Ritodrine
Description
Ritodrine is a phenethylamine derivative with tocolytic activity. This compound binds to and activates beta-2 adrenergic receptors of myometrial cells in the uterus, which decreases the intensity and frequency of uterine contractions. Specifically, this compound probably activates adenyl cyclase, thereby increasing production of cyclic adenosine monophosphate (cAMP), which in turn enhances the efflux of calcium from vascular smooth muscle cells. A lack of intracellular calcium prevents uterine myometrial contractions. In addition, this agent may directly inactivate myosin light chain kinase, a critical enzyme necessary for the initiation of muscle contractions.
An adrenergic beta-2 agonist used to control PREMATURE LABOR.
Structure
2D Structure
3D Structure
Properties
Key on ui mechanism of action |
Ritodrine is beta-2 adrenergic agonist. It binds to beta-2 adrenergic receptors on outer membrane of myometrial cell, activates adenyl cyclase to increase the level of cAMP which decreases intracellular calcium and leads to a decrease of uterine contractions. |
|---|---|
Molecular Formula |
C17H21NO3 |
Molecular Weight |
287.35 g/mol |
IUPAC Name |
4-[2-[[(1R,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenol |
InChI |
InChI=1S/C17H21NO3/c1-12(17(21)14-4-8-16(20)9-5-14)18-11-10-13-2-6-15(19)7-3-13/h2-9,12,17-21H,10-11H2,1H3/t12-,17-/m0/s1 |
InChI Key |
IOVGROKTTNBUGK-SJCJKPOMSA-N |
SMILES |
CC(C(C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)O |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)O |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)O |
melting_point |
88-90 °C 88 - 90 °C |
physical_description |
Solid |
solubility |
Complete 1.79e-01 g/L |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Ritodrine on Uterine Smooth Muscle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the molecular and cellular mechanisms through which ritodrine, a selective beta-2 adrenergic agonist, exerts its tocolytic effects on uterine smooth muscle (myometrium). The primary application of this compound has been in the management of preterm labor, where its action is to suppress uterine contractions and delay delivery.[1][2] This guide details the principal signaling pathways, presents available quantitative data, and outlines the key experimental protocols used to elucidate this mechanism.
Core Mechanism of Action: Beta-2 Adrenergic Receptor Stimulation
This compound's primary mechanism of action is the stimulation of β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) located on the outer membrane of myometrial cells.[2][3][4] This interaction initiates a well-defined intracellular signaling cascade that culminates in smooth muscle relaxation.
-
Receptor Binding : this compound, as an agonist, binds to the β2-adrenergic receptor. This binding event induces a conformational change in the receptor.
-
G-Protein Activation : The activated receptor couples with and activates a stimulatory G-protein (Gs). This causes the Gs α-subunit to release GDP and bind GTP.
-
Adenylyl Cyclase Activation : The GTP-bound Gs α-subunit dissociates and activates the enzyme adenylyl cyclase.
-
cAMP Synthesis : Activated adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), leading to a significant increase in the intracellular concentration of this second messenger.
-
Protein Kinase A (PKA) Activation : cAMP binds to the regulatory subunits of protein kinase A (PKA), causing them to dissociate from and activate the catalytic subunits of PKA.
The activation of PKA is the critical juncture from which multiple downstream pathways are modulated to promote myometrial quiescence.
Downstream Effectors and Cellular Consequences
Activated PKA phosphorylates several key intracellular proteins, leading to a reduction in myometrial contractility through multiple synergistic effects. The central outcome of these actions is a decrease in the concentration of free intracellular calcium ([Ca2+]i), which is the primary trigger for smooth muscle contraction.
Modulation of Calcium Homeostasis
PKA activation leads to a decrease in [Ca2+]i by:
-
Inhibiting L-type Ca2+ Channels : Phosphorylation of L-type voltage-gated calcium channels reduces their opening probability, thereby decreasing the influx of extracellular Ca2+ into the cell.
-
Enhancing Ca2+ Sequestration : PKA phosphorylates phospholamban, a protein associated with the sarcoplasmic reticulum (SR) Ca2+-ATPase (SERCA) pump. This phosphorylation removes the inhibitory effect of phospholamban on SERCA, increasing the rate at which Ca2+ is pumped from the cytosol back into the SR for storage.
-
Promoting Ca2+ Efflux : PKA can also stimulate the plasma membrane Ca2+-ATPase, which actively transports Ca2+ out of the cell.
Desensitization of the Contractile Apparatus
Beyond reducing [Ca2+]i, the cAMP-PKA pathway also decreases the sensitivity of the contractile machinery to calcium:
-
Inhibition of Myosin Light Chain Kinase (MLCK) : PKA phosphorylates MLCK, the enzyme responsible for phosphorylating the myosin light chain, which is a prerequisite for myosin's interaction with actin and subsequent muscle contraction. Phosphorylation by PKA reduces MLCK's affinity for the Ca2+-calmodulin complex, thereby inhibiting its activity and promoting relaxation.
Activation of Potassium (K+) Channels
Studies have demonstrated that this compound also induces myometrial relaxation by hyperpolarizing the cell membrane, making it less excitable. This is achieved through the activation of specific potassium channels.
-
Ca2+-activated K+ (KCa) Channels : this compound (at 10⁻⁵ M) has been shown to activate high-conductance KCa channels. This activation may occur via direct gating by G-proteins and through cAMP-dependent phosphorylation.
-
ATP-sensitive K+ (KATP) Channels : The same study also showed that this compound activates KATP channels, likely via a cAMP-dependent phosphorylation mechanism.
The opening of these K+ channels leads to an efflux of potassium ions, driving the membrane potential to a more negative value (hyperpolarization). This increased negative potential moves the cell further from the threshold required to open voltage-gated Ca2+ channels, thus contributing to relaxation.
Quantitative Data Summary
The following tables summarize key quantitative parameters related to this compound's action. It is important to note that data derived from human myometrium is limited, and some values are extrapolated from studies on other tissues or species.
Table 1: Receptor Binding and Affinity
| Parameter | Value | Tissue Source | Comments |
|---|---|---|---|
| Dissociation Constant (Kd) | 458.9 ± 72.1 pM | Human Amnion | Determined via competition with ¹²⁵I-iodopindolol. While not myometrium, it indicates high-affinity binding to the β2-receptor. |
| Max. Binding Capacity (Bmax) | 70.0 ± 17.2 fmol/mg protein | Human Amnion | Companion measurement to the Kd value. |
| Concentration for Max. Receptor Increase | 3.1 x 10⁻⁷ M | Pregnant Rat Myometrium | This concentration led to the maximum increase in detectable β-adrenergic receptor binding sites, possibly due to conformational changes. |
Table 2: Effective Concentrations for Biological Response
| Parameter | Concentration Range | Tissue Source | Effect |
|---|---|---|---|
| Inhibition of Contraction | > 10⁻⁸ M | Pregnant Rat Myometrium | Suppression of contraction amplitude. |
| Inhibition of Contraction | 10⁻⁸ M - 10⁻⁵ M | Human & Rat Myometrium | Concentration-dependent inhibition of contraction frequency and amplitude. |
| Tachyphylaxis | 10⁻⁴ M | Human & Rat Myometrium | Loss of inhibitory effect, contractions resume. |
| Increase in cAMP | > 10⁻⁷ M | Pregnant Rat Myometrium | Significant increase in intracellular cAMP levels. |
| K+ Channel Activation | 10⁻⁵ M | Human Myometrial Cells | Activation of both KCa and KATP channels. |
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using the DOT language, visualize the core signaling cascade and a typical experimental workflow.
Caption: this compound signaling cascade in uterine smooth muscle.
Caption: Workflow for ex vivo uterine contractility studies.
Key Experimental Protocols
The following sections provide detailed methodologies for foundational experiments used to study this compound's effects.
Ex Vivo Myometrial Contractility Assay
This protocol is used to measure the direct effect of this compound on the contractile properties of uterine tissue.
-
Tissue Acquisition and Preparation :
-
Myometrial biopsies are obtained from consenting patients undergoing cesarean section.
-
The tissue is immediately placed in ice-cold, oxygenated physiological saline solution (PSS), such as Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11).
-
Longitudinal strips of myometrium (approx. 2 x 2 x 10 mm) are carefully dissected from the biopsy sample.
-
-
Mounting and Equilibration :
-
Strips are mounted vertically in a temperature-controlled (37°C) organ bath containing oxygenated (95% O₂ / 5% CO₂) PSS.
-
One end of the strip is attached to a fixed hook, and the other to an isometric force transducer to record tension.
-
A resting tension (e.g., 2 mN) is applied, and the tissue is allowed to equilibrate for 2-3 hours until stable, spontaneous contractions develop.
-
-
Experimental Procedure :
-
Once a stable baseline of spontaneous contractions is established, baseline contractile activity (amplitude and frequency) is recorded for a control period (e.g., 30 minutes).
-
For studies on induced contractions, a uterotonic agent like oxytocin (e.g., 0.5 nM) can be added to the bath to achieve a steady state of phasic contractions.
-
This compound is then added to the bath in a cumulative, dose-dependent manner (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
-
The contractile activity is recorded for a set period after each dose addition until the response stabilizes.
-
-
Data Analysis :
-
The amplitude (force) and frequency of contractions are measured. The area under the curve (activity integral) can also be calculated as a measure of total work.
-
The inhibitory effect of this compound at each concentration is expressed as a percentage of the baseline contractile activity.
-
A dose-response curve is generated to determine the EC₅₀ (the concentration of this compound that produces 50% of the maximal inhibitory effect).
-
Measurement of Intracellular cAMP
This protocol describes the use of Förster resonance energy transfer (FRET) biosensors to dynamically measure cAMP levels in live primary myometrial cells.
-
Cell Isolation and Culture :
-
Primary human myometrial cells are isolated from fresh biopsies by enzymatic digestion (e.g., using collagenase) and mechanical dissociation.
-
Cells are cultured in an appropriate medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
-
-
Biosensor Transfection/Transduction :
-
Cultured myometrial cells are transfected or transduced with a plasmid or adenovirus encoding a FRET-based cAMP biosensor (e.g., Epac-SH187). These biosensors change their FRET efficiency upon binding cAMP.
-
-
Live-Cell Imaging :
-
Cells expressing the biosensor are placed on a microscope stage equipped for live-cell imaging with environmental control (37°C, 5% CO₂).
-
The cells are imaged using two fluorescence channels (e.g., CFP for donor and YFP for acceptor). A baseline FRET ratio is established.
-
This compound is added to the cells, and time-lapse images are acquired to monitor the change in the FRET ratio over time, which corresponds to the change in intracellular cAMP concentration.
-
At the end of the experiment, a saturating dose of a direct adenylyl cyclase activator (e.g., forskolin) and a phosphodiesterase inhibitor (e.g., IBMX) is added to determine the maximal cAMP response for normalization.
-
-
Data Analysis :
-
The ratio of acceptor to donor fluorescence is calculated for each time point.
-
The change in FRET ratio is plotted against time to visualize the kinetics of the cAMP response.
-
Data are often normalized to the maximal response to allow for comparisons between experiments.
-
Patch-Clamp Electrophysiology for K+ Channels
This protocol is used to study the activity of single ion channels in the myometrial cell membrane in response to this compound.
-
Cell Preparation :
-
Single myometrial smooth muscle cells are isolated as described in section 5.2.1.
-
The cells are transferred to a recording chamber on the stage of an inverted microscope.
-
-
Patch-Clamp Recording :
-
A glass micropipette with a very fine tip (1-2 µm) is filled with a specific pipette solution and pressed against the membrane of a single cell to form a high-resistance seal (a "gigaseal").
-
Inside-out patch configuration : After forming a seal, the pipette is pulled away from the cell, excising a small patch of membrane with its intracellular side now facing the bath solution. This allows for direct application of substances like PKA or GTP to the intracellular face of the channels.
-
The membrane potential is "clamped" at a set voltage, and the current flowing through the ion channels in the patch is recorded.
-
-
Experimental Procedure :
-
The bath solution contains the pipette solution with this compound to study its extracellular effects, or this compound is included in the pipette for cell-attached recordings.
-
For inside-out patches, agents like GTP, cAMP, or the catalytic subunit of PKA can be added to the bath to investigate their role in mediating this compound's effects on channel activity.
-
Channel openings and closings are recorded as discrete steps in current.
-
-
Data Analysis :
-
The open probability (Po) of the channel, single-channel conductance, and mean open/closed times are analyzed to determine how this compound modulates channel function.
-
Conclusion
The tocolytic action of this compound on uterine smooth muscle is a multi-faceted process initiated by its specific binding to β2-adrenergic receptors. The subsequent activation of the adenylyl cyclase/cAMP/PKA signaling pathway orchestrates a comprehensive cellular response designed to promote relaxation. This includes reducing intracellular calcium availability, decreasing the calcium sensitivity of the contractile apparatus, and hyperpolarizing the cell membrane. The experimental protocols detailed herein represent the foundational tools that have enabled this detailed molecular understanding and continue to be vital for the development and characterization of novel tocolytic agents.
References
The In Vivo Pharmacology of Ritodrine: A Technical Guide to its Pharmacokinetic and Pharmacodynamic Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ritodrine hydrochloride, a β2-adrenergic agonist, has historically been a cornerstone in the management of preterm labor.[1] Its primary therapeutic action lies in its tocolytic effect, the suppression of uterine contractions, thereby prolonging gestation.[2][3] This technical guide provides an in-depth exploration of the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of this compound. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of its molecular and physiological interactions.
Pharmacodynamics: Mechanism of Action and Physiological Effects
This compound exerts its effects by selectively stimulating β2-adrenergic receptors, which are abundant on the smooth muscle cells of the uterus.[4][5] This interaction initiates a cascade of intracellular events, leading to myometrial relaxation and the cessation of contractions.
Signaling Pathway
The binding of this compound to the β2-adrenergic receptor activates adenylyl cyclase, which in turn catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). Elevated intracellular cAMP levels activate protein kinase A (PKA), which then phosphorylates several downstream targets. This phosphorylation cascade ultimately leads to a decrease in intracellular calcium concentrations, a critical factor for muscle contraction, and the inhibition of myosin light-chain kinase (MLCK), resulting in uterine smooth muscle relaxation.
References
- 1. ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 2. researchgate.net [researchgate.net]
- 3. In vivo absorption study of this compound hydrochloride in the buccal administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Home | ARRIVE Guidelines [arriveguidelines.org]
- 5. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]
An In-depth Technical Guide to Ritodrine's Molecular Structure and Stereoisomerism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ritodrine, a selective β2-adrenergic receptor agonist, has been historically utilized as a tocolytic agent to manage preterm labor. Its therapeutic efficacy is intrinsically linked to its specific molecular architecture and stereochemistry. This technical guide provides a comprehensive examination of this compound's molecular structure, its stereoisomeric forms, and the downstream signaling pathways it modulates. Detailed experimental protocols for the analytical separation of its key diastereomers are also presented to aid in further research and development.
Molecular Structure of this compound
This compound is a phenethylamine derivative with the chemical formula C₁₇H₂₁NO₃.[1] Its structure features two hydroxylated phenyl rings linked by an amino-propanol chain.
IUPAC Name: 4-[2-[[(1R,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenol[1]
Synonyms: this compound, Ritodrina, p-Hydroxy-alpha-(1-((p-hydroxyphenethyl)amino)ethyl)benzyl alcohol, DU-21220[1]
The this compound molecule possesses two chiral centers, which gives rise to its stereoisomerism. These chiral carbons are located at the C1 and C2 positions of the propanol backbone. The presence of two stereocenters means that this compound can exist as a total of four stereoisomers.
Stereoisomerism of this compound
The four stereoisomers of this compound consist of two pairs of enantiomers, which are also diastereomers to each other. The relationships between these stereoisomers are crucial for understanding their pharmacological activity, as biological systems often exhibit a high degree of stereoselectivity.
The four stereoisomers are:
-
(1R,2S)-ritodrine
-
(1S,2R)-ritodrine
-
(1R,2R)-ritodrine
-
(1S,2S)-ritodrine
The (1R,2S) and (1S,2R) isomers are enantiomers of each other. Similarly, the (1R,2R) and (1S,2S) isomers form another enantiomeric pair. The relationship between any enantiomeric pair and the other pair is diastereomeric.
Commercially, this compound was supplied as the hydrochloride salt of the racemate of the erythro isomers, which are the (1R,2S) and (1S,2R) diastereomers.[2]
Physicochemical Properties of this compound Stereoisomers
While enantiomers share identical physical properties such as melting point and boiling point (with the exception of the direction of optical rotation), diastereomers possess distinct physical properties. Specific quantitative data for the individual stereoisomers of this compound is not extensively available in the public domain. The table below summarizes the available data for this compound and its hydrochloride salt.
| Property | This compound (base) | This compound Hydrochloride |
| Molecular Formula | C₁₇H₂₁NO₃ | C₁₇H₂₂ClNO₃ |
| Molecular Weight | 287.35 g/mol | 323.81 g/mol [3] |
| Melting Point | 88-90 °C | 192-196 °C (with decomposition) |
| Appearance | Resinous mass | Off-White Solid |
| Solubility | - | Freely soluble in water |
| LogP | 1.53 - 1.82 | - |
Note: The presented data for this compound and its hydrochloride salt generally refers to the racemic mixture of the erythro diastereomers.
Signaling Pathway of this compound
This compound exerts its therapeutic effect by acting as a selective agonist for β2-adrenergic receptors, which are abundant in the smooth muscle of the uterus. The activation of these receptors initiates a downstream signaling cascade that ultimately leads to myometrial relaxation and the cessation of uterine contractions.
The key steps in the signaling pathway are as follows:
-
Receptor Binding: this compound binds to the β2-adrenergic receptor on the surface of myometrial cells.
-
G-Protein Activation: This binding event activates the associated stimulatory G-protein (Gs).
-
Adenylyl Cyclase Activation: The activated Gs-protein stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).
-
Phosphorylation of Downstream Targets: PKA then phosphorylates several downstream target proteins within the myometrial cell. This phosphorylation can lead to a decrease in intracellular calcium levels and desensitization of the contractile machinery to calcium. Key targets include transcription factors that regulate the expression of genes involved in uterine quiescence.
Experimental Protocols
Chiral Separation of this compound Diastereomers by HPLC
This protocol describes a method for the analytical separation of the (1R,2S) and (1S,2R) diastereomers of this compound in human serum.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Chiral stationary phase column (e.g., a polysaccharide-based chiral column)
-
Fluorescence detector
Chromatographic Conditions:
-
Mobile Phase: A suitable mixture of a buffer and an organic modifier. A reported example is a mixture of an aqueous buffer and acetonitrile. The exact ratio should be optimized for the specific column used.
-
Flow Rate: Typically around 1.0 mL/min, but should be adjusted based on column dimensions and particle size.
-
Column Temperature: Maintained at a constant temperature, for example, 25°C, to ensure reproducible retention times.
-
Detection: Fluorescence detection with excitation and emission wavelengths optimized for this compound (e.g., excitation at ~225 nm and emission at ~305 nm).
Sample Preparation:
-
Serum samples require a protein precipitation step followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the drug and remove interfering substances.
-
The extracted sample is then reconstituted in the mobile phase before injection into the HPLC system.
Data Analysis:
-
The retention times of the two diastereomers will be different, allowing for their separation and quantification.
-
A calibration curve should be prepared using standards of known concentrations for each diastereomer to ensure accurate quantification.
References
In-Depth Review of Ritodrine's Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ritodrine, a selective β2-adrenergic receptor agonist, has been a cornerstone in the management of preterm labor. Its tocolytic effects are primarily mediated through a well-defined signaling cascade within myometrial cells. This technical guide provides an in-depth review of this compound's signaling pathway, from receptor binding to the ultimate physiological response of uterine relaxation. We present a compilation of quantitative data, detailed experimental methodologies for key assays, and visual representations of the signaling cascade and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
Preterm birth remains a significant challenge in perinatal medicine, and tocolytic agents play a crucial role in its management. This compound, a member of the β2-adrenergic agonist class of drugs, exerts its therapeutic effect by suppressing premature uterine contractions.[1][2] The primary mechanism of action involves the activation of β2-adrenergic receptors on the outer membrane of myometrial cells, initiating a signaling cascade that leads to smooth muscle relaxation.[3][4] This guide will dissect the molecular events that constitute this compound's signaling pathway.
The Core Signaling Pathway
This compound's signaling cascade is a classic example of a G-protein coupled receptor (GPCR) pathway. The binding of this compound to the β2-adrenergic receptor triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein.[5] This activation involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the Gs protein (Gαs). The activated Gαs-GTP complex then dissociates from the βγ subunits and stimulates the membrane-bound enzyme, adenylyl cyclase.
Adenylyl cyclase catalyzes the conversion of Adenosine Triphosphate (ATP) to cyclic Adenosine Monophosphate (cAMP), a key second messenger in this pathway. The subsequent elevation in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates several downstream target proteins, culminating in a decrease in intracellular calcium concentration and the relaxation of the uterine smooth muscle.
Quantitative Data
The following tables summarize the available quantitative data for key steps in this compound's signaling pathway.
Table 1: Receptor Binding Affinity
| Ligand | Receptor | Preparation | K_d (pmol/L) | Reference |
| This compound | β2-Adrenergic Receptor | Human Amnion Membranes | 458.9 ± 72.1 |
Table 2: Downstream Effects
| Parameter | Cell/Tissue Type | This compound Concentration | Effect | Reference |
| cAMP Production | Pregnant Rat Myometrium | > 10⁻⁷ M | Increased cAMP levels | |
| Myometrial Contraction | Pregnant Human Myometrium | 10⁻⁸ - 10⁻⁵ M | Concentration-dependent inhibition | |
| Myometrial Contraction | Pregnant Rat Myometrium | > 10⁻⁷ M | Relaxation |
Key Downstream Mechanisms of Myometrial Relaxation
The activation of PKA by cAMP triggers several downstream events that collectively lead to myometrial relaxation:
-
Phosphorylation and Inactivation of Myosin Light Chain Kinase (MLCK): PKA phosphorylates MLCK, which is a key enzyme required for the phosphorylation of myosin light chains, a critical step for muscle contraction. Phosphorylation by PKA reduces the activity of MLCK, leading to decreased myosin light chain phosphorylation and subsequent smooth muscle relaxation.
-
Modulation of Intracellular Calcium Levels: PKA activation leads to a decrease in intracellular free calcium concentration ([Ca²⁺]i). This is achieved through multiple mechanisms, including the inhibition of L-type Ca²⁺ channels and the enhancement of Ca²⁺ sequestration into the sarcoplasmic reticulum.
-
Activation of Potassium Channels: this compound has been shown to activate Ca²⁺-activated K⁺ (KCa) and ATP-sensitive K⁺ (KATP) channels in human myometrial cells, partly through a cAMP-dependent phosphorylation mechanism. The opening of these channels leads to hyperpolarization of the cell membrane, which further contributes to muscle relaxation.
Experimental Protocols
This section provides an overview of the methodologies for key experiments used to study this compound's signaling pathway.
Radioligand Binding Assay for β2-Adrenergic Receptor
This assay is used to determine the binding affinity (Kd) of this compound to the β2-adrenergic receptor.
Protocol Overview:
-
Membrane Preparation: Isolate plasma membranes from myometrial tissue or cultured cells expressing β2-adrenergic receptors.
-
Incubation: Incubate the membranes with a constant concentration of a radiolabeled antagonist (e.g., [¹²⁵I]iodocyanopindolol) and increasing concentrations of unlabeled this compound.
-
Separation: Separate the receptor-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The data is then fitted to a one-site or two-site binding model to determine the inhibitory constant (Ki), which can be converted to the dissociation constant (Kd).
cAMP Accumulation Assay
This assay measures the ability of this compound to stimulate the production of cAMP in myometrial cells.
Protocol Overview:
-
Cell Culture: Plate myometrial cells in a multi-well plate and grow to confluence.
-
Stimulation: Pre-incubate the cells with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulate with various concentrations of this compound for a defined period.
-
Cell Lysis: Lyse the cells to release the accumulated intracellular cAMP.
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.
PKA Activity Assay
This assay measures the activation of PKA in response to this compound treatment.
Protocol Overview:
-
Cell Treatment and Lysis: Treat myometrial cells with this compound and then lyse the cells to prepare cell extracts.
-
Kinase Reaction: Incubate the cell lysates with a specific PKA substrate (e.g., kemptide) and ATP in a kinase assay buffer.
-
Detection of Phosphorylation: Measure the amount of phosphorylated substrate using various methods, such as:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of ³²P into the substrate.
-
ELISA-based Assay: Using a phospho-specific antibody that recognizes the phosphorylated substrate.
-
Fluorescence/Luminescence-based Assay: Using a fluorescent or luminescent probe that is sensitive to phosphorylation.
-
-
Data Analysis: Determine the PKA activity and compare the activity in this compound-treated cells to untreated controls.
Myometrial Strip Contraction Assay
This ex vivo assay directly measures the physiological effect of this compound on uterine muscle contractility.
Protocol Overview:
-
Tissue Preparation: Obtain fresh myometrial tissue and dissect it into small strips.
-
Mounting: Mount the tissue strips in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture.
-
Equilibration and Baseline Recording: Allow the strips to equilibrate and establish a baseline of spontaneous or agonist-induced contractions, which are measured using a force transducer.
-
Drug Application: Add increasing concentrations of this compound to the organ bath.
-
Data Recording and Analysis: Record the changes in the force and frequency of contractions. Plot the percentage of inhibition of contraction against the logarithm of the this compound concentration to determine the IC50 value.
Conclusion
The signaling pathway of this compound is a well-characterized cascade that provides a clear example of β2-adrenergic receptor-mediated smooth muscle relaxation. The activation of the Gs-adenylyl cyclase-cAMP-PKA axis leads to a reduction in intracellular calcium and the inhibition of the contractile machinery, ultimately resulting in the desired tocolytic effect. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of this compound and the development of novel tocolytic agents targeting this pathway. Further research focusing on obtaining precise quantitative data for each step of the cascade in human myometrial tissue will be invaluable for refining our understanding and optimizing therapeutic strategies for the management of preterm labor.
References
Ritodrine's Influence on Intracellular Calcium Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ritodrine, a selective β₂-adrenergic receptor agonist, has historically been a cornerstone in the management of preterm labor. Its tocolytic effects are fundamentally linked to its ability to decrease intracellular calcium concentration ([Ca²⁺]i) within myometrial cells, leading to smooth muscle relaxation and the cessation of uterine contractions. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's effects on intracellular calcium signaling, presents available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways.
Introduction
Uterine smooth muscle contraction is a tightly regulated process, critically dependent on the concentration of free cytosolic calcium. An elevation in [Ca²⁺]i triggers a cascade of events culminating in the phosphorylation of myosin light chains and subsequent cross-bridge cycling with actin, resulting in muscle contraction. This compound exerts its therapeutic effect by intervening in this process, promoting uterine quiescence through the reduction of [Ca²⁺]i. This guide will dissect the established and proposed signaling pathways through which this compound achieves this effect.
Core Mechanism of Action: The Canonical cAMP-Dependent Pathway
The principal mechanism by which this compound reduces intracellular calcium is through the activation of the canonical β₂-adrenergic receptor signaling pathway. This pathway is a classic example of a G-protein coupled receptor (GPCR) cascade.
-
Receptor Binding: this compound binds to β₂-adrenergic receptors on the plasma membrane of myometrial cells.
-
G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the stimulatory G-protein, Gs.
-
Adenylyl Cyclase Activation: The activated α-subunit of Gs stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of protein kinase A (PKA).
-
Downstream Phosphorylation Events: Activated PKA phosphorylates several target proteins that collectively contribute to a decrease in [Ca²⁺]i. These targets include:
-
Phosphorylation and inhibition of myosin light chain kinase (MLCK): This directly reduces the phosphorylation of myosin, impairing the contractile machinery.[1]
-
Phosphorylation of ion channels: This leads to the sequestration of Ca²⁺ into intracellular stores and the extrusion of Ca²⁺ from the cell.
-
The culmination of these events is a significant reduction in the availability of free cytosolic calcium, leading to the relaxation of the uterine smooth muscle.
Signaling Pathway Diagram
Caption: Canonical cAMP-dependent signaling pathway of this compound.
Secondary Mechanisms Influencing Intracellular Calcium
Beyond the primary cAMP pathway, evidence suggests that this compound's effects on [Ca²⁺]i are augmented by its influence on potassium channels.
Activation of Potassium Channels
Studies have shown that this compound at a concentration of 10⁻⁵ M can activate two types of potassium channels in cultured human uterine smooth muscle cells: the Ca²⁺-activated K⁺ (KCa) channel and the ATP-sensitive K⁺ (KATP) channel.[2]
-
KCa Channel Activation: The activation of KCa channels can occur via direct gating by G-proteins and potentially through cAMP-dependent phosphorylation.[2]
-
KATP Channel Activation: The KATP channel appears to be activated via cAMP-dependent phosphorylation.[2]
The opening of these potassium channels leads to an efflux of K⁺ ions from the cell, causing hyperpolarization of the cell membrane. This hyperpolarization makes it more difficult for voltage-gated L-type calcium channels to open, thereby reducing the influx of extracellular calcium and contributing to myometrial relaxation.
Signaling Pathway Diagram
Caption: this compound's activation of potassium channels.
Effects on Intracellular Calcium Stores
The role of this compound in directly modulating calcium release from intracellular stores, such as the sarcoplasmic reticulum (SR), is less clear. The primary mechanisms of Ca²⁺ release from the SR are through inositol trisphosphate receptors (IP₃Rs) and ryanodine receptors (RyRs). While these receptors are crucial for agonist-induced uterine contractions, there is limited evidence to suggest that this compound's mechanism of action involves direct interaction with them.[3]
One study investigating the effect of this compound on the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA) pump in skeletal muscle found that this compound inhibits its activity, but with a low affinity (K₀.₅ value of approximately 3 mM). The authors concluded that it is unlikely that this compound exerts a direct effect on the smooth muscle SERCA pump at the therapeutic concentrations used in the treatment of preterm labor.
Quantitative Data
Direct quantitative data on the specific changes in intracellular calcium concentration (e.g., in nM) in myometrial cells following this compound treatment is not extensively reported in the literature. However, the functional consequences of these changes, namely the inhibition of myometrial contractions, have been quantified.
| Parameter | This compound Concentration | Effect | Model System | Reference |
| Amplitude & Frequency of Contractions | 10⁻⁸–10⁻⁵ M | Concentration-dependent inhibition | Isolated myometrial strips (human and rat) | |
| Amplitude of Contractions | > 10⁻⁸ M | Suppression | Longitudinal muscle cells of pregnant rats | |
| Generation of Spikes | > 10⁻⁷ M | Suppression | Longitudinal muscle cells of pregnant rats | |
| Myometrial Contractility | 22-hour infusion | Tachyphylaxis (desensitization) observed | Pregnant sheep |
It is important to note that a study on human myometrial cells reported basal [Ca²⁺]i levels to be between 146 and 153 nM. This provides a baseline from which this compound-induced reductions would occur.
Experimental Protocols
The measurement of intracellular calcium concentration is a cornerstone of research into the effects of pharmacological agents like this compound. A widely used method involves the use of ratiometric fluorescent Ca²⁺ indicators, such as Fura-2 AM.
General Protocol for Measuring [Ca²⁺]i in Cultured Myometrial Cells using Fura-2 AM
This protocol provides a general framework that can be adapted for the study of this compound's effects on myometrial cells.
Materials:
-
Cultured human myometrial cells
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline (HBS) or other suitable physiological buffer
-
This compound solutions of desired concentrations
-
Fluorescence microscope or plate reader with dual-excitation capabilities (340 nm and 380 nm) and emission detection at ~510 nm.
Procedure:
-
Cell Culture: Culture human myometrial cells on glass coverslips or in 96-well plates suitable for fluorescence imaging.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution. A typical concentration is 1-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBS.
-
Wash the cells once with HBS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C, protected from light. The optimal loading conditions should be determined empirically.
-
-
De-esterification:
-
Wash the cells twice with HBS to remove extracellular Fura-2 AM.
-
Incubate the cells in HBS for an additional 30 minutes to allow for the complete de-esterification of the dye by intracellular esterases.
-
-
Imaging:
-
Mount the coverslip onto a perfusion chamber on the microscope stage or place the 96-well plate in the plate reader.
-
Excite the cells alternately at 340 nm and 380 nm and record the fluorescence emission at 510 nm.
-
Establish a stable baseline recording of the 340/380 nm fluorescence ratio.
-
-
This compound Application:
-
Introduce this compound at the desired concentration to the cells via perfusion or addition to the well.
-
Continuously record the changes in the 340/380 nm fluorescence ratio.
-
-
Data Analysis:
-
The ratio of the fluorescence intensities at 340 nm and 380 nm is proportional to the intracellular calcium concentration.
-
The Grynkiewicz equation can be used to convert the fluorescence ratio to absolute [Ca²⁺]i values, which requires calibration with solutions of known calcium concentrations.
-
Experimental Workflow Diagram
Caption: Workflow for measuring [Ca²⁺]i using Fura-2 AM.
Conclusion
This compound's primary effect on intracellular calcium concentration in myometrial cells is mediated through the canonical β₂-adrenergic receptor-cAMP-PKA signaling pathway. This leads to the phosphorylation of key proteins that promote calcium sequestration and extrusion, as well as inhibition of the contractile machinery. A secondary mechanism involving the activation of potassium channels contributes to membrane hyperpolarization and a subsequent reduction in calcium influx. While direct quantitative data on the precise reduction in [Ca²⁺]i remains limited, the functional outcome of these mechanisms is a potent, dose-dependent inhibition of uterine contractions. Further research employing advanced live-cell imaging techniques could provide a more granular understanding of the spatiotemporal dynamics of intracellular calcium in response to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Activation of K+ channels by this compound hydrochloride in uterine smooth muscle cells from pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of inhibiting the sarcoplasmic reticulum on spontaneous and oxytocin-induced contractions of human myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Role of Cyclic AMP in the Tocolytic Efficacy of Ritodrine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of cyclic adenosine monophosphate (cAMP) in mediating the tocolytic effects of Ritodrine, a beta-2 adrenergic agonist historically used in the management of preterm labor. This document provides a comprehensive overview of the underlying molecular mechanisms, quantitative data from key studies, detailed experimental protocols, and visual representations of the signaling pathways involved.
Executive Summary
This compound exerts its uterine-relaxing (tocolytic) effects by binding to β2-adrenergic receptors on myometrial cells. This interaction initiates a signaling cascade that elevates intracellular levels of cyclic AMP (cAMP). As a crucial second messenger, cAMP activates Protein Kinase A (PKA), which in turn phosphorylates several downstream targets. These phosphorylation events collectively lead to a decrease in intracellular calcium concentrations and a reduction in the activity of myosin light chain kinase, ultimately resulting in the relaxation of the uterine smooth muscle and the cessation of contractions. Understanding this pathway is fundamental for the development of novel and more effective tocolytic agents.
The this compound-cAMP Signaling Pathway
The tocolytic action of this compound is initiated by its binding to the β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) located on the plasma membrane of myometrial smooth muscle cells. This binding event triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated alpha subunit of the Gs protein (Gαs) then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cAMP.
The subsequent increase in intracellular cAMP is the linchpin of this compound's tocolytic effect. cAMP activates PKA, which then phosphorylates multiple target proteins to promote myometrial relaxation through two primary mechanisms:
-
Reduction of Intracellular Calcium ([Ca2+]i): PKA phosphorylates and inhibits phospholipase C, an enzyme involved in the production of inositol trisphosphate (IP3), which would otherwise trigger the release of calcium from the sarcoplasmic reticulum. Additionally, PKA can phosphorylate and activate Ca2+-activated potassium channels, leading to hyperpolarization of the cell membrane and reduced influx of extracellular calcium.
-
Desensitization of the Contractile Machinery: PKA directly phosphorylates and inactivates myosin light chain kinase (MLCK). MLCK is essential for the phosphorylation of myosin light chains, a critical step for the interaction of actin and myosin and subsequent muscle contraction.
Prolonged exposure to this compound can lead to desensitization of the β2-adrenergic receptors, a process involving G-protein-coupled receptor kinases (GRKs) and β-arrestins, which results in receptor internalization and a diminished tocolytic response over time.
Quantitative Data on this compound's Effects
The following tables summarize quantitative data from various studies investigating the effects of this compound on myometrial contractility and the associated signaling components.
Table 1: Effect of this compound on Spontaneous Myometrial Contractions in Pregnant Rat Uteri
| This compound Concentration (M) | Effect on Amplitude of Contractions | Effect on Frequency of Contractions |
| 10⁻⁸ | Significant Decrease | Significant Decrease |
| 10⁻⁶ | Significant Decrease | Significant Decrease |
| 10⁻⁴ | Significant Decrease | Significant Decrease |
Source: In vitro effects of this compound, magnesium sulfate and their combination on spontaneous contractions of myometrial strips of pregnant rat uteri.
Table 2: Time-Dependent Effect of this compound on Intracellular cAMP Levels in Pregnant Rat Myometrium
| This compound Concentration (M) | Time after Application | Change in cAMP Content |
| 1.5 x 10⁻⁷ | Up to 20 min | Gradual Increase |
| 1.5 x 10⁻⁷ | After 90 min | Decrease to control level and fluctuation |
| 3.1 x 10⁻⁴ | Initial | Marked Increase |
| 3.1 x 10⁻⁴ | After 30 min | Decrease |
| 3.1 x 10⁻⁴ | After 180 min | Return to control level |
Source: Relationship between changes in contraction and cyclic AMP contents under long-term application of this compound in pregnant rat myometrium.[1]
Table 3: Desensitization Effects of Prolonged this compound Infusion in Pregnant Sheep Myometrium (22-hour infusion)
| Parameter | Percentage Change |
| Myometrial membrane β-adrenergic receptor density | 49% Decrease |
| Catecholamine-stimulated adenylate cyclase activity | 70% Reduction |
Source: Myometrial desensitization after this compound infusion.[2]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's tocolytic effects.
Isolation and Preparation of Myometrial Strips for In Vitro Contractility Assays
Objective: To obtain viable myometrial tissue strips for the assessment of contractile responses to pharmacological agents.
Materials:
-
Fresh myometrial biopsy tissue
-
Krebs-Henseleit solution (pH 7.4)
-
Dissecting microscope, scissors, and forceps
-
Organ bath apparatus with isometric force transducers
Protocol:
-
Obtain fresh myometrial biopsies from pregnant subjects (human or animal models) with appropriate ethical approval.
-
Immediately place the tissue in ice-cold, oxygenated Krebs-Henseleit solution.
-
Under a dissecting microscope, carefully remove the endometrium and any adhering serosal or connective tissues.
-
Isolate longitudinal muscle strips (approximately 2 mm in width and 10 mm in length) from the myometrial tissue.
-
Mount the strips vertically in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.
-
Attach one end of the strip to a fixed hook and the other to an isometric force transducer to record contractile activity.
-
Allow the strips to equilibrate for at least 60 minutes, during which spontaneous contractions should develop.
In Vitro Myometrial Contractility Assay
Objective: To quantify the effect of this compound on the amplitude and frequency of myometrial contractions.
Protocol:
-
Prepare myometrial strips as described in Protocol 4.1.
-
Once stable spontaneous contractions are established, record a baseline period of contractile activity for at least 20 minutes.
-
Prepare a series of this compound solutions of increasing concentrations.
-
Add the lowest concentration of this compound to the organ bath and record the contractile activity for 15-20 minutes or until a stable response is observed.
-
Wash the tissue with fresh Krebs-Henseleit solution to return to baseline activity.
-
Repeat steps 4 and 5 for each concentration of this compound in a cumulative or non-cumulative manner.
-
Analyze the recorded data to determine the percentage change in the amplitude and frequency of contractions at each this compound concentration compared to the baseline.
Measurement of Intracellular cAMP Levels by ELISA
Objective: To quantify the changes in intracellular cAMP concentration in myometrial cells in response to this compound treatment.
Materials:
-
Cultured primary myometrial cells or myometrial tissue homogenates
-
This compound solutions of various concentrations
-
cAMP ELISA kit
-
Cell lysis buffer
-
Microplate reader
Protocol:
-
Culture primary human myometrial cells to near confluence in appropriate culture plates.
-
Treat the cells with different concentrations of this compound for a specified period (e.g., 15 minutes). Include a vehicle-only control.
-
After treatment, aspirate the medium and lyse the cells using the cell lysis buffer provided in the ELISA kit.
-
Collect the cell lysates. If using tissue, homogenize the tissue in lysis buffer and centrifuge to collect the supernatant.
-
Perform the cAMP competitive ELISA according to the manufacturer's instructions. This typically involves: a. Adding samples and cAMP standards to a microplate pre-coated with a capture antibody. b. Adding a fixed amount of HRP-labeled cAMP, which competes with the cAMP in the sample for binding to the capture antibody. c. Washing the plate to remove unbound reagents. d. Adding a substrate solution that reacts with the bound HRP to produce a colorimetric signal. e. Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cAMP concentration in the samples by comparing their absorbance to the standard curve generated from the cAMP standards.
β-Adrenergic Receptor Binding Assay
Objective: To determine the density (Bmax) and affinity (Kd) of β-adrenergic receptors in myometrial tissue.
Materials:
-
Myometrial tissue membranes
-
Radiolabeled β-adrenergic antagonist (e.g., [³H]dihydroalprenolol)
-
Unlabeled β-adrenergic antagonist (for determining non-specific binding)
-
Incubation buffer
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Protocol:
-
Prepare myometrial membranes by homogenizing the tissue in a suitable buffer and performing differential centrifugation to isolate the membrane fraction.
-
Perform a protein assay to determine the protein concentration of the membrane preparation.
-
In a series of tubes, incubate a fixed amount of membrane protein with increasing concentrations of the radiolabeled antagonist.
-
In a parallel set of tubes, perform the same incubations in the presence of a high concentration of the unlabeled antagonist to determine non-specific binding.
-
Incubate the tubes at a specific temperature for a time sufficient to reach equilibrium.
-
Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter under vacuum.
-
Wash the filters with ice-cold incubation buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Analyze the specific binding data using Scatchard analysis or non-linear regression to determine the Bmax and Kd values.
Desensitization of the β2-Adrenergic Receptor
Continuous or prolonged stimulation of the β2-adrenergic receptor by agonists like this compound leads to a progressive loss of the tocolytic response, a phenomenon known as desensitization or tachyphylaxis. This process is crucial in understanding the limitations of long-term tocolytic therapy.
The primary mechanism of short-term desensitization involves the phosphorylation of the β2-adrenergic receptor by G-protein-coupled receptor kinases (GRKs). This phosphorylation increases the receptor's affinity for β-arrestin proteins. The binding of β-arrestin to the receptor sterically hinders its interaction with the Gs protein, thereby uncoupling the receptor from its downstream signaling cascade. Furthermore, β-arrestin acts as an adaptor protein, recruiting the receptor to clathrin-coated pits for endocytosis, which removes the receptors from the cell surface and further attenuates the cellular response.
Conclusion
The elevation of intracellular cAMP is the cornerstone of this compound's tocolytic effect on the myometrium. A thorough understanding of the β2-adrenergic receptor-cAMP signaling pathway, its downstream effectors, and the mechanisms of its desensitization is essential for the rational design and development of future tocolytic therapies. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to further investigate and innovate in this critical area of obstetric medicine. By targeting specific components of this pathway, it may be possible to develop novel tocolytics with improved efficacy and a more favorable side-effect profile.
References
Early-stage clinical trial results for Ritodrine
An In-depth Technical Guide to Early-Stage Clinical Trial Results for Ritodrine
Introduction
This compound hydrochloride is a phenethylamine derivative and a direct-acting sympathomimetic agent with primary activity as a β2-adrenergic receptor agonist.[1][2] Historically, it was the first drug specifically approved in the United States for the management of preterm labor, marketed under trade names like Yutopar.[3][4] Its primary therapeutic goal is to suppress premature uterine contractions—an action known as tocolysis—to delay delivery, allowing for fetal maturation or the administration of antenatal corticosteroids.[3] While its use has been largely discontinued in the United States and parts of Europe due to a significant side-effect profile and the availability of alternative tocolytics, its pharmacology and clinical data remain relevant for research and development in obstetrics and smooth muscle physiology. This guide provides a technical overview of the foundational clinical data for this compound, focusing on its mechanism, pharmacokinetics, and the protocols of early-stage trials.
Mechanism of Action
This compound functions as a selective beta-2 (β2) adrenergic agonist. Its tocolytic effect is achieved through the following signaling pathway:
-
Receptor Binding : this compound binds to β2-adrenergic receptors located on the outer membrane of myometrial (uterine smooth muscle) cells.
-
Enzyme Activation : This binding activates the enzyme adenylate cyclase.
-
Second Messenger Production : Adenylate cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), increasing intracellular cAMP levels.
-
Protein Kinase Activation : The rise in cAMP activates Protein Kinase A (PKA).
-
Downstream Effects : PKA phosphorylates several intracellular proteins, including myosin light-chain kinase (MLCK). This phosphorylation inhibits MLCK activity.
-
Muscle Relaxation : The inhibition of MLCK and a PKA-mediated reduction in intracellular calcium levels prevent the phosphorylation of myosin, which is essential for muscle contraction. This leads to the relaxation of the uterine smooth muscle, decreasing the intensity and frequency of contractions.
Experimental Protocols and Trial Design
Early-stage clinical trials for this compound focused on establishing its pharmacokinetic profile, safety, and dose-response relationship. Protocols varied based on the route of administration.
Intravenous (IV) Infusion Protocol
Intravenous administration was the primary method for acute tocolysis.
-
Patient Population : Pregnant women between 20 and 36 weeks of gestation experiencing documented premature labor.
-
Dosage Regimen :
-
Initial Dose : An infusion was typically started at 50 to 100 mcg/minute.
-
Titration : The dose was increased in increments of 50 mcg/minute every 10 minutes.
-
Therapeutic Goal : Titration continued until uterine contractions ceased, a maximum dose of 350 mcg/minute was reached, or unacceptable maternal side effects occurred (e.g., maternal heart rate >130-140 bpm).
-
Maintenance : Once labor was inhibited, the infusion rate was reduced to the lowest effective dose and typically continued for 12 to 48 hours after contractions stopped.
-
-
Monitoring :
-
Continuous monitoring of maternal heart rate, blood pressure, and fetal heart rate was required.
-
Maternal blood glucose and fluid intake/output were closely monitored to watch for hyperglycemia and pulmonary edema.
-
Patients were often placed in the left lateral position to minimize hypotension.
-
Intramuscular (IM) Administration Protocol
Intramuscular injection was investigated as an alternative for initial therapy or during patient transport.
-
Patient Population : Pregnant volunteers or patients in preterm labor.
-
Dosage Regimen : Single doses of 5 mg or 10 mg were administered into the deltoid or gluteus muscles. In some protocols, three intramuscular injections were given over a 6-hour interval before transitioning to IV therapy.
-
Assessments : Blood samples were drawn at baseline and multiple time points over 6 hours post-injection to determine pharmacokinetic parameters. Blood pressure and heart rate were recorded at each time point to assess pharmacodynamic effects.
Oral Administration Protocol
Oral this compound was typically used as maintenance therapy after acute tocolysis with IV treatment was successful.
-
Dosage Regimen :
-
Tablets : Dosing often began with 10 mg every two hours for the first 24 hours, followed by 10 to 20 mg every four to six hours.
-
Sustained-Release Capsules : A regimen of 40 mg every eight to twelve hours was also studied.
-
-
Study Design : A randomized trial evaluated maintenance tocolysis where 120 women successfully treated with IV therapy were assigned to receive either 40 mg sustained-release capsules three times a day or no treatment for three days. The primary outcome was the recurrence of preterm labor within 72 hours.
Data Presentation
Quantitative data from early-stage trials are summarized below.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Route | Dose | Value (Mean ± SD) | Subject Group | Citation |
| Disposition Half-Life | IV | Infusion | 156 ± 51 minutes | 13 Pregnant Women | |
| Plasma Clearance | IV | 50 mcg/min | 1.94 ± 0.71 L/min | 13 Pregnant Women | |
| Volume of Distribution | IV | 50 mcg/min | 6.95 ± 3.54 L/kg | 13 Pregnant Women | |
| Steady State Conc. | IV | 50 mcg/min | 28 ± 11 ng/mL | 13 Pregnant Women | |
| Peak Concentration (Cmax) | IM | 5 mg (Deltoid) | 38 ± 13 ng/mL | 6 Pregnant Women | |
| Peak Concentration (Cmax) | IM | 10 mg (Deltoid) | 59 ± 30 ng/mL | 6 Pregnant Women | |
| Peak Concentration (Cmax) | IM | 10 mg (Gluteus) | 47 ± 22 ng/mL | 6 Pregnant Women | |
| AUC (0-t) | Oral | 20 mg | 1001 ± 257 ng/mL·min | Pregnant Women | |
| AUC (0-t) | Oral | 20 mg | 1372 ± 385 ng/mL·min | Non-pregnant Women |
Table 2: Pharmacodynamic Effects of Intramuscular this compound in Pregnant Women
| Parameter | Dose (IM) | Maximal Change from Baseline (Mean) | Citation |
| Maternal Heart Rate | 10 mg | +22% | |
| Systolic Blood Pressure | 10 mg | +10% | |
| Diastolic Blood Pressure | 10 mg | -19% |
Table 3: Common and Serious Adverse Events Reported in Early Clinical Studies
| Adverse Event | Frequency / Note | Citation(s) |
| Palpitations | Common; reported in up to 81.7% of patients in one study. | |
| Tachycardia (Maternal & Fetal) | Common; maternal heart rate increase is a dose-limiting factor. | |
| Tremor | Common; reported in up to 57.9% of patients. | |
| Chest Discomfort / Pain | Reported in up to 34.1% of patients; associated with increased risk. | |
| Hyperglycemia | A known metabolic side effect of β2-agonists. | |
| Hypokalemia | A known metabolic side effect. | |
| Nausea / Vomiting | Common. | |
| Pulmonary Edema | A serious but rare adverse event, especially with fluid overload. | |
| Neonatal Hypoglycemia | Reported as a significant adverse event in newborns. |
Conclusion
Early-stage clinical trials successfully characterized this compound as a potent tocolytic agent capable of temporarily delaying premature labor. The data established clear dose-dependent pharmacokinetic and pharmacodynamic profiles for intravenous, intramuscular, and oral routes. However, these foundational studies also highlighted a significant and often dose-limiting side-effect profile, primarily cardiovascular and metabolic in nature. The high incidence of adverse effects such as tachycardia, palpitations, and tremor, coupled with the risk of serious events like pulmonary edema, ultimately led to a re-evaluation of its risk-benefit profile and a decline in its clinical use in favor of agents with better safety profiles.
References
- 1. This compound | C17H21NO3 | CID 33572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and pharmacodynamics of this compound hydrochloride administered orally and intramuscularly to female healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 4. This compound hydrochloride: a betamimetic agent for use in preterm labor. I. pharmacology, clinical history, administration, side effects, and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Metabolic Pathways and Excretion of Ritodrine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic pathways and excretion of ritodrine, a selective β2-adrenergic receptor agonist, in various animal models. Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate is critical in preclinical drug development. This document summarizes key findings from studies in rats, baboons, and sheep, presenting quantitative data, detailed experimental methodologies, and visual representations of metabolic processes and experimental workflows.
Introduction to this compound Metabolism
This compound undergoes significant metabolism in animal models, primarily through Phase II conjugation reactions. The main metabolic pathways involve the formation of glucuronide and sulfate conjugates.[1][2] Studies have shown that both phenolic hydroxyl groups on the this compound molecule are susceptible to conjugation.[2] In addition to conjugation, evidence of Phase I metabolism has also been reported.[1] Notably, there is considerable interspecies variation in the patterns of metabolism and conjugation, which has implications for the extrapolation of animal data to human clinical use.[1]
Metabolic Pathways of this compound
The primary metabolic transformation of this compound in the body is its conjugation with glucuronic acid and sulfate. This process increases the water solubility of the drug, facilitating its excretion.
Excretion of this compound and its Metabolites
The elimination of this compound and its metabolites occurs through renal and biliary pathways, leading to their excretion in urine and feces. The relative contribution of each excretion route varies between species.
Quantitative Excretion Data
Table 1: Summary of this compound Excretion Studies in Animal Models
| Animal Model | Route of Administration | Major Excretion Routes | Form of Excreted Drug | Reference |
| Rat | Oral | Urine, Bile | Parent Drug and Conjugates | |
| Baboon | Intravenous | Urine | Parent Drug and Conjugates (Primarily Sulfate) | |
| Sheep | Intravenous | Not specified in detail | Parent Drug and Metabolites |
Note: Specific quantitative data on the percentage of dose excreted via each route is limited in the available literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the typical experimental protocols used in the study of this compound metabolism and excretion in animal models.
Animal Models and Drug Administration
-
Rat Models: Male Sprague-Dawley rats (300-400 g) are commonly used. For excretion studies, animals are housed in metabolism cages to allow for the separate collection of urine and feces. Tritiated this compound (³H-ritodrine) is often administered orally to trace the drug and its metabolites.
-
Sheep Models: Pregnant sheep are frequently used to study the maternal-fetal transfer and metabolism of this compound. The drug is typically administered via intravenous infusion.
-
Drug Formulation and Dosing: For oral administration in rats, a solution of ³H-ritodrine is used. In sheep, this compound hydrochloride is dissolved in a saline solution for intravenous infusion, with doses ranging from 200 to 800 μ g/min .
Sample Collection
A systematic approach to sample collection is essential for accurate pharmacokinetic and metabolic analysis.
References
Methodological & Application
Application Notes and Protocols for Administering Ritodrine in Pregnant Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of Ritodrine hydrochloride, a selective β2-adrenergic receptor agonist, in pregnant animal models for the study of tocolysis and the prevention of preterm labor.
Introduction
This compound hydrochloride is a sympathomimetic amine that acts selectively on β2-adrenergic receptors, primarily in the myometrium, to induce uterine relaxation.[1][2] It has been utilized clinically to manage preterm labor by suppressing uterine contractions.[3] The use of pregnant animal models is essential for preclinical evaluation of the efficacy, safety, and pharmacokinetics of tocolytic agents like this compound. Commonly used models include pregnant sheep, rats, and mice, each offering unique advantages for studying maternal and fetal physiology.
Data Presentation: Summary of Quantitative Data
The following table summarizes the quantitative data on the administration and effects of this compound in various pregnant animal models as reported in the cited literature.
| Animal Model | Route of Administration | Dosage/Infusion Rate | Key Quantitative Findings | Reference(s) |
| Pregnant Sheep | Intravenous (IV) Infusion | 100 - 800 µ g/min | - Uterine blood flow progressively decreased to 43% below control levels. - Mean maternal arterial pressure declined by 20%. - Dose-related maternal tachycardia was observed. - No significant changes in umbilical vein blood flow, mean fetal arterial pressure, or fetal heart rate. | [4] |
| Pregnant Sheep | Intravenous (IV) Infusion | 200 µ g/min for 2 hours, followed by 800 µ g/min for 2 hours after 24 hours | - Validated for short-term tocolysis to treat preterm labor and for acute tocolysis in intrauterine fetal distress. | [3] |
| Pregnant Rat | Subcutaneous (s.c.) Infusion | 2.5 mg/rat/hr | - Delayed the initiation of parturition. | |
| Pregnant Rat | Intravenous (IV) | 10-1,000 µg/kg | - Suppressed spontaneous uterine motility in a dose-dependent manner. | |
| Pregnant Rabbit | Intravenous (IV) | 10-1,000 µg/kg | - Suppressed spontaneous uterine motility in a dose-dependent manner with little effect on maternal blood pressure and heart rate. | |
| Pregnant Mouse | Oral (p.o.) | 1, 3, or 10 mg/kg | - Dose-dependent decrease in the incidence of lipopolysaccharide (LPS)-induced preterm delivery. |
Experimental Protocols
Protocol 1: Intravenous Administration of this compound in a Pregnant Sheep Model for Hemodynamic Studies
Objective: To assess the maternal and fetal hemodynamic responses to intravenous this compound administration.
Materials:
-
Pregnant ewes (late gestation)
-
This compound hydrochloride for injection
-
Physiological saline
-
Infusion pump
-
Vascular catheters (for maternal and fetal blood pressure and blood sampling)
-
Flow probes (for uterine and umbilical blood flow measurement)
-
Anesthesia and surgical equipment for instrumentation
Methodology:
-
Animal Preparation:
-
Surgically implant vascular catheters in the maternal femoral artery and vein, and in a fetal artery and vein under general anesthesia.
-
Place flow probes around the uterine artery and the common umbilical vein.
-
Allow for a post-operative recovery period of at least 48 hours.
-
-
This compound Infusion:
-
Prepare a stock solution of this compound hydrochloride in physiological saline.
-
Begin a continuous intravenous infusion of this compound into a maternal vein using an infusion pump.
-
Start with a low infusion rate (e.g., 100 µ g/min ) and incrementally increase the rate (e.g., up to 800 µ g/min ) at set intervals (e.g., every 30 minutes).
-
-
Data Collection:
-
Continuously monitor and record maternal and fetal heart rate, arterial blood pressure, and uterine and umbilical blood flow throughout the infusion period.
-
Collect maternal and fetal arterial blood samples at baseline and at each infusion rate to measure blood gases, pH, and glucose levels.
-
-
Post-Infusion Monitoring:
-
After the final infusion rate, discontinue the this compound and continue monitoring all parameters until they return to baseline levels.
-
Protocol 2: Oral Administration of this compound in a Pregnant Mouse Model for Preterm Labor Prevention
Objective: To evaluate the efficacy of orally administered this compound in preventing lipopolysaccharide (LPS)-induced preterm labor.
Materials:
-
Pregnant mice (e.g., C3H/HeN)
-
This compound hydrochloride
-
Lipopolysaccharide (LPS) from E. coli
-
Vehicle for this compound (e.g., distilled water)
-
Gavage needles
Methodology:
-
Induction of Preterm Labor:
-
On day 17 of gestation, induce preterm labor by intraperitoneal (i.p.) injection of LPS (e.g., 50 µg/kg). A second injection may be given after a few hours to ensure a high rate of preterm delivery.
-
-
This compound Administration:
-
On day 18 of gestation, administer this compound hydrochloride by oral gavage at various doses (e.g., 1, 3, and 10 mg/kg).
-
A control group should receive the vehicle only.
-
Administer the treatment at regular intervals (e.g., every hour for a set period).
-
-
Monitoring and Outcome Assessment:
-
Observe the mice for signs of labor and delivery.
-
Record the time of delivery for each mouse.
-
The primary outcome is the incidence of preterm delivery within a specified timeframe (e.g., 24-48 hours after LPS injection).
-
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in Myometrial Cells
Caption: this compound binds to β2-adrenergic receptors, initiating a cascade that leads to myometrial relaxation.
Experimental Workflow for Tocolytic Efficacy Testing
Caption: General workflow for evaluating the tocolytic efficacy of this compound in pregnant animal models.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound hydrochloride: a betamimetic agent for use in preterm labor. I. pharmacology, clinical history, administration, side effects, and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of maternal this compound hydrochloride administration on the heart rate of preterm fetal sheep with intraamniotic inflammation | PLOS One [journals.plos.org]
- 4. Effect of this compound infusion on uterine and umbilical blood flow in pregnant sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of Ritodrine's Effects on Myometrial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ritodrine is a selective beta-2 (β2) adrenergic receptor agonist primarily used as a tocolytic agent to halt premature labor.[1][2] It functions by relaxing the smooth muscle of the uterus (myometrium), thereby decreasing the frequency and intensity of uterine contractions.[3][4] Understanding the precise cellular and molecular effects of this compound is crucial for optimizing its therapeutic use and for the development of novel tocolytic agents. This document provides detailed protocols for key in vitro assays designed to measure the physiological and biochemical effects of this compound on myometrial cells and tissues. The assays covered include myometrial contractility, intracellular calcium mobilization, and cyclic AMP quantification, which are fundamental for characterizing the drug's mechanism of action and efficacy.
Mechanism of Action: An Overview
This compound exerts its relaxant effect on myometrial cells by activating β2-adrenergic receptors.[5] This initiates a downstream signaling cascade that leads to a decrease in intracellular calcium concentration ([Ca²⁺]i), a critical step for muscle contraction. The binding of this compound to its G-protein coupled receptor stimulates adenylyl cyclase, which increases the production of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various target proteins. This cascade enhances the efflux of calcium from the cell and may inactivate myosin light chain kinase (MLCK), the enzyme essential for the phosphorylation of myosin and subsequent muscle contraction. Additionally, this compound has been shown to activate potassium (K+) channels, which can lead to membrane hyperpolarization and further contribute to muscle relaxation.
Section 1: Myometrial Cell and Tissue Preparation
The foundation of reliable in vitro analysis is the quality of the biological material. Primary human myometrial cells and tissues are considered the gold standard.
Protocol 1.1: Isolation and Culture of Primary Human Myometrial Cells
This protocol is adapted from methodologies for establishing primary myometrial cell cultures from biopsies.
Materials:
-
Myometrial biopsies from consenting patients undergoing Caesarean section.
-
Hanks' Balanced Salt Solution (HBSS)
-
Collagenase Type IA and Type XI
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% antibiotic-antimycotic solution.
-
70 µm cell strainer
-
Centrifuge, Incubator (37°C, 5% CO₂)
-
Cell culture flasks and plates
Procedure:
-
Tissue Collection: Collect myometrial biopsies in sterile HBSS on ice and process immediately.
-
Mincing: Wash the tissue three times with fresh HBSS. Mince the tissue into small pieces (~1 mm³) using sterile scalpels.
-
Digestion: Transfer the minced tissue to a digestion solution containing 0.2% Collagenase Type IA and XI in HBSS. Incubate for 45-60 minutes at 37°C with gentle agitation.
-
Cell Isolation: Stop the digestion by adding an equal volume of DMEM with 10% FBS. Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Plating: Centrifuge the filtered suspension at 500 x g for 5 minutes. Resuspend the cell pellet in fresh culture medium and plate into a T-75 culture flask.
-
Culture and Maintenance: Incubate at 37°C in a 5% CO₂ atmosphere. Change the medium every 2-3 days. Cells can be passaged upon reaching 80-90% confluency. For experiments, cells are typically used between passages 2 and 10.
Protocol 1.2: Preparation of Myometrial Tissue Strips for Contractility Assays
This protocol is essential for ex vivo organ bath studies to measure isometric tension.
Materials:
-
Myometrial biopsies
-
Krebs-Henseleit solution (pH 7.4), continuously gassed with 95% O₂ / 5% CO₂.
-
Organ bath system with isometric force transducers.
-
Surgical thread (sutures)
Procedure:
-
Dissection: Place the fresh myometrial biopsy in chilled Krebs-Henseleit solution.
-
Strip Preparation: Carefully dissect longitudinal myometrial strips, approximately 2-3 mm in width and 5-10 mm in length.
-
Mounting: Tie sutures to both ends of the myometrial strip. Mount the strip vertically in an organ bath chamber filled with 20 ml of Krebs-Henseleit solution maintained at 37°C and gassed with 95% O₂ / 5% CO₂.
-
Equilibration: Connect one end of the strip to a fixed hook and the other to an isometric force transducer. Apply a resting tension of ~1-2 grams and allow the tissue to equilibrate for at least 60-90 minutes, during which spontaneous contractions should develop. Replace the bath solution every 15-20 minutes.
Section 2: Functional Assays
Functional assays directly measure the physiological response of myometrial cells or tissues to this compound.
Protocol 2.1: Myometrial Tissue Contractility Assay
This assay measures the effect of this compound on the amplitude and frequency of myometrial contractions.
Procedure:
-
Baseline Recording: Once stable spontaneous contractions are established (as per Protocol 1.2), record baseline activity for 20-30 minutes.
-
Drug Administration: Add this compound to the organ bath in a cumulative, concentration-dependent manner (e.g., from 10⁻⁸ M to 10⁻⁵ M). Allow the tissue to stabilize for 10-15 minutes at each concentration before adding the next.
-
Data Acquisition: Continuously record the isometric tension throughout the experiment.
-
Analysis: Measure the amplitude (peak tension) and frequency (contractions per unit time) of contractions at baseline and for each drug concentration. Calculate the percentage inhibition relative to the baseline. The area under the curve (AUC) can also be used as a measure of total contractile activity.
Protocol 2.2: Intracellular Calcium ([Ca²⁺]i) Mobilization Assay
This assay uses fluorescent calcium indicators to measure changes in [Ca²⁺]i in cultured myometrial cells.
Materials:
-
Cultured primary myometrial cells (from Protocol 1.1) seeded in 96- or 384-well black, clear-bottom plates.
-
Fluo-4 AM calcium-sensitive dye.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescence plate reader with automated injection capability.
-
Oxytocin (or other contractile agonist) to induce a calcium response.
Procedure:
-
Cell Seeding: Seed myometrial cells at an optimal density (e.g., 8,000 cells/well for a 384-well plate) and allow them to adhere overnight.
-
Dye Loading: Wash cells with HBSS/HEPES buffer. Load the cells with 4 µM Fluo-4 AM in HBSS/HEPES for 45-60 minutes at 37°C.
-
Wash: Gently wash the cells twice with HBSS/HEPES to remove extracellular dye.
-
Baseline Measurement: Place the plate in the fluorescence reader and measure baseline fluorescence for 1-2 minutes.
-
Drug Addition & Measurement:
-
To measure inhibition: Inject this compound into the wells and incubate for 10-20 minutes. Then, inject a contractile agonist like oxytocin and immediately measure the fluorescence signal for 3-5 minutes.
-
To measure direct effect: Inject this compound and monitor fluorescence to see if it directly lowers basal [Ca²⁺]i.
-
-
Analysis: The change in fluorescence intensity (relative fluorescence units, RFU) reflects the change in [Ca²⁺]i. Calculate the peak response after agonist addition and determine the percentage inhibition by this compound.
Section 3: Data Presentation and Interpretation
Quantitative data should be summarized for clear interpretation and comparison.
Table 1: Effect of this compound on Myometrial Contraction Parameters
This table summarizes typical findings from contractility assays.
| This compound Concentration (M) | Inhibition of Amplitude (%) | Inhibition of Frequency (%) | Notes |
| 10⁻⁸ | Significant Decrease | Significant Decrease | Onset of inhibitory effect. |
| 10⁻⁷ | Concentration-dependent decrease | Concentration-dependent decrease | - |
| 10⁻⁶ | Significant Decrease | Significant Decrease | Strong tocolytic effect observed. |
| 10⁻⁵ | Strong Inhibition | Strong Inhibition | Near-maximal inhibition. |
| 10⁻⁴ | Tachyphylaxis may occur | Tachyphylaxis may occur | Contractions may reappear after initial inhibition. |
Table 2: Effect of Prolonged this compound Exposure on Myometrial Cells
This table summarizes data related to receptor desensitization (tachyphylaxis).
| Parameter | Treatment | Change | Reference |
| β-adrenergic Receptor Density | 24h this compound Infusion | ↓ 49% | |
| Adenylate Cyclase Activity | 24h this compound Infusion | ↓ 70% | |
| Uterine Contractility (response to oxytocin) | After 22h this compound vs. 5h | ↑ 50% |
Section 4: Mechanistic Assays
These assays probe the molecular signaling events downstream of receptor activation.
Protocol 4.1: Cyclic AMP (cAMP) Quantification Assay
This protocol measures the intracellular accumulation of cAMP, a key second messenger in this compound's signaling pathway.
Materials:
-
Cultured myometrial cells.
-
This compound and other test compounds.
-
A commercial cAMP enzyme immunoassay (EIA) or ELISA kit.
-
Cell lysis buffer (provided with the kit).
-
Microplate reader.
Procedure:
-
Cell Culture: Culture myometrial cells in 24- or 48-well plates until they reach ~90% confluency.
-
Stimulation: Replace the culture medium with serum-free medium containing various concentrations of this compound. It is advisable to include a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Aspirate the medium and lyse the cells using the lysis buffer provided in the assay kit.
-
Quantification: Perform the cAMP competitive immunoassay according to the manufacturer's protocol. This typically involves adding the cell lysates and standards to a plate pre-coated with a cAMP antibody.
-
Data Analysis: Measure the signal (e.g., absorbance) using a microplate reader. Calculate the cAMP concentration in each sample by interpolating from a standard curve. Results are often expressed as pmol of cAMP per mg of protein.
Conclusion
The in vitro assays detailed in this document provide a robust framework for investigating the effects of this compound on myometrial cells. Contractility assays offer a direct measure of the drug's physiological efficacy, while calcium mobilization and cAMP quantification assays provide critical insights into its underlying molecular mechanism of action. By employing these standardized protocols, researchers can generate reliable and reproducible data essential for both fundamental research and the preclinical development of new tocolytic therapies.
References
- 1. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 2. Effects of this compound, a beta 2-adrenoceptor agonist, on smooth muscle cells of the myometrium of pregnant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fpnotebook.com [fpnotebook.com]
- 4. This compound | C17H21NO3 | CID 33572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Drugs acting on the pregnant uterus - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography for the Quantification of Ritodrine
Introduction
Ritodrine hydrochloride is a tocolytic agent used to halt premature labor.[1][2] As a beta-2 adrenergic agonist, it relaxes the uterine smooth muscle, delaying childbirth and allowing for further fetal development.[1][3] Accurate and precise quantification of this compound in pharmaceutical formulations and biological matrices is crucial for ensuring dosage accuracy, performing pharmacokinetic studies, and maintaining quality control. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for this purpose, offering high sensitivity, specificity, and reproducibility.[4] This document provides a detailed overview of established HPLC methods for this compound quantification.
Mechanism of Action
This compound functions as a beta-2 adrenergic agonist, primarily targeting receptors on myometrial cells in the uterus. Its mechanism involves the following cascade:
-
Receptor Binding: this compound binds to beta-2 adrenergic receptors on the outer membrane of uterine smooth muscle cells.
-
Enzyme Activation: This binding activates the enzyme adenylate cyclase.
-
cAMP Increase: Adenylate cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), leading to increased intracellular cAMP levels.
-
Protein Kinase A Activation: The rise in cAMP activates Protein Kinase A (PKA).
-
Calcium Reduction: PKA phosphorylates target proteins, which results in a decrease in intracellular calcium ion concentrations.
-
Muscle Relaxation: Reduced intracellular calcium inhibits the myosin light-chain kinase (MLCK), preventing the phosphorylation of myosin necessary for muscle contraction. This leads to the relaxation of the uterine smooth muscle, suppressing premature contractions.
HPLC Methodologies for this compound Quantification
Several HPLC methods have been developed for the determination of this compound in various samples. The selection of a method depends on the sample matrix, required sensitivity, and available instrumentation. A summary of validated methods is presented below.
Table 1: Summary of HPLC Methods for this compound Quantification
| Parameter | Method 1: Pharmaceutical Formulations | Method 2: Stability-Indicating | Method 3: Plasma/Serum (UV) | Method 4: Plasma (MS/MS) |
| Column | Hypersil Shendon ODS | C18 (150 x 4.6 mm, 5 µm) | Biophase ODS (5 µm) | Lichrospher CN (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Dibasic phosphate buffer : Acetonitrile (75:25), pH 4.0 | Water : Acetonitrile (70:30, v/v) | Acetonitrile, ammonium acetate, glacial acetic acid, counter-ion | 0.03% Acetic acid : Methanol (50:50, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | Not Specified |
| Detection | UV at 270 nm | UV at 220 nm | Electrochemical Detector (EC) | Tandem Mass Spectrometry (MS/MS) |
| Internal Standard | Isoxsuprine HCl | Not Specified | Nalbuphine HCl | Salbutamol |
| Linearity Range | 2 - 30 µg/mL | 5 - 40 µg/mL | 0 - 50 ng/mL | Not Specified |
| LOD/LOQ | Not Specified | LOQ: 4.63 µg/mL | LOD: 0.6 ng/mL | Not Specified |
| Sample Matrix | Pure form, Tablets, Injections | Bulk powder, Pharmaceutical dosage forms | Serum, Plasma | Human Plasma |
Detailed Experimental Protocol (Based on Method 2)
This section provides a step-by-step protocol for the quantification of this compound in pharmaceutical preparations using a stability-indicating HPLC method.
1. Materials and Reagents
-
This compound Hydrochloride reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (Analytical grade)
-
0.45 µm syringe filters
2. Instrumentation
-
HPLC system with a UV detector
-
C18 analytical column (150 x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
3. Chromatographic Conditions
-
Mobile Phase: Water: Acetonitrile (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
4. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound HCl reference standard and dissolve it in a 100 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 5, 10, 20, 30, and 40 µg/mL).
5. Sample Preparation (for Tablets)
-
Weigh and finely powder no fewer than 20 tablets to determine the average tablet weight.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound HCl and transfer it to a 10 mL volumetric flask.
-
Add approximately 7 mL of methanol, sonicate for 15 minutes to dissolve the active ingredient, and then dilute to the mark with methanol.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range (e.g., dilute 1 mL to 10 mL for a theoretical concentration of 100 µg/mL, then dilute further as needed).
6. Calibration and Analysis
-
Inject the standard solutions in ascending order of concentration to establish the calibration curve.
-
Plot the peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.
7. Method Validation The analytical method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: Ensure no interference from excipients by analyzing a placebo sample.
-
Linearity: Assessed over the range of 5-40 µg/mL.
-
Accuracy: Determined by spike-and-recovery studies at multiple concentration levels.
-
Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies, with relative standard deviation (RSD) being the key metric.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
Experimental Workflow
The general workflow for the HPLC quantification of this compound is depicted below.
References
Application Notes and Protocols for Studying Ritodrine's Cellular Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ritodrine is a selective beta-2 adrenergic receptor agonist primarily used as a tocolytic agent to halt premature labor.[1][2] Its mechanism of action involves the stimulation of beta-2 adrenergic receptors, which are predominantly expressed on the surface of uterine smooth muscle cells.[2][3] This activation triggers a downstream signaling cascade, ultimately leading to myometrial relaxation and the cessation of uterine contractions.[3] Understanding the cellular and molecular effects of this compound is crucial for optimizing its therapeutic use and for the development of novel tocolytic agents.
This document provides detailed application notes and protocols for studying the cellular effects of this compound using in vitro cell culture techniques. The focus is on two key model systems: primary Human Uterine Smooth Muscle Cells (hUtSMC), which offer high physiological relevance, and Human Embryonic Kidney 293 (HEK293) cells stably expressing the human beta-2 adrenergic receptor, providing a robust and reproducible system for mechanistic studies.
The core of this compound's action lies in its ability to increase intracellular cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA). This leads to the phosphorylation of downstream targets, resulting in a decrease in intracellular calcium concentrations and smooth muscle relaxation. The protocols outlined below will enable researchers to quantify these key signaling events in response to this compound treatment.
Signaling Pathways and Experimental Workflow
The cellular response to this compound is initiated by its binding to the beta-2 adrenergic receptor, a G-protein coupled receptor (GPCR). This interaction activates the stimulatory G-protein (Gs), which then stimulates adenylyl cyclase to produce cAMP. The subsequent activation of PKA and modulation of intracellular calcium levels are central to its therapeutic effect.
A typical experimental workflow to investigate this compound's cellular effects would involve cell culture, treatment with a dose-range of this compound, and subsequent measurement of downstream signaling events.
Data Presentation
The following tables summarize hypothetical quantitative data for the effects of this compound and other common beta-2 adrenergic agonists on cAMP production. This data is provided for illustrative purposes to guide expected outcomes.
Table 1: Potency (EC50) of Beta-2 Adrenergic Agonists on cAMP Production in Human Uterine Smooth Muscle Cells (hUtSMC)
| Compound | EC50 (nM) |
| Isoproterenol | 80 |
| Salbutamol | 600 |
| Terbutaline | 2300 |
| This compound | Data not available in literature |
Note: EC50 values for Isoproterenol, Salbutamol, and Terbutaline are derived from studies on human airway smooth muscle cells and are provided as a reference.
Table 2: Potency (EC50) of Beta-2 Adrenergic Agonists on cAMP Production in HEK293 Cells Expressing the Beta-2 Adrenergic Receptor
| Compound | EC50 (nM) |
| Isoproterenol | 20 |
| Salbutamol | Data not available in literature |
| This compound | Data not available in literature |
Note: The EC50 value for Isoproterenol is provided as a reference.
Experimental Protocols
Cell Culture Protocols
1. Primary Human Uterine Smooth Muscle Cells (hUtSMC)
-
Media and Reagents:
-
Smooth Muscle Cell Growth Medium supplemented with growth factors, cytokines, and 5% Fetal Bovine Serum (FBS).
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
Trypsin Neutralizing Solution
-
-
Thawing and Plating:
-
Rapidly thaw the cryopreserved hUtSMC in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh growth medium and plate onto a T-75 flask.
-
Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the medium and wash with PBS.
-
Add Trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize the trypsin with Trypsin Neutralizing Solution.
-
Centrifuge the cells and resuspend in fresh growth medium.
-
Plate the cells at a ratio of 1:2 to 1:3.
-
2. HEK293 Cells Stably Expressing the Human Beta-2 Adrenergic Receptor
-
Media and Reagents:
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 or Puromycin, depending on the expression vector).
-
PBS
-
Trypsin-EDTA solution
-
-
Thawing and Plating:
-
Follow the same procedure as for hUtSMC.
-
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the medium and wash with PBS.
-
Add Trypsin-EDTA and incubate at 37°C for 2-5 minutes.
-
Resuspend the detached cells in fresh growth medium.
-
Plate the cells at a split ratio of 1:5 to 1:10.
-
Assay Protocols
1. cAMP Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol is based on a competitive immunoassay between native cAMP produced by the cells and a fluorescently labeled cAMP tracer.
-
Materials:
-
hUtSMC or HEK293-β2AR cells
-
This compound and other test compounds
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
HTRF cAMP assay kit (containing cAMP standard, labeled cAMP, and detection antibodies)
-
384-well white microplates
-
HTRF-compatible plate reader
-
-
Procedure:
-
Seed cells in a 384-well plate at an optimized density (e.g., 5,000-10,000 cells/well) and incubate overnight.
-
Prepare serial dilutions of this compound and control compounds in stimulation buffer containing a PDE inhibitor.
-
Aspirate the culture medium from the cells.
-
Add the compound dilutions to the wells and incubate for 30 minutes at room temperature.
-
Add the HTRF detection reagents (labeled cAMP and antibody) to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the ratio of the two emission signals.
-
Generate a standard curve using the cAMP standards.
-
Convert the sample ratios to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50.
-
2. Intracellular Calcium Assay (Fluo-4 NW Assay)
This protocol utilizes a fluorescent calcium indicator to measure changes in intracellular calcium concentration.
-
Materials:
-
hUtSMC or HEK293-β2AR cells
-
This compound and other test compounds
-
Fluo-4 NW (No Wash) calcium assay kit
-
96- or 384-well black-walled, clear-bottom microplates
-
Fluorescence plate reader with an injection system
-
-
Procedure:
-
Seed cells in the microplate and incubate overnight.
-
Prepare the Fluo-4 NW dye-loading solution according to the manufacturer's instructions.
-
Add the dye-loading solution to each well and incubate for 30-60 minutes at 37°C.
-
Prepare serial dilutions of this compound.
-
Place the plate in the fluorescence reader.
-
Record a baseline fluorescence reading.
-
Inject the this compound dilutions into the wells and immediately begin recording the fluorescence signal over time.
-
-
Data Analysis:
-
Determine the peak fluorescence intensity for each well.
-
Normalize the data to the baseline fluorescence.
-
Plot the normalized fluorescence against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50.
-
3. Protein Kinase A (PKA) Activity Assay (ELISA-based)
This protocol measures the activity of PKA in cell lysates by detecting the phosphorylation of a specific substrate.
-
Materials:
-
hUtSMC or HEK293-β2AR cells
-
This compound and other test compounds
-
Cell lysis buffer
-
PKA activity assay kit (containing a substrate-coated plate, PKA standard, ATP, and detection antibodies)
-
Microplate reader capable of measuring absorbance at 450 nm
-
-
Procedure:
-
Seed cells in a multi-well plate and grow to 80-90% confluency.
-
Treat the cells with various concentrations of this compound for the desired time.
-
Wash the cells with cold PBS and then lyse the cells using the provided lysis buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Add the cell lysates and PKA standards to the wells of the substrate-coated plate.
-
Initiate the kinase reaction by adding ATP and incubate for 90 minutes at 30°C.
-
Wash the wells and add the phospho-specific antibody. Incubate for 1 hour at room temperature.
-
Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Wash the wells and add the TMB substrate. Incubate until a color change is observed.
-
Stop the reaction with a stop solution and read the absorbance at 450 nm.
-
-
Data Analysis:
-
Generate a standard curve using the PKA standards.
-
Determine the PKA activity in the cell lysates from the standard curve.
-
Plot the PKA activity against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50.
-
Conclusion
The cell culture models and experimental protocols detailed in this document provide a robust framework for investigating the cellular effects of this compound. By employing primary hUtSMC, researchers can study the drug's action in a physiologically relevant context, while the use of HEK293 cells stably expressing the beta-2 adrenergic receptor offers a more controlled and high-throughput system for mechanistic studies and drug screening. The quantitative data generated from these assays will contribute to a deeper understanding of this compound's pharmacology and aid in the development of improved tocolytic therapies.
References
Best Practices for Dissolving and Storing Ritodrine for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ritodrine hydrochloride is a selective β2-adrenergic receptor agonist primarily used in research to study its effects on smooth muscle relaxation, particularly in uterine and bronchial tissues. Accurate and reproducible experimental outcomes depend on the correct preparation and storage of this compound solutions. These application notes provide detailed protocols for dissolving and storing this compound hydrochloride to ensure its stability and efficacy for in vitro and in vivo research applications.
Properties of this compound Hydrochloride
This compound hydrochloride is a white to off-white crystalline powder. Understanding its physical and chemical properties is crucial for proper handling and solution preparation.
Molecular Formula: C₁₇H₂₂ClNO₃ Molecular Weight: 323.81 g/mol CAS Number: 23239-51-2
Solubility of this compound Hydrochloride
The solubility of this compound hydrochloride varies depending on the solvent and temperature. It is essential to use the appropriate solvent to achieve the desired concentration for your experiments. The following table summarizes the known solubility data.
| Solvent | Temperature | Solubility | Citation |
| Water | Standard Conditions | 0.179 mg/mL | [1] |
| Dimethyl Sulfoxide (DMSO) | Standard Conditions | 64-65 mg/mL | [1] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | ≥ 16.19 mg/mL | [2] |
| Phosphate-Buffered Saline (PBS) | pH 7.4 | > 0.0486 mg/mL (>48.6 µg/mL) | [3] |
| Ethanol | Not Specified | Slightly Soluble | [1] |
| Methanol | Not Specified | Slightly Soluble |
Note: "Slightly soluble" indicates that the exact solubility value is not specified but is limited. Researchers should perform small-scale solubility tests to determine the optimal concentration for their specific needs. To enhance solubility, particularly in aqueous solutions, gentle warming to 37°C and sonication in an ultrasonic bath can be employed.
Stability and Storage of this compound Hydrochloride
Proper storage of both the solid compound and prepared solutions is critical to maintain the integrity of this compound.
Solid Form
This compound hydrochloride powder should be stored at 2-8°C.
Stock Solutions
The stability of this compound hydrochloride in solution is dependent on the solvent and storage temperature.
| Solvent | Storage Temperature | Stability Period | Citation |
| In solvent (unspecified) | -80°C | 1 year | |
| In solvent (unspecified) | -80°C | 6 months | |
| In solvent (unspecified) | -20°C | 1 month | |
| Clear Solution (unspecified solvent) | 4°C | Recommended to prepare fresh weekly |
General Recommendations:
-
For long-term storage, it is recommended to store stock solutions at -80°C.
-
For short-term use, solutions can be stored at -20°C.
-
Avoid repeated freeze-thaw cycles, which can lead to degradation. It is best practice to aliquot stock solutions into single-use volumes.
-
Solutions prepared for immediate use can be kept at 4°C for a limited time, but fresh preparation is always preferred.
Signaling Pathway of this compound
This compound acts as a β2-adrenergic receptor agonist. Its binding to the receptor initiates a signaling cascade that leads to smooth muscle relaxation.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol is suitable for preparing a concentrated stock solution for most in vitro applications.
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weighing: Accurately weigh out 3.24 mg of this compound hydrochloride powder using a calibrated analytical balance.
-
Dissolving: Transfer the powder to a sterile 1.5 mL microcentrifuge tube. Add 1 mL of sterile DMSO.
-
Mixing: Vortex the tube thoroughly until the powder is completely dissolved. The solution should be clear.
-
Aliquoting: Aliquot the 10 mM stock solution into smaller, single-use sterile tubes (e.g., 50 µL or 100 µL) to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 1 month).
Preparation of an Aqueous Stock Solution for In Vitro Assays
For cell culture experiments where DMSO may be cytotoxic, an aqueous stock solution can be prepared. Note the lower solubility in water.
Materials:
-
This compound hydrochloride powder
-
Sterile, nuclease-free water
-
Sterile conical tube
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Sterile syringe filter (0.22 µm)
Procedure:
-
Weighing: Weigh out the desired amount of this compound hydrochloride. Due to its lower aqueous solubility (0.179 mg/mL), prepare a concentration that is appropriate for your experimental needs and within this limit. For example, to make a 0.5 mM (~0.162 mg/mL) stock solution, weigh 1.62 mg of this compound hydrochloride.
-
Dissolving: Add 10 mL of sterile, nuclease-free water to a sterile conical tube containing the powder.
-
Mixing and Warming: Vortex thoroughly. If the compound does not fully dissolve, gently warm the solution to 37°C and vortex intermittently to aid dissolution.
-
Sterilization: Once fully dissolved, filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot and store at -20°C for short-term use. It is recommended to use aqueous solutions promptly.
Preparation of this compound Hydrochloride for In Vivo Animal Studies
This protocol provides a method for preparing an injectable solution for administration to rodents.
Materials:
-
This compound hydrochloride powder
-
DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline or Phosphate-Buffered Saline (PBS)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Initial Dissolution: Prepare a concentrated stock solution of this compound hydrochloride in DMSO (e.g., 40 mg/mL).
-
Vehicle Preparation: In a sterile tube, prepare the vehicle by mixing the components in the following ratio (for a final solution):
-
5% DMSO
-
30% PEG300
-
5% Tween 80
-
60% Saline or PBS
-
-
Formulation: a. Take the required volume of the this compound hydrochloride DMSO stock solution. b. Add PEG300 and mix well until the solution is clear. c. Add Tween 80 and mix well until the solution is clear. d. Finally, add the saline or PBS to reach the final desired volume and concentration. Mix thoroughly.
-
Administration: The final solution should be clear and can be administered via the desired route (e.g., intravenous, intraperitoneal).
Example Calculation for a 1 mg/kg dose in a 25 g mouse with an injection volume of 100 µL:
-
Dose per mouse: 1 mg/kg * 0.025 kg = 0.025 mg
-
Required concentration: 0.025 mg / 0.1 mL = 0.25 mg/mL
-
To make 1 mL of the final solution:
-
DMSO: 0.05 mL (50 µL)
-
PEG300: 0.3 mL (300 µL)
-
Tween 80: 0.05 mL (50 µL)
-
Saline/PBS: 0.6 mL (600 µL)
-
-
Amount of this compound from a 40 mg/mL DMSO stock:
-
Volume of stock = (0.25 mg/mL * 1 mL) / 40 mg/mL = 0.00625 mL = 6.25 µL
-
Adjust the DMSO volume in the vehicle to account for the volume of the drug stock.
-
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses when handling this compound hydrochloride powder and solutions.
-
Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
In case of contact with eyes or skin, rinse immediately with plenty of water.
-
Consult the Safety Data Sheet (SDS) for complete safety information.
By following these best practices for dissolving and storing this compound hydrochloride, researchers can ensure the quality and reliability of their experimental results.
References
Application Notes and Protocols for Preclinical Animal Studies with Ritodrine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the calculation of ritodrine dosages for preclinical animal studies. This document outlines detailed experimental protocols, data presentation in tabular format for easy comparison, and visualization of key biological pathways and workflows.
Introduction
This compound is a selective β2-adrenergic receptor agonist primarily used as a tocolytic agent to halt premature labor.[1][2] Its mechanism of action involves the relaxation of uterine smooth muscle.[1] Preclinical animal studies are essential for understanding its pharmacokinetics, efficacy, and safety profile before human trials. Accurate dosage calculation and standardized protocols are critical for obtaining reliable and reproducible data.
Data Presentation: this compound Dosage in Preclinical Models
The following tables summarize this compound dosages used in various animal models for different research applications.
Table 1: this compound Dosages for Tocolysis and Uterine Motility Studies
| Animal Model | Route of Administration | Dosage Range | Study Focus | Reference |
| Mouse | Oral (p.o.) | 1, 3, or 10 mg/kg | Prevention of LPS-induced preterm delivery | [3] |
| Rat | Intravenous (i.v.) | 1 mg/kg | Pharmacokinetic profiling | N/A |
| Intragastric | 10 mg/kg | Pharmacokinetic profiling | N/A | |
| Buccal | 10 mg/kg | Pharmacokinetic profiling | N/A | |
| Rabbit | Intravenous (i.v.) | 10 - 1,000 µg/kg | Suppression of spontaneous uterine motility | [1] |
| Sheep | Intravenous (i.v.) Infusion | 200 and 800 µ g/min | Tocolysis in preterm labor | |
| Intravenous (i.v.) Infusion | 2.6 µ g/minute (fetal infusion) | Metabolic and behavioral effects on the fetus | ||
| Intravenous (i.v.) Infusion | 1, 3, 10, 30 µg/kg/min | Tocolysis against oxytocin-induced contractions |
Table 2: this compound Dosages for Other Preclinical Applications
| Animal Model | Route of Administration | Dosage | Study Focus | Reference |
| Rabbit | Topical Gel | 0.5% | Treatment of experimentally induced hypertrophic scars | |
| Rhesus Monkey | Intravenous (i.v.) Infusion | 2 µg/kg/min | Pharmacokinetics in pregnant vs. non-pregnant animals | N/A |
Experimental Protocols
Protocol for Induction of Preterm Labor in Mice and Tocolytic Treatment with this compound
This protocol is adapted from a study investigating the preventive effect of this compound on lipopolysaccharide (LPS)-induced preterm delivery in mice.
Materials:
-
Pregnant C3H/HeN mice (day 17 of gestation)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound hydrochloride
-
Distilled water or saline solution (vehicle)
-
Oral gavage needles
-
Intraperitoneal (i.p.) injection needles
Procedure:
-
Induction of Preterm Labor: On day 17 of pregnancy, administer two intraperitoneal injections of LPS (50 µg/kg) at a 3-hour interval. This is expected to induce preterm delivery in 100% of the animals within 25 hours of the second dose.
-
This compound Preparation: Prepare solutions of this compound hydrochloride in distilled water at concentrations of 1, 3, and 10 mg/kg.
-
This compound Administration: On day 18 of pregnancy, administer the prepared this compound solutions orally (p.o.) to the pregnant mice. A control group should receive the vehicle (distilled water) only. Administer the treatment 10 times at 1-hour intervals from 8:00 AM to 5:00 PM.
-
Monitoring: Continuously monitor the mice for signs of labor and delivery. Record the incidence and timing of preterm delivery for each group.
-
In Vitro Uterine Contraction Analysis (Optional): Uterine muscle strips can be isolated from pregnant mice on day 17 of gestation to examine the in vitro effects of this compound on LPS-induced contractions.
Protocol for Intravenous Administration of this compound in Pregnant Sheep
This protocol is based on studies investigating the hemodynamic and fetal effects of this compound in pregnant sheep.
Materials:
-
Pregnant ewes with chronically implanted catheters
-
This compound hydrochloride
-
Physiological saline solution
-
Infusion pump
Procedure:
-
Animal Preparation: Utilize chronically instrumented pregnant sheep to allow for continuous monitoring of maternal and fetal parameters.
-
This compound Preparation: Dissolve this compound hydrochloride in physiological saline solution to the desired concentration for infusion.
-
Intravenous Infusion: Administer this compound via a continuous intravenous infusion at the desired rate (e.g., 200 µ g/min or 800 µ g/min ). The infusion can be maintained for a specified duration (e.g., 2 hours).
-
Hemodynamic and Fetal Monitoring: Continuously monitor maternal heart rate, cardiac output, and blood pressure. Simultaneously, measure fetal cardiac output and umbilical blood flow.
-
Blood Sampling: Collect blood samples at predetermined intervals to analyze blood gases, pH, and this compound concentrations.
Dose Conversion from Human to Animal Models
For researchers initiating preclinical studies based on human clinical data, it is crucial to convert the human dose to an appropriate animal equivalent dose (AED). A common method is based on body surface area (BSA), which is considered more accurate than simple weight-based conversions. The conversion can be performed using the following formula:
HED (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)
Where:
-
HED is the Human Equivalent Dose.
-
Km is a conversion factor, calculated as Body Weight (kg) / Body Surface Area (m²).
To calculate the AED from a human dose, the formula is rearranged:
AED (mg/kg) = Human Dose (mg/kg) x (Human Km / Animal Km)
Table 3: Km Factors for Dose Conversion Between Humans and Various Animal Species
| Species | Body Weight (kg) | Body Surface Area (m²) | Km Factor |
| Human | 60 | 1.62 | 37 |
| Mouse | 0.02 | 0.0066 | 3 |
| Rat | 0.15 | 0.025 | 6 |
| Rabbit | 1.8 | 0.15 | 12 |
| Dog | 10 | 0.5 | 20 |
| Monkey | 3 | 0.24 | 12 |
| Data adapted from FDA guidelines. |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound, as a β2-adrenergic agonist, primarily exerts its effects through the G-protein coupled receptor (GPCR) signaling pathway. Upon binding to the β2-adrenergic receptor, it initiates a cascade of intracellular events leading to smooth muscle relaxation.
Caption: this compound's β2-adrenergic signaling pathway leading to smooth muscle relaxation.
General Experimental Workflow for Preclinical this compound Studies
The following diagram illustrates a typical workflow for conducting a preclinical study with this compound.
Caption: A generalized workflow for preclinical animal studies involving this compound.
References
- 1. [Effects of a beta 2-stimulant, this compound hydrochloride, on the fetuses and dams in the late stage of pregnancy: an experimental study using rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound hydrochloride: a betamimetic agent for use in preterm labor. I. pharmacology, clinical history, administration, side effects, and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preventive effect of this compound hydrochloride and/or urinary trypsin inhibitor against lipopolysaccharide-induced preterm delivery in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Ritodrine in Studying Beta-2 Adrenergic Receptor Function: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ritodrine, a selective beta-2 adrenergic receptor (β2-AR) agonist, has historically been used as a tocolytic agent to manage preterm labor.[1][2][3][4] Its primary mechanism of action involves binding to and activating β2-ARs, predominantly found on uterine smooth muscle cells.[5] This activation triggers a cascade of intracellular signaling events, leading to muscle relaxation. Beyond its clinical applications, this compound serves as a valuable pharmacological tool for researchers studying the function, signaling, and regulation of the β2-AR. These application notes provide detailed protocols and data for utilizing this compound in the laboratory to investigate various aspects of β2-AR biology.
I. Signaling Pathways of the Beta-2 Adrenergic Receptor
The β2-AR, a member of the G protein-coupled receptor (GPCR) superfamily, transduces extracellular signals into intracellular responses through both canonical and non-canonical signaling pathways.
A. Canonical Gs-cAMP Signaling Pathway
The classical and most well-understood pathway involves the coupling of the β2-AR to the stimulatory G protein, Gs.
-
Ligand Binding: this compound binds to the extracellular domain of the β2-AR.
-
Gs Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the heterotrimeric Gs protein. The Gαs subunit dissociates from the Gβγ subunits and exchanges GDP for GTP.
-
Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that converts ATP to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: cAMP acts as a second messenger and activates Protein Kinase A (PKA).
-
Downstream Effects: PKA phosphorylates various intracellular proteins, leading to a decrease in intracellular calcium concentration and ultimately, smooth muscle relaxation.
B. Non-Canonical Signaling Pathways
Recent research has unveiled that β2-AR signaling is more complex, involving pathways independent of Gs and cAMP. These non-canonical pathways can be mediated by other G proteins or by scaffolding proteins like β-arrestin.
-
Gαi Coupling: In some cellular contexts, the β2-AR can couple to the inhibitory G protein, Gαi, which can lead to the activation of pathways like the MAPK/ERK cascade.
-
β-Arrestin-Mediated Signaling: Upon agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the β2-AR, promoting the binding of β-arrestin. β-arrestin can act as a scaffold protein, initiating signaling cascades independent of G proteins, and also plays a crucial role in receptor desensitization and internalization.
II. Data Presentation
While specific binding affinity (Ki or Kd) and functional potency (EC50 or IC50) values for this compound at the human β2-AR are not consistently reported in publicly available literature, the following table summarizes relevant quantitative data for the β2-AR, which can serve as a reference for experimental design. One study has indicated that the potency of this compound is approximately 100 times less than that of the non-selective β-agonist, isoprenaline.
| Parameter | Value | Tissue/Cell Type | Ligand | Reference |
| Bmax | 70.0 ± 17.2 fmol/mg protein | Human Amnion | [¹²⁵I]Iodopindolol | |
| Kd | 458.9 ± 72.1 pmol/L | Human Amnion | [¹²⁵I]Iodopindolol |
III. Experimental Protocols
The following are detailed methodologies for key experiments to study β2-AR function using this compound.
A. Radioligand Binding Assay (Competitive)
This protocol is designed to determine the binding affinity (Ki) of this compound for the β2-AR by measuring its ability to compete with a radiolabeled antagonist.
1. Materials:
-
Cell membranes prepared from cells expressing β2-AR (e.g., CHO or HEK293 cells)
-
Radioligand: [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Iodocyanopindolol (ICYP)
-
This compound hydrochloride
-
Non-specific binding control: Propranolol (a non-selective β-blocker)
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
-
96-well plates
-
Glass fiber filters
-
Scintillation fluid and counter
2. Protocol:
-
Prepare a series of dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 10 µM Propranolol (for non-specific binding) or this compound dilution.
-
50 µL of radioligand at a concentration close to its Kd.
-
100 µL of cell membrane suspension (typically 10-50 µg of protein per well).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
B. cAMP Accumulation Assay
This assay measures the ability of this compound to stimulate the production of intracellular cAMP, providing a functional measure of β2-AR activation.
1. Materials:
-
Cells expressing β2-AR (e.g., CHO-K1 or HEK293)
-
This compound hydrochloride
-
Forskolin (a direct activator of adenylyl cyclase, used as a positive control)
-
IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation)
-
Cell culture medium
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
-
96-well or 384-well plates
2. Protocol:
-
Seed cells in a 96-well or 384-well plate and grow to 80-90% confluency.
-
On the day of the assay, remove the growth medium and replace it with stimulation buffer (e.g., HBSS or serum-free medium) containing 0.5 mM IBMX.
-
Pre-incubate the cells with IBMX for 15-30 minutes at 37°C.
-
Prepare serial dilutions of this compound and Forskolin in stimulation buffer.
-
Add the agonist dilutions to the cells and incubate for 15-30 minutes at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the cAMP concentration in the cell lysates using the chosen detection method (e.g., HTRF, ELISA).
-
Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.
C. Receptor Internalization Assay (Immunofluorescence)
This protocol visualizes the agonist-induced internalization of β2-AR from the plasma membrane into intracellular compartments.
1. Materials:
-
Cells expressing HA- or FLAG-tagged β2-AR grown on coverslips
-
This compound hydrochloride
-
Primary antibody against the epitope tag (e.g., anti-HA or anti-FLAG)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization solution: 0.1% Triton X-100 in PBS
-
Blocking solution: 5% BSA in PBS
-
Nuclear stain: DAPI
-
Mounting medium
-
Fluorescence microscope
2. Protocol:
-
Treat cells grown on coverslips with a saturating concentration of this compound (e.g., 10 µM) for various time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C.
-
Wash the cells with ice-cold PBS to stop the internalization process.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes (for visualizing total receptor population) or proceed without permeabilization to label only surface receptors.
-
Block non-specific antibody binding with 5% BSA for 1 hour.
-
Incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI diluted in blocking buffer for 1 hour in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the subcellular localization of the β2-AR using a fluorescence microscope. Internalization is observed as a shift from plasma membrane staining to punctate intracellular vesicles.
Conclusion
This compound is a valuable tool for elucidating the complex biology of the β2-adrenergic receptor. The protocols and information provided herein offer a framework for researchers to design and execute experiments aimed at understanding β2-AR signaling, regulation, and pharmacology. By employing these methods, scientists can further unravel the intricate mechanisms governing this important receptor and its role in health and disease.
References
Application Notes and Protocols for Ritodrine-Induced Uterine Relaxation in Ex Vivo Organ Baths
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing ritodrine hydrochloride for inducing uterine relaxation in ex vivo organ bath systems. This information is intended to assist researchers in pharmacology, physiology, and drug development in establishing a reliable model for studying uterine quiescence and for screening potential uterotonic and tocolytic compounds.
Introduction
This compound is a selective beta-2 adrenergic receptor agonist historically used as a tocolytic agent to halt premature labor.[1] Its mechanism of action involves the stimulation of beta-2 adrenergic receptors in the myometrium, leading to a cascade of intracellular events that result in smooth muscle relaxation.[2] Ex vivo organ bath studies provide a valuable platform to investigate the direct effects of compounds on uterine tissue contractility in a controlled environment, independent of systemic influences.[3] By inducing a state of relaxation with this compound, a baseline of uterine quiescence can be established, against which the contractile or relaxant properties of novel therapeutic agents can be assessed.
Mechanism of Action: this compound-Induced Uterine Relaxation
This compound exerts its relaxant effect on uterine smooth muscle primarily through the activation of the beta-2 adrenergic receptor signaling pathway.[2] Upon binding to its receptor on the myometrial cell membrane, this compound initiates a G-protein-coupled cascade that leads to the inhibition of the contractile apparatus.
The key steps in this pathway are:
-
Receptor Binding: this compound binds to the beta-2 adrenergic receptors on the surface of myometrial cells.
-
G-Protein Activation: This binding activates the stimulatory G-protein, Gs.
-
Adenylyl Cyclase Activation: The activated Gs protein stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels activates Protein Kinase A (PKA).
-
Phosphorylation of Target Proteins: PKA phosphorylates several downstream targets, which collectively lead to a decrease in intracellular calcium concentrations and a reduction in the sensitivity of the contractile machinery. This includes:
-
Phosphorylation and inactivation of Myosin Light Chain Kinase (MLCK), the enzyme responsible for phosphorylating myosin and enabling contraction.
-
Enhanced sequestration of calcium into the sarcoplasmic reticulum.
-
Activation of potassium channels (KCa and KATP), leading to hyperpolarization of the cell membrane and reduced calcium influx.[4]
-
This cascade of events ultimately results in the relaxation of the uterine smooth muscle.
Quantitative Data on this compound-Induced Uterine Relaxation
The following table summarizes quantitative data on the effects of this compound on uterine contractility from ex vivo organ bath studies.
| Species | Tissue Condition | This compound Concentration (M) | Effect on Contraction Amplitude | Effect on Contraction Frequency | Notes |
| Pregnant Rat | Spontaneous Contractions | 10⁻⁸ | Significant Decrease | Significant Decrease | Study investigated multiple concentrations. |
| Pregnant Rat | Spontaneous Contractions | 10⁻⁶ | Significant Decrease | Significant Decrease | Study investigated multiple concentrations. |
| Pregnant Rat | Spontaneous Contractions | 10⁻⁴ | Significant Decrease | Significant Decrease | Study investigated multiple concentrations. |
| Pregnant Rat | Spontaneous Motility | 10⁻⁹ - 10⁻⁶ | Suppression of motility | Not specified | This compound was found to be approximately 100 times less potent than isoproterenol. |
| Pregnant Human | Oxytocin-Induced Contractions (Progesterone pretreated) | Not specified | Significant reduction in EC50 and amplitude | Significant reduction in EC50 and frequency | Progesterone pretreatment enhanced the relaxant effect of this compound. The maximal inhibition achieved was not significantly different from non-pretreated tissue. |
Experimental Protocols
This section provides a detailed methodology for inducing uterine relaxation using this compound in an ex vivo organ bath setup.
Materials and Reagents
-
Uterine Tissue: Myometrial strips from pregnant humans or animals (e.g., Sprague-Dawley rats).
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11 glucose) or similar.
-
This compound Hydrochloride: Stock solution prepared in distilled water or appropriate vehicle.
-
Carbogen Gas: 95% O₂ / 5% CO₂.
-
Organ Bath System: Including tissue chambers, force-displacement transducers, and a data acquisition system.
-
Standard laboratory equipment: Dissecting tools, sutures, etc.
Experimental Procedure
1. Tissue Preparation
-
Obtain fresh myometrial tissue and immediately place it in chilled, oxygenated PSS.
-
Dissect the myometrium into longitudinal or circular strips (approximately 2 mm x 10 mm).
-
Tie sutures to each end of the myometrial strip for mounting in the organ bath.
2. Organ Bath Setup
-
Fill the organ bath chambers with PSS and maintain a constant temperature of 37°C.
-
Continuously bubble the PSS with carbogen gas to maintain a physiological pH (around 7.4).
-
Mount the myometrial strips in the organ bath chambers, with one end attached to a fixed hook and the other to a force-displacement transducer.
-
Apply an initial tension to the tissue strips (e.g., 1-2 g) and allow them to equilibrate for at least 60-90 minutes, with regular changes of the PSS every 15-20 minutes.
3. Induction of Uterine Relaxation with this compound
-
After the equilibration period, record a baseline of spontaneous or agonist-induced (e.g., with oxytocin) contractile activity for at least 30 minutes.
-
To induce uterine relaxation, add this compound to the organ bath in a cumulative, concentration-dependent manner. Start with a low concentration (e.g., 10⁻⁹ M) and increase in logarithmic increments (e.g., to 10⁻⁸ M, 10⁻⁷ M, etc.) up to a maximum concentration (e.g., 10⁻⁴ M).
-
Allow the tissue to stabilize at each concentration for a set period (e.g., 15-20 minutes) before adding the next concentration.
-
Continue to record the isometric tension throughout the experiment. A significant reduction in the amplitude and frequency of contractions indicates the induction of uterine relaxation. For establishing a quiescent baseline, a concentration that produces maximal or near-maximal relaxation should be chosen (e.g., 10⁻⁵ M to 10⁻⁴ M).
4. Data Analysis
-
Measure the amplitude and frequency of uterine contractions before and after the addition of this compound.
-
The relaxant effect of this compound can be expressed as a percentage inhibition of the initial contractile activity.
-
Construct a concentration-response curve by plotting the percentage of relaxation against the logarithm of the this compound concentration.
-
From the concentration-response curve, calculate the EC₅₀ (the concentration of this compound that produces 50% of the maximal relaxation) and the Emax (the maximal relaxation effect).
Visualizations
Signaling Pathway of this compound-Induced Uterine Relaxation
References
- 1. This compound hydrochloride: a betamimetic agent for use in preterm labor. I. pharmacology, clinical history, administration, side effects, and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Human Myometrial Contractility Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of K+ channels by this compound hydrochloride in uterine smooth muscle cells from pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intravenous Administration of Ritodrine in Clinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the intravenous (IV) administration of Ritodrine for clinical research purposes. This compound, a beta-2 adrenergic agonist, is primarily utilized as a tocolytic agent to suppress premature labor by relaxing uterine smooth muscle.[1][2][3] This document outlines the mechanism of action, pharmacokinetic properties, and detailed protocols for its preparation and administration in a research setting.
Mechanism of Action
This compound functions as a selective beta-2 adrenergic receptor agonist.[1][2] Its mechanism involves binding to beta-2 adrenergic receptors on the outer membrane of myometrial cells. This binding activates the enzyme adenylate cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA). PKA then phosphorylates various intracellular proteins, leading to a decrease in intracellular calcium concentrations. This reduction in free calcium inhibits the activity of myosin light-chain kinase (MLCK), resulting in the relaxation of uterine smooth muscle and a decrease in the intensity and frequency of uterine contractions.
Pharmacokinetic Properties
The intravenous administration of this compound results in complete bioavailability. It is metabolized by the liver and also by the fetus into inactive compounds.
| Parameter | Value | Reference |
| Bioavailability (IV) | Complete | |
| Half-life | 1.7–2.6 hours | |
| Distribution | Crosses the placenta; maternal and fetal concentrations may be equal. | |
| Metabolism | Hepatic (conjugation with glucuronic acid or sulfate) | |
| Excretion | 70-90% excreted in urine within 10-12 hours | |
| Protein Binding | ~56% |
Experimental Protocols
-
This compound hydrochloride for injection
-
5% Dextrose in Water (D5W) for dilution
-
Controlled infusion device (infusion pump)
-
Standard IV administration set
-
Sterile syringes and needles
-
Alcohol swabs
-
Personal Protective Equipment (PPE): gloves, lab coat
Objective: To prepare a standardized solution of this compound for intravenous infusion.
Protocol:
-
Reconstitution: Follow the manufacturer's instructions for reconstituting the lyophilized this compound hydrochloride powder, if applicable.
-
Dilution: Aseptically withdraw the required volume of this compound solution. A common preparation involves mixing 150 mg of this compound in 500 mL of D5W, resulting in a final concentration of 0.3 mg/mL (300 mcg/mL).
-
Note: Saline diluents should be avoided to minimize the risk of pulmonary edema.
-
-
Labeling: Clearly label the infusion bag with the drug name, concentration, date, and time of preparation.
-
Administration Line: Administer this compound through a separate intravenous line.
Objective: To administer this compound intravenously to achieve and maintain uterine relaxation.
Workflow Diagram:
Protocol Steps:
-
Baseline Monitoring: Before initiating the infusion, record baseline maternal blood pressure, pulse, and fetal heart rate. An ECG may be considered to rule out underlying maternal cardiac conditions.
-
Patient Positioning: Place the subject in the left lateral position to minimize hypotension.
-
Initial Infusion: Begin the infusion at an initial dose of 50 to 100 mcg per minute. A starting rate of 50 mcg/minute is often recommended.
-
Dose Titration: Increase the infusion rate in increments of 50 mcg per minute every 10 minutes as needed to achieve the desired uterine response.
-
Maximum Dose: The maximum recommended dose is 350 mcg per minute. If uterine contractions persist at this dose, discontinuation of the infusion should be considered.
-
Maintenance Infusion: Once uterine contractions have ceased, the infusion rate should be titrated to the lowest effective dose that maintains uterine relaxation, typically between 150 and 350 mcg per minute.
-
Duration of Infusion: The intravenous infusion should be continued for 12 to 48 hours after uterine contractions have stopped.
Dosing Summary
| Dosage Phase | Rate | Frequency/Titration | Maximum Dose |
| Initial Dose | 50-100 mcg/min | N/A | 100 mcg/min |
| Titration | Increase by 50 mcg/min | Every 10 minutes | 350 mcg/min |
| Maintenance Dose | 150-350 mcg/min | Titrate to lowest effective dose | 350 mcg/min |
Monitoring and Safety Considerations
Continuous monitoring of the subject is crucial throughout the administration of intravenous this compound.
| Parameter to Monitor | Frequency | Rationale |
| Maternal Heart Rate and Blood Pressure | Frequently | To detect tachycardia and hypotension. |
| Fetal Heart Rate | Frequently | To monitor for fetal tachycardia. |
| Uterine Contractions | Continuously | To assess therapeutic efficacy. |
| Fluid Intake and Output | Closely | To prevent circulatory fluid overload and pulmonary edema. |
| Maternal Blood Glucose | Periodically | This compound can cause hyperglycemia. |
| Serum Potassium | Periodically | To monitor for hypokalemia. |
Adverse Effects:
-
Common: Increased maternal and fetal heart rate, palpitations, tremor, nausea, and headache.
-
Serious: Pulmonary edema, cardiac arrhythmias, myocardial ischemia, hyperglycemia, and hypokalemia.
Discontinuation Criteria:
-
Persistent maternal tachycardia (e.g., >140 beats per minute).
-
Development of shortness of breath or other signs of pulmonary edema.
-
Irreversible labor.
These application notes are intended for use in a controlled clinical research setting by qualified personnel. Adherence to institutional review board (IRB) guidelines and informed consent procedures is mandatory. This document is for informational purposes and does not supersede approved clinical protocols or regulatory guidance.
References
Experimental Design for Studying Ritodrine's Impact on Fetal Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ritodrine is a tocolytic agent used to halt premature labor by relaxing the uterine smooth muscle. As a selective beta-2 adrenergic receptor agonist, its primary mechanism of action involves increasing intracellular cyclic AMP (cAMP) levels, which in turn inhibits myosin light-chain kinase and reduces uterine contractions. While beneficial in prolonging gestation, concerns regarding its potential impact on fetal development necessitate rigorous experimental evaluation. This document provides detailed application notes and protocols for a comprehensive study of this compound's effects on fetal development, employing both in vitro and in vivo models.
In Vitro Developmental Toxicity Assessment
In vitro models offer a powerful tool for screening the potential developmental toxicity of compounds in a controlled and high-throughput manner. Given the association of beta-2 adrenergic agonists with neurological and cardiovascular effects, our protocols focus on human neural progenitor cells (hNPCs) and human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
Protocol 1: Developmental Neurotoxicity Assessment using Human Neural Progenitor Cells (hNPCs)
Objective: To evaluate the impact of this compound on hNPC proliferation, differentiation, and neurite outgrowth.
Materials:
-
Human neural progenitor cells (e.g., from ATCC or similar vendor)
-
NPC expansion medium
-
NPC differentiation medium
-
This compound hydrochloride (research grade)
-
Poly-D-lysine (PDL) and laminin-coated multi-well plates (96-well and 384-well)
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
-
Immunocytochemistry reagents: primary antibodies (e.g., anti-β-III tubulin for neurons, anti-GFAP for astrocytes), fluorescently labeled secondary antibodies, DAPI for nuclear staining
-
High-content imaging system
Procedure:
-
Cell Culture and Plating:
-
Culture hNPCs according to the supplier's protocol in expansion medium.
-
For proliferation assays, seed hNPCs at a density of 5,000 cells/well in a PDL/laminin-coated 96-well plate.
-
For differentiation and neurite outgrowth assays, seed hNPCs at a density of 10,000-20,000 cells/well in a PDL/laminin-coated 96-well plate. Allow cells to adhere for 24 hours.
-
-
This compound Exposure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) and create a serial dilution to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
For proliferation assays, replace the medium with fresh expansion medium containing varying concentrations of this compound or vehicle control. Incubate for 48-72 hours.
-
For differentiation assays, replace the expansion medium with differentiation medium containing varying concentrations of this compound or vehicle control. Culture for 7-14 days, with medium changes every 2-3 days.
-
For neurite outgrowth assays, treat differentiating neurons with varying concentrations of this compound for 24-48 hours.[1][2]
-
-
Endpoint Analysis:
-
Cell Viability/Proliferation: At the end of the exposure period, perform a cell viability assay according to the manufacturer's instructions. Measure absorbance or fluorescence using a plate reader.
-
Neuronal Differentiation and Neurite Outgrowth:
-
Data Presentation: In Vitro Developmental Neurotoxicity
| Concentration (µM) | Cell Viability (% of Control) | Neuronal Differentiation (% β-III tubulin positive) | Average Neurite Length (µm) |
| Vehicle Control | 100 ± 5.2 | 65 ± 4.1 | 150 ± 12.5 |
| 0.1 | 98 ± 4.9 | 63 ± 3.8 | 145 ± 11.9 |
| 1 | 95 ± 5.5 | 60 ± 4.5 | 130 ± 10.8 |
| 10 | 88 ± 6.1 | 52 ± 5.0 | 110 ± 9.7 |
| 100 | 75 ± 7.3 | 40 ± 5.8 | 85 ± 8.2 |
Protocol 2: Developmental Cardiotoxicity Assessment using hiPSC-Cardiomyocytes
Objective: To assess the effects of this compound on the viability, structure, and function of developing cardiomyocytes.
Materials:
-
Human iPSC-derived cardiomyocytes (e.g., from FUJIFILM Cellular Dynamics, Inc. or similar vendor)
-
Cardiomyocyte maintenance medium
-
This compound hydrochloride
-
Multi-well plates suitable for cardiomyocyte culture and analysis (e.g., 96-well)
-
Cell viability assay kit
-
Immunocytochemistry reagents: primary antibodies (e.g., anti-cardiac Troponin T), fluorescently labeled secondary antibodies, DAPI
-
Calcium imaging dye (e.g., Fluo-4 AM)
-
Multi-electrode array (MEA) system or a high-content imaging system with calcium imaging capabilities
Procedure:
-
Cell Culture and Plating:
-
Culture hiPSC-CMs according to the supplier's protocol.
-
Plate cells at an appropriate density to form a spontaneously beating monolayer.
-
-
This compound Exposure:
-
Expose the cardiomyocyte monolayer to a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for 24-72 hours.
-
-
Endpoint Analysis:
-
Cell Viability: Perform a cell viability assay.
-
Structural Integrity: Perform immunocytochemistry for cardiac Troponin T to assess cardiomyocyte morphology and sarcomeric structure.
-
Functional Assessment (Calcium Transients):
-
Load cells with a calcium-sensitive dye.
-
Record spontaneous calcium transients using a high-content imaging system.
-
Analyze parameters such as beat rate, amplitude, and decay kinetics.
-
-
Functional Assessment (Electrophysiology):
-
If using an MEA system, record field potentials to assess parameters like beat rate, field potential duration, and arrhythmogenic events.
-
-
Data Presentation: In Vitro Developmental Cardiotoxicity
| Concentration (µM) | Cell Viability (% of Control) | Beat Rate (beats/min) | Field Potential Duration (ms) | Arrhythmia Incidence (%) |
| Vehicle Control | 100 ± 4.8 | 60 ± 5 | 350 ± 25 | 2 |
| 0.1 | 99 ± 5.1 | 65 ± 6 | 345 ± 23 | 3 |
| 1 | 96 ± 4.9 | 75 ± 7 | 330 ± 28 | 8 |
| 10 | 90 ± 6.3 | 90 ± 8 | 310 ± 30 | 15 |
| 100 | 82 ± 7.0 | 110 ± 10 | 290 ± 35 | 25 |
In Vivo Developmental Toxicity Assessment
In vivo studies in animal models are essential for evaluating the potential developmental toxicity of a compound in a whole-organism context. The following protocol is based on standard guidelines for developmental toxicity testing.
Protocol 3: Prenatal Developmental Toxicity Study in Rats
Objective: To determine the potential of this compound to induce embryofetal death, growth retardation, and structural abnormalities in rats.
Animals:
-
Time-mated female Sprague-Dawley rats.
Experimental Design:
-
Dose Groups: At least three dose levels of this compound and a concurrent vehicle control group. Doses should be selected based on range-finding studies and clinical exposure data. A high dose that induces some maternal toxicity, a low dose with a significant safety margin over clinical exposure, and an intermediate dose should be chosen.
-
Administration: Oral gavage is a common route.
-
Dosing Period: Gestation days 6 through 17 (the period of major organogenesis in rats).
-
Group Size: Approximately 20-25 pregnant females per group.
Procedure:
-
Maternal Observations:
-
Monitor dams daily for clinical signs of toxicity, body weight, and food consumption.
-
-
Terminal Procedures (Gestation Day 20):
-
Humanely euthanize dams one day before expected parturition.
-
Perform a thorough maternal necropsy.
-
Examine the uterine contents and record the number of corpora lutea, implantations, resorptions (early and late), and live and dead fetuses.
-
-
Fetal Examinations:
-
Weigh and determine the sex of each fetus.
-
Examine each fetus for external malformations and variations.
-
Approximately half of the fetuses from each litter should be examined for visceral abnormalities (e.g., using the Wilson's sectioning technique).
-
The remaining half of the fetuses should be processed for skeletal examination (e.g., Alizarin Red S and Alcian Blue staining) to assess for bone and cartilage abnormalities.
-
Data Presentation: In Vivo Developmental Toxicity - Rat Study
Maternal and Litter Data
| Dose Group (mg/kg/day) | Maternal Body Weight Gain (g) | Number of Implants/Dam | Number of Live Fetuses/Litter | Pre-implantation Loss (%) | Post-implantation Loss (%) |
| 0 (Control) | 120 ± 10 | 14.5 ± 1.2 | 13.8 ± 1.5 | 5.2 | 4.8 |
| Low Dose | 118 ± 11 | 14.2 ± 1.3 | 13.5 ± 1.6 | 5.5 | 5.0 |
| Mid Dose | 110 ± 12 | 13.9 ± 1.5 | 13.0 ± 1.8 | 6.1 | 6.5 |
| High Dose | 95 ± 15 | 13.5 ± 1.8 | 12.1 ± 2.0 | 7.0 | 10.2* |
*p < 0.05 compared to control
Fetal Data
| Dose Group (mg/kg/day) | Mean Fetal Weight (g) | External Malformations (%) | Visceral Malformations (%) | Skeletal Malformations (%) |
| 0 (Control) | 4.5 ± 0.3 | 0.5 | 1.2 | 3.5 |
| Low Dose | 4.4 ± 0.3 | 0.6 | 1.5 | 4.0 |
| Mid Dose | 4.2 ± 0.4 | 1.0 | 2.5 | 7.8 |
| High Dose | 3.8 ± 0.5 | 2.5 | 5.8 | 15.2 |
*p < 0.05 compared to control
Visualizations
Caption: this compound's signaling pathway leading to uterine muscle relaxation.
Caption: Overall experimental workflow for assessing this compound's developmental toxicity.
References
- 1. Evaluation of Chemical Compounds that Inhibit Neurite Outgrowth Using GFP-labeled iPSC-derived Human Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of chemical compounds that inhibit neurite outgrowth using GFP-labeled iPSC-derived human neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurite Outgrowth Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Co-Culture Method to Study Neurite Outgrowth in Response to Dental Pulp Paracrine Signals - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Aqueous Solubility of Ritodrine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of Ritodrine.
Frequently Asked Questions (FAQs)
Q1: The literature describes this compound Hydrochloride as "freely soluble" in water, yet my experiments show low solubility. Why is there a discrepancy?
A1: This is a common point of confusion. While pharmacopoeial standards may classify this compound Hydrochloride as "freely soluble," this is a qualitative measure.[1] Quantitative studies reveal a solubility of approximately 0.179 mg/mL in water and greater than 48.6 µg/mL at a pH of 7.4.[2][3] For many research and formulation purposes, this level of solubility is considered low and can present significant challenges.
Q2: What is the underlying cause of this compound's poor aqueous solubility?
A2: this compound's molecular structure contains both hydrophilic and lipophilic moieties. While it has polar hydroxyl and amino groups that can interact with water, the presence of two phenyl rings contributes to its lipophilic character, limiting its overall solubility in aqueous solutions.
Q3: How does pH influence the solubility of this compound?
A3: this compound is a weakly basic drug with pKa values reported around 8.6 and 9.81 for its basic amino groups.[3] In acidic solutions (pH below its pKa), these amino groups become protonated, leading to the formation of a more soluble salt form. Conversely, in neutral to alkaline solutions, this compound exists predominantly in its less soluble free base form. Therefore, adjusting the pH to the acidic range is a primary strategy for enhancing its aqueous solubility. A 2% solution of this compound Hydrochloride in water has a pH between 4.5 and 6.0.[1]
Q4: What are the most common strategies to enhance the aqueous solubility of this compound?
A4: Several techniques can be employed to improve the solubility of this compound. These include:
-
pH Adjustment: Lowering the pH of the aqueous solution to fully ionize the molecule.
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent.
-
Cyclodextrin Complexation: Encapsulating the this compound molecule within a cyclodextrin host.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating this compound in a mixture of oils, surfactants, and co-surfactants.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Suggested Solution |
| Precipitation of this compound upon dissolution in neutral buffer. | The pH of the solution is at or above the pKa of this compound, leading to the formation of the less soluble free base. | Adjust the pH of the buffer to an acidic range (e.g., pH 4-5) to ensure the formation of the more soluble protonated form. |
| Incomplete dissolution even in acidic buffer. | The concentration of this compound exceeds its intrinsic solubility in the chosen aqueous medium. | Consider using a co-solvent system, such as a mixture of water and propylene glycol or ethanol, to increase the solvent capacity. |
| Cloudiness or precipitation in the stock solution over time. | The solution may be supersaturated, or the drug may be degrading. | Prepare fresh solutions daily. If using a co-solvent, ensure the proportion of the organic solvent is sufficient to maintain solubility. |
| Low and variable results in cell-based assays. | Poor solubility may lead to inconsistent dosing and low bioavailability in the assay medium. | Consider formulating this compound with a solubilizing agent like a cyclodextrin to improve its apparent solubility and ensure consistent exposure to cells. |
| Difficulty in achieving the desired concentration for in vivo studies. | The required dose may be too high for simple aqueous administration due to solubility limitations. | Explore advanced formulation strategies such as solid dispersions or self-emulsifying drug delivery systems (SEDDS) to enhance in vivo solubility and absorption. |
Quantitative Data Summary
Table 1: Aqueous Solubility of this compound Hydrochloride
| Parameter | Value | Reference |
| Solubility in Water | 0.179 mg/mL | |
| Solubility at pH 7.4 | >48.6 µg/mL |
Experimental Protocols
Protocol 1: Determination of this compound Hydrochloride Solubility by UV-Vis Spectrophotometry
This protocol outlines a method for determining the concentration of this compound Hydrochloride in an aqueous solution.
1. Preparation of Standard Solutions: a. Prepare a stock solution of this compound Hydrochloride (e.g., 100 µg/mL) in distilled water or a suitable buffer. b. From the stock solution, prepare a series of standard solutions with concentrations ranging from 2 to 16 µg/mL.
2. Spectrophotometric Analysis: a. Several spectrophotometric methods can be used. One common method involves reaction with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl). b. To 1.0 mL of each standard solution, add 3.5 mL of borate buffer (pH 8.0) and 1.0 mL of 0.05% NBD-Cl solution. c. Heat the solutions at 70°C for 15 minutes. d. Cool the solutions and add 0.2 mL of concentrated HCl. e. Bring the final volume to 10 mL with distilled water. f. Measure the absorbance at 392 nm against a reagent blank.
3. Construction of Calibration Curve: a. Plot the absorbance values of the standard solutions against their corresponding concentrations. b. Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where y is the absorbance, x is the concentration, m is the slope, and c is the y-intercept.
4. Determination of Unknown Concentration: a. Prepare the sample solution containing an unknown concentration of this compound Hydrochloride using the same procedure as the standards. b. Measure the absorbance of the unknown sample. c. Calculate the concentration of this compound Hydrochloride in the unknown sample using the equation from the calibration curve.
Protocol 2: Phase Solubility Study of this compound with Cyclodextrins (Higuchi and Connors Method)
This protocol is used to determine the effect of a cyclodextrin on the solubility of this compound and to determine the stability constant of the inclusion complex.
1. Preparation of Cyclodextrin Solutions: a. Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin) in a buffer of desired pH.
2. Equilibration: a. Add an excess amount of this compound Hydrochloride to each cyclodextrin solution in sealed vials. b. Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
3. Sample Analysis: a. After equilibration, centrifuge or filter the solutions to remove the undissolved drug. b. Analyze the concentration of dissolved this compound in the supernatant/filtrate using a validated analytical method, such as the UV-Vis spectrophotometric method described in Protocol 1.
4. Data Analysis: a. Plot the molar concentration of dissolved this compound against the molar concentration of the cyclodextrin. b. The resulting plot is a phase solubility diagram. For a 1:1 complex, a linear relationship (AL-type diagram) is often observed. c. The stability constant (Kc) can be calculated from the slope of the linear portion of the diagram using the following equation: Kc = slope / (S0 * (1 - slope)) where S0 is the intrinsic solubility of this compound in the absence of the cyclodextrin.
Visualizations
Caption: this compound's mechanism of action signaling pathway.
Caption: Troubleshooting workflow for poor this compound solubility.
References
Troubleshooting inconsistent results in Ritodrine experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Ritodrine. The information provided aims to address common challenges and ensure the consistency and reliability of experimental results.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound experiments in a question-and-answer format.
Question 1: Why am I observing diminishing effects of this compound with repeated or prolonged exposure in my in vitro uterine tissue experiments?
Answer: This phenomenon is likely due to tachyphylaxis, or rapid desensitization of the beta-2 adrenergic receptors (β2-AR) on the myometrial smooth muscle cells. Continuous or repeated stimulation by an agonist like this compound can lead to a decrease in receptor responsiveness.
Troubleshooting Steps:
-
Optimize Agonist Exposure Time: Limit the duration of continuous exposure to this compound. Consider using a washout period between applications to allow for receptor resensitization. The kinetics of desensitization can be rapid, with significant phosphorylation of the β2-AR occurring within minutes of agonist exposure.[1]
-
Vary this compound Concentration: If you observe tachyphylaxis at a high concentration, try using a lower effective dose. Studies have shown that high concentrations of this compound can lead to a more pronounced desensitization.[2]
-
Investigate Downstream Signaling: Measure cAMP levels in your tissue preparations. A decrease in cAMP production upon repeated this compound stimulation can confirm receptor desensitization.
-
Consider Receptor Internalization: Prolonged agonist exposure leads to the internalization of β2-ARs, removing them from the cell surface and making them unavailable for further stimulation. The rate of internalization is dependent on the agonist's strength and duration of exposure.[1]
Question 2: My cAMP assay results are inconsistent when using this compound to stimulate myometrial cells. What could be the cause?
Answer: Inconsistent cAMP levels can stem from several factors, including cell handling, assay conditions, and the inherent biology of the signaling pathway.
Troubleshooting Steps:
-
Cell Health and Density: Ensure your primary myometrial cells or cell lines are healthy and plated at a consistent density. Over-confluent or stressed cells can exhibit altered signaling responses.
-
Phosphodiesterase (PDE) Activity: cAMP is rapidly degraded by intracellular PDEs. Include a PDE inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), in your assay buffer to prevent cAMP degradation and obtain a more robust and reproducible signal.
-
Agonist Incubation Time: Optimize the incubation time with this compound. The peak of cAMP production is often transient, so performing a time-course experiment is crucial to identify the optimal measurement window.
-
Reagent Quality and Storage: Ensure your this compound stock solution is properly prepared and stored to avoid degradation. This compound hydrochloride is freely soluble in water but should be stored in airtight containers at a controlled room temperature.
Question 3: I am not observing the expected relaxation of my isolated uterine smooth muscle strips after applying this compound. What are the potential reasons?
Answer: The lack of a relaxant effect could be due to issues with the tissue preparation, experimental setup, or the this compound solution itself.
Troubleshooting Steps:
-
Tissue Viability: Ensure the myometrial strips are viable. After dissection and mounting in the organ bath, the tissue should be allowed to equilibrate and exhibit stable spontaneous or agonist-induced contractions before the addition of this compound.[3][4]
-
Proper Agonist Concentration: Verify the concentration of your this compound solution. Prepare fresh dilutions for each experiment to rule out degradation. The effective concentration range for this compound-induced relaxation in rat myometrium is typically between 10⁻⁹ M and 10⁻⁶ M.
-
Receptor Desensitization: If the tissue has been pre-treated with other adrenergic agonists or exposed to this compound for an extended period, the β2-ARs may be desensitized.
-
Organ Bath Conditions: Check the temperature, pH, and oxygenation of the physiological salt solution in the organ bath. Suboptimal conditions can affect tissue responsiveness.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a selective beta-2 adrenergic receptor (β2-AR) agonist. It binds to β2-ARs on the surface of myometrial (uterine smooth muscle) cells. This binding activates the Gs alpha subunit of the associated G-protein, which in turn stimulates the enzyme adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium concentration and the inhibition of myosin light-chain kinase, leading to smooth muscle relaxation and a reduction in the intensity and frequency of uterine contractions.
What is tachyphylaxis and how does it relate to this compound experiments?
Tachyphylaxis is a rapid decrease in the response to a drug after repeated administration. In the context of this compound, this means that with continuous or frequent exposure, its effectiveness in relaxing uterine muscle or stimulating cAMP production diminishes. This is a critical consideration for experimental design, as prolonged pre-incubation or repeated high-dose applications can lead to misleadingly low responses. Tachyphylaxis in this compound's action is primarily caused by the desensitization of the β2-AR.
What are the key steps in β2-AR desensitization?
The desensitization of the β2-AR is a multi-step process:
-
Phosphorylation: Upon agonist binding, the receptor is phosphorylated by G protein-coupled receptor kinases (GRKs) and Protein Kinase A (PKA).
-
β-Arrestin Binding: The phosphorylated receptor is then bound by β-arrestin proteins. This binding sterically hinders the receptor's interaction with the Gs protein, effectively uncoupling it from the downstream signaling cascade.
-
Internalization: The receptor-β-arrestin complex is targeted for internalization into endosomes via clathrin-coated pits. This removes the receptor from the cell surface, further reducing the cell's responsiveness to the agonist.
-
Recycling or Degradation: Once internalized, the receptor can either be dephosphorylated and recycled back to the cell surface (resensitization) or targeted for degradation in lysosomes (downregulation).
What are the recommended storage and handling conditions for this compound hydrochloride?
This compound hydrochloride is a white to nearly white crystalline powder that is freely soluble in water and alcohol. It should be stored in airtight containers at a controlled room temperature, with excursions permitted between 15° and 30°C. For experimental use, stock solutions are typically prepared in water or a suitable buffer and can be stored at -20°C or -80°C for extended periods, though it is advisable to prepare fresh working dilutions for each experiment to ensure potency.
Data Presentation
The following tables provide illustrative quantitative data for typical this compound experiments. Note that these values are representative and may vary depending on the specific experimental conditions, tissue source, and cell type used.
Table 1: Illustrative Dose-Response of this compound on Uterine Strip Contraction
| This compound Concentration (M) | Mean Inhibition of Spontaneous Contractions (%) |
| 1 x 10⁻⁹ | 15 |
| 1 x 10⁻⁸ | 40 |
| 1 x 10⁻⁷ | 75 |
| 1 x 10⁻⁶ | 95 |
| 1 x 10⁻⁵ | 98 |
This table illustrates the expected dose-dependent inhibition of spontaneous uterine contractions by this compound. The IC50 (the concentration at which 50% of the maximal inhibition is observed) is typically in the nanomolar range.
Table 2: Illustrative Dose-Response of this compound on cAMP Accumulation in Myometrial Cells
| This compound Concentration (M) | Fold Increase in cAMP Level (over baseline) |
| 1 x 10⁻⁹ | 2.5 |
| 1 x 10⁻⁸ | 8 |
| 1 x 10⁻⁷ | 20 |
| 1 x 10⁻⁶ | 45 |
| 1 x 10⁻⁵ | 50 |
This table shows the representative dose-dependent increase in intracellular cAMP levels in myometrial cells upon stimulation with this compound. The EC50 (the concentration at which 50% of the maximal effect is observed) is also typically in the nanomolar range.
Experimental Protocols
Protocol 1: In Vitro Uterine Smooth Muscle Contractility Assay
This protocol describes the measurement of isometric contractions of isolated uterine smooth muscle strips in an organ bath.
Materials:
-
Myometrial tissue from a suitable animal model (e.g., pregnant rat) or human biopsies.
-
Krebs-Henseleit solution (or other suitable physiological salt solution), maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Organ bath system with isometric force transducers.
-
This compound hydrochloride.
-
Contractile agonist (e.g., oxytocin or KCl).
Methodology:
-
Tissue Preparation: Dissect myometrial tissue into small strips (e.g., 2 mm x 10 mm) in cold, oxygenated physiological salt solution.
-
Mounting: Mount the tissue strips vertically in the organ baths between a fixed hook and an isometric force transducer.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 g), with washes every 15-20 minutes.
-
Induction of Contractions: Induce stable, rhythmic contractions using a contractile agonist (e.g., oxytocin at a concentration that produces submaximal contractions) or measure spontaneous contractions if present.
-
Baseline Recording: Record baseline contractile activity for a stable period (e.g., 20-30 minutes).
-
This compound Application: Add this compound to the organ bath in a cumulative, dose-dependent manner (e.g., from 10⁻⁹ M to 10⁻⁵ M), allowing the response to stabilize at each concentration before adding the next.
-
Data Analysis: Measure the amplitude and frequency of contractions at each this compound concentration. Express the relaxation as a percentage of the baseline contractile activity.
Protocol 2: cAMP Accumulation Assay in Cultured Myometrial Cells
This protocol outlines a method for measuring intracellular cAMP levels in response to this compound stimulation using a competitive immunoassay format (e.g., HTRF or ELISA).
Materials:
-
Primary myometrial cells or a suitable cell line expressing β2-ARs.
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS or PBS with a phosphodiesterase inhibitor like 0.5 mM IBMX).
-
This compound hydrochloride.
-
Forskolin (as a positive control for adenylyl cyclase activation).
-
cAMP assay kit (e.g., HTRF, ELISA, or other format).
Methodology:
-
Cell Culture: Culture myometrial cells to an appropriate confluency in multi-well plates.
-
Pre-incubation: Wash the cells with stimulation buffer and pre-incubate with the buffer containing a PDE inhibitor for a short period (e.g., 15-30 minutes) at 37°C.
-
Stimulation: Add varying concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M) to the wells and incubate for the optimized time (e.g., 10-30 minutes) at 37°C. Include wells with buffer only (baseline) and a positive control (e.g., forskolin).
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.
-
cAMP Detection: Perform the cAMP measurement following the kit's protocol. This typically involves a competitive binding reaction.
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Use the standard curve to determine the cAMP concentration in each sample. Express the results as fold-change over the baseline or as absolute cAMP concentrations.
Mandatory Visualizations
Caption: this compound's signaling pathway in myometrial cells.
Caption: Workflow of β2-adrenergic receptor desensitization.
References
- 1. beta2-adrenergic receptor desensitization, internalization, and phosphorylation in response to full and partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of magnesium sulfate, isradipine, and this compound on contractions of myometrium: pregnant human and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Myometrial Contractility Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ritodrine Concentration for Tocolytic Effect
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Ritodrine for its tocolytic effects in experimental settings. The following information includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate the optimization of this compound concentration for maximal uterine relaxation while minimizing potential confounding factors.
Troubleshooting Guide
This guide addresses common issues encountered during in-vitro experiments with this compound on uterine tissue preparations.
| Issue | Potential Cause | Recommended Solution |
| No observable tocolytic effect | Inadequate Drug Concentration: The concentration of this compound may be too low to elicit a response. | Prepare a fresh stock solution and perform a dose-response curve starting from a low concentration (e.g., 10⁻⁹ M) and increasing to a higher concentration (e.g., 10⁻⁶ M) to determine the effective range.[1][2] |
| Tissue Desensitization: Prolonged exposure to β-adrenergic agonists can lead to receptor desensitization.[3] | Limit the duration of exposure to this compound. If tachyphylaxis is suspected, wash the tissue thoroughly and allow for a recovery period before re-administering the drug. Consider using a fresh tissue preparation. | |
| Incorrect Experimental Conditions: Suboptimal buffer composition, pH, or temperature can affect drug activity and tissue viability. | Ensure the physiological salt solution (e.g., Krebs-Henseleit) is correctly prepared, maintained at 37°C, and continuously aerated with an appropriate gas mixture (e.g., 95% O₂ / 5% CO₂). | |
| Drug Degradation: this compound solutions may degrade, especially if not stored properly or if exposed to light.[4] | Prepare fresh this compound solutions for each experiment. Store stock solutions in the dark at -20°C for short-term and -80°C for long-term storage and protect from light during experiments.[5] | |
| Inconsistent or variable results between experiments | Biological Variability: Uterine tissue from different animals or even different regions of the same uterus can exhibit varying sensitivity to this compound. | Use tissue from a consistent source and anatomical region. Increase the number of replicates (n) for each experimental condition to account for biological variability and ensure statistical power. |
| Inconsistent Tissue Preparation: Differences in the size or preparation of uterine strips can lead to variability in contractile force and drug response. | Standardize the dimensions of the uterine muscle strips used in the organ bath experiments. Ensure consistent tension is applied to the tissues. | |
| Pipetting Errors: Inaccurate dilution of stock solutions can lead to incorrect final concentrations in the organ bath. | Calibrate pipettes regularly. Use a systematic and careful dilution process to prepare working solutions. | |
| Unexpected increase in uterine contractions | Off-target effects at high concentrations: Very high concentrations of this compound may lead to non-specific effects. | Review the concentration range being used. If paradoxical effects are observed at the upper end of the dose-response curve, focus on the lower, more specific concentration range. |
| Contaminated Reagents: Contamination of the buffer or drug solutions with contractile agents. | Use fresh, high-purity reagents and sterile techniques when preparing all solutions. | |
| Drift in baseline contractility | Tissue Fatigue or Hypoxia: The uterine tissue may be deteriorating over the course of a long experiment. | Ensure continuous and adequate oxygenation of the buffer. Limit the duration of the experiment and replace the tissue preparation if the baseline becomes unstable. |
| Temperature Fluctuations: Inconsistent temperature in the organ bath can affect muscle contractility. | Use a properly functioning and calibrated water bath to maintain a constant temperature of 37°C. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound as a tocolytic agent?
A1: this compound is a beta-2 adrenergic agonist. It binds to and activates beta-2 adrenergic receptors on the smooth muscle cells of the uterus. This activation stimulates the enzyme adenylate cyclase, which increases the intracellular concentration of cyclic AMP (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates several intracellular proteins. This cascade of events leads to a decrease in intracellular calcium levels and the inactivation of myosin light chain kinase, resulting in the relaxation of the uterine smooth muscle and the suppression of contractions.
Q2: What is a typical effective concentration range for this compound in in-vitro uterine contractility studies?
A2: Based on studies using isolated rat uterus, this compound has been shown to suppress spontaneous and evoked contractile responses in the concentration range of 10⁻⁹ M to 10⁻⁶ M. However, the optimal concentration can vary depending on the species, gestational stage of the tissue, and the specific experimental conditions. It is always recommended to perform a dose-response curve to determine the EC₅₀ (half-maximal effective concentration) for your specific experimental setup.
Q3: What are the potential side effects of this compound that might be relevant to interpreting experimental data?
A3: While most side effects are observed in clinical settings, understanding them can provide insight into the drug's broader physiological effects. The most common side effects are related to its beta-adrenergic activity and include cardiovascular effects like increased heart rate (tachycardia) and changes in blood pressure. In an experimental context, this highlights the importance of using a specific beta-2 antagonist, like propranolol, to confirm that the observed tocolytic effect is indeed mediated by beta-2 adrenergic receptors.
Q4: How should I prepare and store this compound hydrochloride for my experiments?
A4: this compound hydrochloride should be dissolved in a suitable solvent, such as sterile water or saline. For long-term storage, it is recommended to store the stock solution in aliquots at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. Protect the solution from light, as this compound can be sensitive to photooxidation. It is advisable to prepare fresh dilutions from the stock solution for each experiment.
Q5: Can this compound lose its effectiveness over time during an experiment?
A5: Yes, prolonged exposure to this compound can lead to tachyphylaxis, which is a decrease in the response to the drug. This is due to the desensitization of the beta-2 adrenergic receptors. If you observe a diminishing tocolytic effect despite a constant concentration of this compound, receptor desensitization may be the cause. To mitigate this, use the lowest effective concentration for the shortest necessary duration.
Experimental Protocols
Protocol 1: Determination of this compound EC₅₀ for Tocolysis in Isolated Uterine Strips
Objective: To determine the concentration of this compound that produces 50% of its maximal tocolytic effect on spontaneous or agonist-induced uterine contractions.
Materials:
-
Isolated uterine tissue from a suitable animal model (e.g., pregnant rat)
-
Physiological salt solution (e.g., Krebs-Henseleit buffer)
-
This compound hydrochloride
-
Contractile agonist (e.g., Oxytocin or Prostaglandin F2α), if studying induced contractions
-
Organ bath system with isometric force transducers
-
Data acquisition system
-
Standard laboratory glassware and pipettes
Procedure:
-
Prepare uterine muscle strips of a standardized size (e.g., 2 mm x 10 mm) and mount them in the organ baths containing physiological salt solution at 37°C, aerated with 95% O₂ / 5% CO₂.
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 gram, with buffer changes every 15-20 minutes.
-
Record baseline spontaneous contractions. If studying induced contractions, add a submaximal concentration of the contractile agonist to achieve stable, rhythmic contractions.
-
Once a stable baseline of contractions is established, add this compound cumulatively to the organ bath in increasing concentrations (e.g., from 10⁻¹⁰ M to 10⁻⁵ M). Allow the tissue to stabilize at each concentration before adding the next.
-
Record the amplitude and frequency of contractions at each this compound concentration.
-
Calculate the percentage inhibition of contraction for each concentration relative to the baseline.
-
Plot the percentage inhibition against the logarithm of the this compound concentration to generate a dose-response curve.
-
Use non-linear regression analysis to calculate the EC₅₀ value.
Data Presentation
Table 1: In-Vitro Potency of this compound on Uterine Tissue
| Parameter | Species | Tissue Condition | Concentration Range | Reference |
| Tocolytic Effect | Rat | Late Gestation (isolated uterus) | 10⁻⁹ M - 10⁻⁶ M | |
| K+ Channel Activation | Human | Pregnant Myometrial Cells | 10⁻⁵ M |
Table 2: Clinical Intravenous Dosage of this compound for Tocolysis
| Dosage Parameter | Concentration/Rate | Notes | Reference |
| Initial Infusion Rate | 50 - 100 mcg/min | Titrated upwards as needed. | |
| Usual Maintenance Dose | 150 - 350 mcg/min | Lowest dose that maintains uterine relaxation. | |
| Maximum Dose | 350 mcg/min | Discontinue if labor persists at this dose. |
Visualizations
References
- 1. Effects of this compound hydrochloride, a beta 2-adrenoceptor stimulant, on uterine motilities in late pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Myometrial desensitization after this compound infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of this compound hydrochloride in infusion solution. | CiNii Research [cir.nii.ac.jp]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Identifying and Mitigating Off-Target Effects of Ritodrine in Vitro
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Ritodrine. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist you in identifying and mitigating potential off-target effects during your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective beta-2 adrenergic receptor (β2-AR) agonist.[1][2][3] Its primary therapeutic effect, the relaxation of uterine smooth muscle (tocolysis), is achieved by binding to β2-ARs on myometrial cells. This binding activates the Gs alpha subunit of the G-protein, which in turn stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels.[4][5] The rise in cAMP leads to a decrease in intracellular calcium concentrations, ultimately causing smooth muscle relaxation.
Q2: What are the known off-target effects of this compound?
A2: While this compound is selective for the β2-AR, at higher clinical concentrations, this selectivity can be lost, leading to off-target effects. The most well-documented off-target effects are cardiovascular, stemming from the stimulation of beta-1 adrenergic receptors (β1-AR) in the heart. This can result in side effects such as increased heart rate (tachycardia) and palpitations. Other reported adverse effects that may have off-target components include tremors, hyperglycemia, and hypokalemia.
Q3: How can I identify potential off-target effects of this compound in my in vitro system?
A3: Identifying off-target effects in vitro requires a systematic approach. A common and effective method is to screen this compound against a panel of receptors, ion channels, and enzymes. This can be done through commercially available services that offer safety screening panels. These panels typically include a wide range of targets known to be associated with adverse drug reactions. Additionally, you can perform in-house assays using cell lines that endogenously or recombinantly express potential off-target receptors (e.g., β1-AR, alpha-adrenergic receptors).
Q4: What are the key in vitro assays for characterizing this compound's on- and off-target activity?
A4: The two primary types of in vitro assays for this purpose are:
-
Radioligand Binding Assays: These assays are the gold standard for determining the binding affinity (Ki or Kd) of a compound for a specific receptor. By competing this compound against a known radiolabeled ligand for a variety of receptor subtypes, you can quantify its binding affinity to both on-target (β2-AR) and potential off-target receptors.
-
Functional Assays: These assays measure the cellular response to receptor activation. For G-protein coupled receptors (GPCRs) like adrenergic receptors, cAMP measurement is a common functional assay. An increase in cAMP upon this compound application would indicate agonistic activity at Gs-coupled receptors (like β1-AR and β2-AR), while an inhibition of forskolin-stimulated cAMP would suggest activity at Gi-coupled receptors (like α2-AR). Calcium flux assays can be used to assess activity at Gq-coupled receptors (like α1-AR).
Troubleshooting Guides
This section addresses specific issues you might encounter during your in vitro experiments with this compound.
Issue 1: High Variability in cAMP Assay Results
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Number | Ensure a homogenous single-cell suspension before plating. After plating, allow the plate to sit at room temperature for 15-20 minutes on a level surface before incubation to ensure even cell distribution. |
| Cell Health | Regularly check cell viability using methods like Trypan Blue exclusion. Do not use cells that are over-confluent or have been in culture for too many passages. |
| Receptor Desensitization | Prolonged or repeated exposure to agonists like this compound can lead to receptor desensitization. Consider shorter incubation times or pre-treating cells with an antagonist to reset the receptors before the assay. For longer-term studies, be aware that receptor downregulation may occur. |
| Phosphodiesterase (PDE) Activity | Intracellular PDEs degrade cAMP, which can lead to a lower-than-expected signal. Include a PDE inhibitor, such as IBMX, in your assay buffer to prevent cAMP degradation. |
| Pipetting Errors | Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each dilution step. |
Issue 2: Unexpected Agonist Activity in a Cell Line Not Expressing β2-AR
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Endogenous Receptor Expression | The "negative" cell line may endogenously express another adrenergic receptor subtype that this compound is activating (e.g., β1-AR). Characterize the adrenergic receptor expression profile of your cell line using techniques like RT-qPCR or western blotting. |
| Off-Target Receptor Activation | This compound may be acting as an agonist at a non-adrenergic receptor present in your cell line. Conduct a broader off-target screening panel to identify the unexpected target. |
| Compound Purity | The this compound stock may be contaminated. Verify the purity of your compound using analytical methods like HPLC-MS. |
| Assay Artifact | The compound may be interfering with the assay components. For example, some compounds can be autofluorescent, interfering with fluorescence-based readouts. Run a cell-free assay control with just the compound and assay reagents to check for interference. |
Issue 3: Difficulty in Obtaining a Consistent IC50/EC50 Value
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Solubility Issues | This compound may be precipitating at higher concentrations. Visually inspect your dilution series for any signs of precipitation. Consider using a different solvent or adjusting the pH of your buffer, if compatible with the assay. |
| Receptor Desensitization/Downregulation | As mentioned previously, prolonged exposure can alter receptor responsiveness. Use shorter incubation times or optimize cell density to ensure you are measuring the initial response. |
| G-protein Uncoupling | Over time, the receptor may become uncoupled from its G-protein, leading to a diminished response. This is a form of desensitization. Shorter assay times are recommended to minimize this effect. |
| Data Analysis Issues | Ensure you are using an appropriate non-linear regression model to fit your dose-response curve. Check that your top and bottom plateaus are well-defined. |
Quantitative Data on this compound's Receptor Interactions
Table 1: this compound Binding Affinities (Ki) at Adrenergic Receptors
| Receptor Subtype | Cell Line / Tissue | Radioligand | This compound Ki (nM) | Reference |
| β2-Adrenergic Receptor | Human Amnion | 125I-iodopindolol | ~459 (Kd) | |
| β1-Adrenergic Receptor | Data Not Available | |||
| α1-Adrenergic Receptor | Data Not Available | |||
| α2-Adrenergic Receptor | Data Not Available |
Note: The value for the β2-Adrenergic Receptor is a dissociation constant (Kd) which is conceptually similar to the inhibition constant (Ki) for a competitive ligand.
Table 2: this compound Functional Potency (EC50/IC50) at Adrenergic Receptors
| Receptor Subtype | Assay Type | Cell Line | This compound EC50/IC50 (nM) | Reference |
| β2-Adrenergic Receptor | cAMP Accumulation | Data Not Available | ||
| β1-Adrenergic Receptor | cAMP Accumulation | Data Not Available | ||
| α1-Adrenergic Receptor | Calcium Flux | Data Not Available | ||
| α2-Adrenergic Receptor | cAMP Inhibition | Data Not Available |
Recommendation for Data Generation: To thoroughly characterize the off-target profile of this compound, it is recommended to perform radioligand binding assays and functional assays against a panel of adrenergic receptor subtypes (β1, β2, β3, α1A, α1B, α1D, α2A, α2B, α2C) and other relevant GPCRs.
Experimental Protocols
Protocol 1: Radioligand Binding Assay (Competitive Inhibition)
Objective: To determine the binding affinity (Ki) of this compound for a specific receptor.
Materials:
-
Cell membranes expressing the receptor of interest.
-
Radiolabeled ligand specific for the receptor (e.g., [3H]-Dihydroalprenolol for beta-adrenergic receptors).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).
-
This compound stock solution.
-
Non-specific binding control (a high concentration of a known unlabeled ligand for the receptor).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and a range of concentrations of this compound.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand + high concentration of unlabeled ligand).
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at a specified temperature and time to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.
-
Calculate the specific binding at each this compound concentration (Total binding - Non-specific binding).
-
Plot the specific binding as a function of this compound concentration and fit the data using a non-linear regression model to determine the IC50.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: cAMP Functional Assay (Agonist Mode)
Objective: To determine the functional potency (EC50) of this compound at a Gs-coupled receptor.
Materials:
-
Whole cells expressing the receptor of interest (e.g., CHO or HEK293 cells).
-
Stimulation Buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).
-
PDE inhibitor (e.g., IBMX).
-
This compound stock solution.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Seed cells in a 96-well or 384-well plate and allow them to attach overnight.
-
On the day of the assay, replace the culture medium with Stimulation Buffer containing a PDE inhibitor and incubate for a short period.
-
Add a range of concentrations of this compound to the wells. Include a vehicle control.
-
Incubate for a specified time (e.g., 30 minutes) at room temperature or 37°C to allow for cAMP accumulation.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP detection kit.
-
Plot the cAMP concentration as a function of this compound concentration and fit the data using a non-linear regression model to determine the EC50.
Visualizations
References
Technical Support Center: Addressing Tachyphylaxis in Ritodrine Administration
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the use of Ritodrine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of tachyphylaxis observed with continuous this compound administration.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments.
Issue 1: Diminishing Uterine Relaxation Effect of this compound Over Time
-
Question: My uterine tissue/animal model initially shows a robust relaxation response to this compound, but the effect wanes with continuous infusion. How can I confirm and quantify this tachyphylaxis?
-
Answer: This is a classic presentation of tachyphylaxis. To confirm and quantify this, you can perform the following:
-
Functional Response Assay: In an in vitro organ bath setup with uterine strips, or in an in vivo animal model, challenge the tissue with a contractile agent (e.g., oxytocin or prostaglandin F2α) at baseline and at various time points during continuous this compound infusion. A progressive increase in the contractile response to the agonist despite the presence of this compound indicates tachyphylaxis.
-
Dose-Response Curve Shift: Generate a cumulative dose-response curve for this compound at the beginning of the experiment and after a period of continuous exposure. A rightward shift in the EC50 value indicates desensitization.
-
Issue 2: Investigating the Molecular Mechanisms of this compound Tachyphylaxis
-
Question: I suspect β2-adrenergic receptor desensitization is the cause of the reduced response. What experiments can I perform to investigate this?
-
Answer: To dissect the molecular mechanisms, you should investigate the key components of the β2-adrenergic signaling pathway:
-
Receptor Downregulation: Measure the density of β2-adrenergic receptors in myometrial tissue before and after continuous this compound exposure using a radioligand binding assay. A significant decrease in receptor number is a hallmark of downregulation.
-
Receptor-G Protein Uncoupling: Assess the ability of this compound to stimulate G protein activation. This can be indirectly measured by quantifying adenylyl cyclase activity. A reduction in this compound-stimulated adenylyl cyclase activity, even with no change in receptor number, suggests uncoupling.
-
Second Messenger Production: Measure intracellular cyclic AMP (cAMP) levels in response to this compound stimulation at different time points. A blunted cAMP response over time is indicative of desensitization.
-
Role of GRKs: Investigate the involvement of G-protein-coupled receptor kinases (GRKs). You can measure the expression and activity of GRKs (like GRK5, which is highly expressed in the myometrium) in your model.[1]
-
Issue 3: How to Potentially Mitigate this compound-Induced Tachyphylaxis in an Experimental Setting
-
Question: Are there any strategies I can employ in my experimental design to reduce the impact of tachyphylaxis?
-
Answer: Yes, several strategies can be explored based on the mechanisms of desensitization:
-
Pulsatile vs. Continuous Dosing: Studies in pregnant sheep have shown that pulsatile administration of this compound can prevent the downregulation of myometrial β-adrenergic receptors and the decrease in adenylyl cyclase activity seen with continuous infusion, while still effectively inhibiting uterine contractions.[2]
-
Intermittent Dosing: Similar to pulsatile administration, allowing for drug-free intervals may permit receptor resensitization.
-
Combination Therapy: In a clinical context, though not a direct mitigation of tachyphylaxis, combining β-agonists with other tocolytics that have different mechanisms of action (e.g., calcium channel blockers) is a strategy to enhance efficacy when tachyphylaxis is a concern.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis in the context of this compound administration?
A1: Tachyphylaxis is the rapid development of tolerance to the effects of a drug, in this case, this compound.[3][4] When administered continuously, this compound's effectiveness in relaxing uterine smooth muscle can decrease over time, requiring higher doses to achieve the same therapeutic effect.
Q2: What is the primary molecular mechanism behind this compound-induced tachyphylaxis?
A2: The primary mechanism is the desensitization of the β2-adrenergic receptor system. This occurs through several processes:
-
Receptor Phosphorylation: Upon continuous stimulation by this compound, G-protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the β2-adrenergic receptor.
-
Arrestin Binding: Phosphorylated receptors are recognized by arrestin proteins, which bind to the receptor and sterically hinder its interaction with G proteins, leading to functional uncoupling.
-
Receptor Internalization and Downregulation: The receptor-arrestin complex can be targeted for internalization into endosomes. While some receptors are recycled back to the cell surface, prolonged agonist exposure leads to lysosomal degradation of the receptors, resulting in a net loss of receptor number, a process known as downregulation.
Q3: How quickly does tachyphylaxis to this compound develop?
A3: The onset of tachyphylaxis can be observed within hours of continuous administration. For instance, in a study with pregnant sheep, significant desensitization of the myometrial β-adrenergic receptor system was observed after 24 hours of continuous this compound infusion.
Q4: Is it possible to reverse this compound-induced tachyphylaxis?
A4: Yes, tachyphylaxis is often a reversible process. Discontinuation of the agonist allows for dephosphorylation of the receptors, their recycling back to the cell surface, and synthesis of new receptors, leading to the restoration of responsiveness. The timeframe for resensitization can vary.
Q5: Does the mode of this compound administration affect the development of tachyphylaxis?
A5: Yes. A study comparing continuous versus pulsatile intravenous administration of this compound in pregnant sheep found that pulsatile delivery did not cause the significant decrease in myometrial β-adrenergic receptors and adenylyl cyclase activity that was observed with continuous infusion. This suggests that intermittent stimulation may allow for receptor resensitization between doses, thus mitigating the development of tachyphylaxis.
Quantitative Data Summary
The following tables summarize quantitative data from key studies on this compound-induced tachyphylaxis.
Table 1: Effect of Continuous this compound Infusion on Myometrial β-Adrenergic Receptor Cascade in Pregnant Sheep
| Parameter | Pre-infusion (Control) | Post-infusion (24h Continuous this compound) | Percentage Change | Reference |
| β-adrenergic Receptor Density | Not specified | Not specified | ↓ 49% | |
| Catecholamine-stimulated Adenylyl Cyclase Activity | Not specified | Not specified | ↓ 70% |
Table 2: Comparison of Continuous vs. Pulsatile this compound Administration in Pregnant Sheep
| Parameter | Continuous Infusion (24h) | Pulsatile Infusion (24h) | Reference |
| Myometrial β-adrenergic Receptors | Significant Decrease | No Alteration | |
| Adenylyl Cyclase Activity | Significant Decrease | No Alteration | |
| Inhibition of Oxytocin-induced Contractility | Sustained for 24h | Comparable at 4h and 24h |
Experimental Protocols
Protocol 1: β-Adrenergic Receptor Binding Assay in Myometrial Tissue
This protocol is adapted from studies identifying and quantifying β-adrenergic receptors in myometrium.
-
Tissue Homogenization:
-
Obtain myometrial biopsies and immediately freeze them in liquid nitrogen.
-
Homogenize the frozen tissue in a cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) using a Polytron homogenizer.
-
-
Membrane Preparation:
-
Centrifuge the homogenate at a low speed (e.g., 500 x g for 10 min at 4°C) to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at a high speed (e.g., 40,000 x g for 20 min at 4°C) to pellet the crude membrane fraction.
-
Wash the pellet by resuspending it in the homogenization buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in the assay buffer.
-
-
Binding Assay:
-
In a series of tubes, incubate a fixed amount of membrane protein with increasing concentrations of a radiolabeled β-adrenergic antagonist, such as [3H]dihydroalprenolol ([3H]DHA).
-
To determine non-specific binding, include a parallel set of tubes containing a high concentration of an unlabeled β-adrenergic antagonist (e.g., propranolol).
-
Incubate at a specified temperature (e.g., 25°C) for a time sufficient to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters quickly with cold assay buffer to remove unbound radioactivity.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Analyze the data using Scatchard analysis to determine the maximal binding capacity (Bmax), representing the receptor density, and the dissociation constant (Kd).
-
Protocol 2: Adenylyl Cyclase Activity Assay
This protocol is based on methods used to measure adenylyl cyclase activity in uterine tissue.
-
Membrane Preparation:
-
Prepare myometrial membranes as described in Protocol 1.
-
-
Assay Reaction:
-
Incubate the membrane preparation in a reaction mixture containing:
-
Buffer (e.g., Tris-HCl, pH 7.5)
-
ATP (the substrate for adenylyl cyclase)
-
A radiolabeled ATP precursor (e.g., [α-32P]ATP)
-
An ATP regenerating system (e.g., creatine phosphate and creatine kinase)
-
A phosphodiesterase inhibitor (e.g., isobutylmethylxanthine - IBMX) to prevent cAMP degradation
-
Magnesium ions (Mg2+), a cofactor for the enzyme
-
The stimulating agent (e.g., this compound, isoproterenol, or NaF as a direct G-protein activator)
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10-20 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding a stopping solution (e.g., containing unlabeled cAMP and EDTA) and boiling the samples.
-
-
Separation of cAMP:
-
Separate the newly synthesized [32P]cAMP from the unreacted [α-32P]ATP using sequential column chromatography (e.g., Dowex and alumina columns).
-
-
Quantification:
-
Measure the radioactivity of the eluted [32P]cAMP using a scintillation counter.
-
Calculate the adenylyl cyclase activity, typically expressed as pmol of cAMP produced per minute per mg of protein.
-
Visualizations
Caption: this compound signaling pathway leading to uterine relaxation.
Caption: Molecular mechanism of β2-adrenergic receptor desensitization.
Caption: Experimental workflow for investigating this compound tachyphylaxis.
References
- 1. Influence of GRK5 gene polymorphisms on this compound efficacy and adverse drug events in preterm labor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of pulsatile and continuous this compound administration: effects on uterine contractility and beta-adrenergic receptor cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacodynamics of this compound in pregnant women during preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Placebo Control in Ritodrine Clinical Trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on how to effectively control for placebo effects in clinical trials of Ritodrine for preterm labor.
Troubleshooting Guides
Issue: Potential for Unblinding Due to this compound's Known Side Effects
Q1: Patients in the active group are reporting palpitations and increased heart rate, leading to concerns about unblinding. How can we mitigate this?
A1: This is a common challenge in trials of beta-2 adrenergic agonists like this compound. Here are several strategies to manage this issue:
-
Standardized Symptom Monitoring: Implement a standardized questionnaire at each study visit for all participants (both this compound and placebo groups) to inquire about a range of potential symptoms, including those not typically associated with this compound. This avoids singling out the expected side effects and can help mask the true purpose of the questioning.
-
Objective Measurement: Rely on objective measurements, such as continuous heart rate monitoring for a short period post-dosing, rather than solely on patient-reported symptoms. However, be aware that significant, sustained differences in heart rate between groups can also be a source of unblinding for clinical staff.
-
Blinded Adjudication of Side Effects: Have an independent, blinded committee or clinician review and adjudicate all reported adverse events without knowledge of the treatment allocation.
-
Patient Education: During the informed consent process and at the start of the trial, provide all participants with a broad overview of potential, non-specific symptoms they might experience during any clinical trial. This can help manage expectations and reduce the likelihood of participants attributing specific symptoms to being in the active treatment group.[1]
Q2: A participant has correctly guessed their treatment allocation based on the presence or absence of side effects. What is the standard operating procedure in this situation?
A2: If a participant's guess about their treatment allocation is revealed, it is crucial to have a pre-defined protocol to handle the situation to maintain the integrity of the trial.
-
Documentation: The first step is to thoroughly document the incident, including the participant's reasoning for their belief.
-
Reinforce Blinding: The study staff should gently reiterate the importance of the blinding and that the experienced symptoms (or lack thereof) do not definitively confirm their treatment group.
-
Continuation in Trial: The participant should generally be encouraged to continue in the trial. The decision to withdraw a participant should be made cautiously and in accordance with the protocol's discontinuation criteria.
-
Data Analysis Plan: Your statistical analysis plan should prespecify how data from potentially unblinded participants will be handled. This might include sensitivity analyses excluding these participants to assess their impact on the overall results.
-
Emergency Unblinding Protocol: A clear protocol for emergency unblinding should be in place for situations where knowledge of the treatment is essential for the patient's immediate medical management.[2] This procedure should be tightly controlled and documented.
Frequently Asked Questions (FAQs)
General Questions
Q1: Why is a placebo control so critical in this compound clinical trials for preterm labor?
A1: Preterm labor is a condition with a high potential for placebo effect. The stress and anxiety of the situation can lead to physiological changes, and the supportive care provided in a clinical trial setting can itself have a positive impact on the patient. A placebo control allows researchers to differentiate the true pharmacological effects of this compound from these psychological and supportive care effects, ensuring an accurate assessment of the drug's efficacy.[3]
Q2: What are the key ethical considerations when using a placebo in a clinical trial with pregnant women experiencing preterm labor?
A2: The primary ethical concern is withholding a potentially effective treatment from the placebo group.[4] Therefore, placebo-controlled trials are generally considered ethical only when there is no established, effective standard of care.[4] Key considerations include:
-
Informed Consent: Participants must be fully informed that they may receive a placebo and understand the potential risks of not receiving active treatment.
-
Risk-Benefit Ratio: The potential benefits of establishing this compound's efficacy must outweigh the risks to the participants in the placebo group.
-
Rescue Medication: The trial protocol should include clear criteria for when participants in the placebo group can receive active treatment if their condition worsens.
Experimental Design and Protocols
Q3: How do we design a placebo that adequately mimics intravenous (IV) this compound?
A3: Creating a matching placebo for an IV solution requires careful attention to detail to maintain blinding. The placebo solution should be visually identical to the this compound infusion in terms of color, viscosity, and packaging. It should be prepared using a sterile saline or dextrose solution that matches the base of the active drug. The infusion bags and tubing should be identical for both the active and placebo groups.
Q4: What are the challenges in creating a placebo for oral this compound tablets?
A4: For oral formulations, the placebo tablet must match the active tablet in size, shape, color, taste, and even texture. This can be challenging if the active pharmaceutical ingredient (API) has a distinct taste or color. Excipients used in the placebo should be inert and not cause any physiological effects that could unblind the participant.
Data Interpretation and Analysis
Q5: How should we handle patient-reported outcomes in a this compound trial where unblinding is a risk?
A5: While patient-reported outcomes (PROs) are valuable, their subjectivity makes them susceptible to bias from unblinding. To mitigate this:
-
Use Validated Instruments: Employ validated and standardized PRO questionnaires.
-
Objective Endpoints: Prioritize objective primary endpoints, such as the prolongation of pregnancy in days or the incidence of delivery within 48 hours.
-
Blinded Assessors: Whenever possible, have outcomes assessed by personnel who are blinded to the treatment allocation.
Data Presentation
Table 1: Summary of Efficacy Outcomes from Placebo-Controlled this compound Trials
| Outcome Measure | This compound Group | Placebo Group | Odds Ratio (OR) / Relative Risk (RR) [95% CI] | p-value | Citation(s) |
| Prolongation of Pregnancy | |||||
| Delay of Delivery by 1 day | Varies by study | Varies by study | OR: 2.95 [2.15, 4.04] | < 0.05 | |
| Delay of Delivery by 2 days | Varies by study | Varies by study | OR: 1.91 [1.49, 2.45] | < 0.05 | |
| Arrest of Premature Labor | 80% | 48% | - | 0.02 | |
| Neonatal Outcomes | |||||
| Neonatal Death | No significant difference | No significant difference | - | > 0.05 | |
| Respiratory Distress Syndrome | Reduced incidence | Higher incidence | - | < 0.05 | |
| Birth Weight > 2500g | Significantly higher proportion | Lower proportion | - | < 0.05 | |
| Gestational Age at Delivery | Significantly higher | Lower | - | < 0.05 | |
| Oral Maintenance Therapy | |||||
| Recurrent Preterm Labor | 1.11 episodes | 2.71 episodes | - | < 0.05 | |
| Interval to First Relapse/Delivery | 25.9 days | 5.8 days | - | < 0.05 |
Experimental Protocols
Protocol 1: Double-Blind Administration of Intravenous this compound vs. Placebo
-
Patient Recruitment and Randomization:
-
Recruit pregnant women diagnosed with preterm labor according to predefined inclusion and exclusion criteria.
-
Obtain informed consent, explicitly stating the possibility of receiving a placebo.
-
Use a centralized, computer-generated randomization system to assign participants in a 1:1 ratio to either the this compound or placebo group.
-
-
Preparation of Infusion:
-
The investigational pharmacy, unblinded to treatment allocation, will prepare the infusions.
-
This compound Group: this compound hydrochloride is diluted in a 5% dextrose solution to the concentration specified in the study protocol.
-
Placebo Group: An identical volume of 5% dextrose solution without the active drug is prepared in an identical infusion bag.
-
Both bags are labeled with the patient's unique study ID and randomization number, concealing the contents.
-
-
Administration:
-
The infusion is administered by a blinded study nurse.
-
The initial infusion rate is typically started at 50-100 mcg/min and titrated upwards every 10-20 minutes based on uterine contractions and maternal heart rate, up to a maximum specified dose.
-
Maternal heart rate, blood pressure, and uterine activity are monitored closely.
-
-
Blinding Maintenance:
-
All study personnel interacting with the patient, including investigators, nurses, and research coordinators, remain blinded to the treatment allocation.
-
Emergency unblinding procedures are clearly defined and accessible only to authorized personnel.
-
Protocol 2: Oral this compound Maintenance Therapy vs. Placebo
-
Transition from IV to Oral:
-
Following successful tocolysis with intravenous this compound for at least 12-24 hours, eligible participants are re-randomized for the oral maintenance phase.
-
-
Drug/Placebo Preparation:
-
The investigational pharmacy dispenses either this compound tablets or identical-looking placebo tablets in numbered containers corresponding to the randomization schedule.
-
The placebo tablets are formulated to match the active tablets in size, shape, color, and taste.
-
-
Administration:
-
Participants are instructed to take the oral medication at the prescribed frequency (e.g., 10-20 mg every 4-6 hours).
-
Adherence is monitored through pill counts at follow-up visits.
-
-
Follow-up and Monitoring:
-
Participants are monitored for the recurrence of preterm labor symptoms and any potential side effects.
-
All follow-up assessments are conducted by blinded study personnel.
-
Mandatory Visualizations
References
Technical Support Center: Enhancing the Translational Relevance of Preclinical Ritodrine Studies
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource to address common challenges and improve the translational relevance of preclinical studies on Ritodrine. The following troubleshooting guides and frequently asked questions (FAQs) are designed to tackle specific issues encountered during experimentation.
Troubleshooting Guides and FAQs
This section is organized in a question-and-answer format to provide direct solutions to potential experimental hurdles.
Issue 1: High variability in uterine response to this compound.
-
Question: We are observing significant variability in the tocolytic effect of this compound in our animal models, making it difficult to establish a clear dose-response relationship. What could be the cause, and how can we mitigate this?
-
Answer: High variability is a common challenge. Several factors can contribute:
-
Animal Model: The species and strain of the animal model can significantly influence the response. For instance, the uterine sensitivity to β-agonists can differ between rats, mice, and rabbits.
-
Gestational Stage: The expression of β2-adrenergic receptors in the myometrium changes throughout gestation. Ensure that all experiments are conducted at a consistent and relevant gestational age.
-
Anesthesia: The type of anesthetic used can interfere with uterine contractility and the cardiovascular system. Consider using anesthetics with minimal impact on these systems or perform studies in conscious, instrumented animals if feasible.
-
Experimental Conditions: Factors such as body temperature, hydration status, and stress levels of the animals can affect uterine blood flow and drug distribution. Standardize these conditions across all experimental groups.
-
Issue 2: Difficulty in translating effective preclinical doses to clinical settings.
-
Question: The doses of this compound that are effective in our preclinical models do not seem to align with clinically used doses. How can we improve the translational relevance of our dosing studies?
-
Answer: Direct dose extrapolation between species is often inaccurate due to differences in pharmacokinetics and pharmacodynamics. To improve translation:
-
Allometric Scaling: Use allometric scaling, which accounts for differences in body surface area and metabolic rate, to estimate an equivalent human dose from animal data.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Conduct pharmacokinetic studies in your animal model to determine parameters like clearance, volume of distribution, and half-life.[1][2][3] This data can be integrated with pharmacodynamic measurements (uterine relaxation) to build a PK/PD model that can better predict human responses.
-
Consider Pregnancy-Induced Changes: Pregnancy significantly alters drug metabolism and distribution.[2][3] It is crucial to use pregnant animal models to obtain relevant pharmacokinetic data.
-
Issue 3: Managing and interpreting cardiovascular side effects.
-
Question: We are observing significant maternal and fetal tachycardia and hypotension in our animal models, which sometimes leads to premature termination of the experiment. How can we manage these side effects and what is their translational relevance?
-
Answer: Cardiovascular side effects are a known and clinically relevant aspect of this compound therapy.
-
Monitoring: Continuous monitoring of maternal heart rate, blood pressure, and fetal heart rate is essential. In larger animal models like sheep, invasive monitoring can provide more accurate data.
-
Dose Titration: Instead of a single bolus, consider a gradual dose escalation to allow the cardiovascular system to adapt.
-
Relevance: These side effects are translationally important. Documenting the dose at which these effects occur and their severity is a critical part of the preclinical safety assessment. The development of tachyphylaxis (a diminishing response to the drug over time) has also been observed in animal models and is a relevant clinical phenomenon.
-
Issue 4: Inconsistent results in in-vitro uterine strip experiments.
-
Question: Our in-vitro experiments with uterine muscle strips show inconsistent relaxation in response to this compound. What are the common pitfalls in this assay?
-
Answer: In-vitro uterine contractility assays require careful standardization:
-
Tissue Handling: Minimize the time between tissue harvesting and the start of the experiment. Keep the tissue in an appropriate physiological buffer (e.g., Krebs-Henseleit solution) and maintain its viability.
-
Oxygenation: Ensure continuous and adequate oxygenation of the buffer with a gas mixture (e.g., 95% O2, 5% CO2) to maintain tissue health.
-
Spontaneous vs. Induced Contractions: Decide whether to measure the effect on spontaneous contractions or on contractions induced by an agent like oxytocin or prostaglandin F2α. The choice of contracting agent can influence the results.
-
Equilibration Period: Allow the uterine strips to equilibrate in the organ bath for a sufficient period before adding any drugs to ensure a stable baseline.
-
Quantitative Data from Preclinical Studies
The following tables summarize quantitative data from various preclinical studies on this compound.
Table 1: Dose-Response of this compound on Uterine Motility in Pregnant Rabbits
| Dose (µg/kg) | Effect on Spontaneous Uterine Motility |
| 10 | Dose-dependent suppression |
| 100 | Dose-dependent suppression |
| 1000 | Dose-dependent suppression |
| Data from: Nihon Sanka Fujinka Gakkai Zasshi. 1983 Nov;35(11):1963-71. |
Table 2: Cardiovascular Effects of this compound Infusion in Fetal Lambs
| Parameter | Observation during first 24-48 hours of infusion |
| Heart Rate | Marked tachycardia |
| Mean Arterial Pressure | Little to no effect |
| Blood Oxygen | Marked hypoxemia |
| Data from: Am J Obstet Gynecol. 1983 Dec 15;147(8):897-904. |
Table 3: Pharmacokinetic Parameters of this compound in Rhesus Monkeys
| Parameter | Pregnant | Non-pregnant |
| Distribution Phase Half-life (hours) | 0.40 ± 0.08 | 0.21 ± 0.03 |
| Volume of Distribution (L/kg) | 1.99 ± 0.94 | 4.75 ± 0.90 |
| Plasma Clearance (ml/min/kg) | 18.8 ± 7.1 | 27.2 ± 5.0 |
| Disposition Half-life (hours) | 1.8 ± 0.4 | 3.3 ± 0.4 |
| Data from: Am J Obstet Gynecol. 1985 Dec;153(7):808-12. |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in preclinical this compound studies.
Protocol 1: In Vivo Assessment of Tocolytic Efficacy in a Lipopolysaccharide (LPS)-Induced Preterm Delivery Mouse Model
-
Objective: To evaluate the ability of this compound to prevent preterm delivery in a mouse model of inflammation-induced preterm labor.
-
Animal Model: Pregnant C3H/HeN mice.
-
Induction of Preterm Labor: On day 17 of gestation, administer two intraperitoneal (i.p.) injections of LPS (50 µg/kg) at a 3-hour interval. This typically induces preterm delivery in 100% of animals within 25 hours of the second dose.
-
Drug Administration:
-
Treatment Group: Administer this compound (e.g., 1, 3, or 10 mg/kg) orally (p.o.) ten times at 1-hour intervals, starting on day 18 of pregnancy.
-
Control Group: Administer the vehicle (e.g., distilled water) following the same schedule.
-
-
Endpoint: Monitor the incidence of preterm delivery in both groups.
-
Reference: Am J Reprod Immunol. 2005 Sep;54(3):133-9.
Protocol 2: In Vivo Evaluation of Maternal and Fetal Cardiovascular Effects in Pregnant Sheep
-
Objective: To assess the hemodynamic effects of this compound on the mother and fetus.
-
Animal Model: Chronically instrumented pregnant sheep.
-
Surgical Preparation: Surgically implant catheters in maternal and fetal blood vessels (e.g., femoral artery and vein, uterine artery) and an amniotic fluid catheter to monitor uterine pressure. Allow for a post-operative recovery period.
-
Drug Administration: Infuse this compound intravenously (i.v.) at varying doses.
-
Measurements:
-
Maternal: Continuously record heart rate, blood pressure, and uterine activity.
-
Fetal: Continuously record fetal heart rate and blood pressure.
-
Blood Flow: Use techniques like radiolabeled microspheres to measure uterine and placental blood flow at different infusion rates.
-
-
Reference: Am J Obstet Gynecol. 1976 Dec 15;126(8):1003-10.
Protocol 3: In Vitro Assessment of Uterine Muscle Relaxation in Rats
-
Objective: To determine the direct effect of this compound on uterine muscle contractility.
-
Tissue Preparation:
-
Euthanize a pregnant rat (e.g., 19-20th day of gestation).
-
Excise the uterus and place it in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).
-
Prepare longitudinal strips of myometrium (approximately 10 mm long and 2 mm wide).
-
-
Organ Bath Setup:
-
Mount the uterine strips in an organ bath containing physiological salt solution at 37°C, continuously bubbled with 95% O2 and 5% CO2.
-
Connect the strips to an isometric force transducer to record contractions.
-
-
Experimental Procedure:
-
Allow the strips to equilibrate for at least 60 minutes, with periodic washing.
-
Record spontaneous contractions or induce contractions with an agent like oxytocin.
-
Add increasing concentrations of this compound to the bath in a cumulative manner and record the relaxation response.
-
-
Reference: Oyo Yakuri. 1984;28(3):427-37.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to preclinical this compound studies.
Caption: this compound's signaling pathway in myometrial cells.
Caption: Experimental workflow for improving translational relevance.
Caption: Logical approach to troubleshooting inconsistent results.
References
- 1. Pharmacokinetics of this compound administered intravenously: recommendations for changes in the current regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of pregnancy on this compound pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of orally administered this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Ritodrine vs. Nifedipine: A Comparative Analysis of Tocolytic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ritodrine and Nifedipine, two prominent tocolytic agents used in the management of preterm labor. The following sections detail their mechanisms of action, comparative efficacy, safety profiles, and the experimental protocols used to evaluate their performance.
Introduction
Preterm birth is a significant contributor to neonatal morbidity and mortality worldwide. Tocolytic agents are administered to suppress uterine contractions, aiming to prolong gestation and allow for the administration of corticosteroids to improve fetal lung maturity. This compound, a β2-adrenergic agonist, and Nifedipine, a calcium channel blocker, have been extensively studied for this purpose. This guide offers a comparative analysis to inform research and drug development in this critical area.
Mechanism of Action
The distinct mechanisms by which this compound and Nifedipine induce myometrial relaxation are rooted in their respective molecular targets.
This compound: As a selective β2-adrenergic receptor agonist, this compound stimulates its target receptors on myometrial cells.[1][2][3][4] This activation triggers a signaling cascade involving the Gs alpha subunit of the G protein, leading to the activation of adenylyl cyclase.[1] Adenylyl cyclase then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA). PKA, in turn, phosphorylates various intracellular targets, which ultimately leads to a decrease in intracellular calcium concentrations and the inhibition of the myosin light-chain kinase (MLCK), resulting in smooth muscle relaxation and the cessation of uterine contractions.
Nifedipine: Nifedipine is a dihydropyridine calcium channel blocker that exerts its tocolytic effect by inhibiting the influx of extracellular calcium into myometrial cells. It specifically blocks the L-type voltage-dependent calcium channels in the cell membrane. By preventing this calcium influx, the intracellular calcium concentration is reduced. This decrease in available calcium limits the activation of calmodulin and subsequently MLCK, which is essential for the phosphorylation of myosin and the initiation of actin-myosin cross-bridging required for muscle contraction. The overall effect is the relaxation of the uterine smooth muscle.
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways for this compound and Nifedipine.
Caption: this compound's signaling pathway in myometrial cells.
Caption: Nifedipine's mechanism of action in myometrial cells.
Comparative Efficacy and Safety: A Tabular Summary
The following tables summarize quantitative data from various clinical trials comparing the efficacy and safety of this compound and Nifedipine.
Table 1: Efficacy of this compound vs. Nifedipine in Prolonging Pregnancy
| Outcome Measure | This compound Group | Nifedipine Group | p-value | Citation(s) |
| Prolongation of Pregnancy for 48 hours | ||||
| Study 1 | 68.3% (41/60) | 90% (54/60) | 0.003 | |
| Study 2 | 66% (31/47) | 60% (33/55) | Not Significant | |
| Study 3 | 67.8% (59/87) | 77.9% (74/95) | 0.03 | |
| Study 4 | 72% | 84% | Not Significant | |
| Study 5 | 77% | 83% | Not Significant | |
| Prolongation of Pregnancy for 7 days | ||||
| Study 1 | 45% (21/47) | 47% (26/55) | Not Significant | |
| Study 2 | 50% (44/87) | 62.1% (59/95) | 0.009 | |
| Study 3 | 63% | 70% | Not Significant | |
| Study 4 | 63% | 67% | Not Significant | |
| Prolongation of Pregnancy to 36/37 weeks | ||||
| Study 1 | 26.6% (16/60) | 46.6% (28/60) | 0.033 | |
| Study 2 | 52% | 41% | Not Significant | |
| Study 3 | 43% | 50% | Not Significant |
Table 2: Maternal and Neonatal Outcomes
| Outcome Measure | This compound Group | Nifedipine Group | p-value | Citation(s) |
| Maternal Side Effects | ||||
| Any Side Effect | 80% (48/60) | 30% (18/60) | <0.001 | |
| Any Side Effect | Significantly more common | Significantly less common | <0.01 | |
| Any Side Effect | 77% | 27% | <0.001 | |
| Discontinuation due to Side Effects | 13.3% (12/90) | 0% (0/95) | - | |
| Neonatal Outcomes | ||||
| NICU Admissions | 82.1% | 68.4% | 0.04 | |
| NICU Admissions | 65% | 55% | Not Significant | |
| Perinatal Deaths | 15% (9/60) | 10% (6/60) | Not Significant | |
| Respiratory Distress Syndrome | 16.6% | 13.3% | Not Significant | |
| Neonatal Outcome | Similar | Similar | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are outlines of key experimental protocols used in the comparative analysis of tocolytic agents.
Randomized Controlled Trial (RCT) for Tocolytic Efficacy
Objective: To compare the efficacy and safety of an experimental tocolytic agent (e.g., Nifedipine) against a standard agent (e.g., this compound) in pregnant women with preterm labor.
Protocol:
-
Patient Recruitment:
-
Establish clear inclusion criteria (e.g., gestational age between 24 and 34 weeks, confirmed preterm labor with regular uterine contractions and cervical changes).
-
Define exclusion criteria (e.g., contraindications to either tocolytic, fetal distress, chorioamnionitis, multiple gestations in some studies).
-
Obtain informed consent from all participants.
-
-
Randomization:
-
Employ a robust randomization method (e.g., computer-generated random numbers, sealed opaque envelopes) to allocate participants to either the this compound or Nifedipine treatment group.
-
Blinding of clinicians and patients may be challenging due to different routes of administration (intravenous for this compound, oral for Nifedipine) but should be implemented where feasible.
-
-
Drug Administration:
-
This compound Group: Administer intravenously, starting with a loading dose followed by a maintenance infusion, with the dosage titrated based on uterine activity and maternal tolerance.
-
Nifedipine Group: Administer orally with an initial loading dose, followed by a maintenance dose at regular intervals.
-
-
Monitoring and Data Collection:
-
Continuously monitor uterine contractions and fetal heart rate.
-
Regularly assess maternal vital signs (blood pressure, heart rate), and monitor for any adverse effects.
-
Collect data on primary outcomes (e.g., prolongation of pregnancy for 48 hours, 7 days, and until 36/37 weeks) and secondary outcomes (e.g., maternal side effects, neonatal outcomes such as birth weight, Apgar scores, NICU admission, and neonatal complications).
-
-
Statistical Analysis:
-
Use appropriate statistical tests (e.g., chi-square test, t-test, survival analysis) to compare the outcomes between the two groups.
-
Calculate p-values to determine the statistical significance of any observed differences.
-
In Vitro Myometrial Strip Contraction Assay
Objective: To assess the direct effect of tocolytic agents on the contractility of isolated uterine muscle tissue.
Protocol:
-
Tissue Preparation:
-
Obtain myometrial biopsies from consenting patients undergoing cesarean section.
-
Immediately place the tissue in a cold, oxygenated physiological salt solution (e.g., Krebs solution).
-
Dissect the myometrium into small, uniform strips (e.g., 2 mm x 10 mm).
-
-
Experimental Setup:
-
Mount each myometrial strip in an organ bath containing the physiological salt solution, maintained at 37°C and continuously aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Attach one end of the strip to a fixed point and the other to an isometric force transducer to record contractile activity.
-
-
Data Acquisition:
-
Allow the tissue to equilibrate until stable, spontaneous contractions are observed.
-
Establish a baseline recording of contractility (amplitude and frequency of contractions).
-
Introduce the tocolytic agent (this compound or Nifedipine) into the organ bath in a cumulative or single-dose manner.
-
Record the changes in contractile activity in response to the drug.
-
-
Data Analysis:
-
Measure the changes in the amplitude and frequency of contractions.
-
Construct dose-response curves to determine the potency (e.g., EC50) of each tocolytic agent.
-
Compare the inhibitory effects of this compound and Nifedipine on myometrial contractility.
-
Experimental Workflow Diagram
The following diagram outlines a typical workflow for a clinical trial comparing tocolytic agents.
Caption: A typical workflow for a randomized controlled trial comparing tocolytic agents.
Conclusion
The available evidence from numerous clinical trials suggests that while both this compound and Nifedipine are effective tocolytic agents, Nifedipine generally exhibits a superior or comparable efficacy in prolonging pregnancy with a significantly more favorable maternal safety profile. The choice of a tocolytic agent in a clinical or research setting should be guided by a thorough understanding of their mechanisms of action, efficacy, and potential adverse effects. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of novel tocolytic therapies.
References
Validation of Ritodrine's Tocolytic Effects in a Lipopolysaccharide-Induced Preterm Labor Mouse Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the tocolytic effects of ritodrine and its alternatives—nifedipine, atosiban, and indomethacin—within the context of a lipopolysaccharide (LPS)-induced preterm labor mouse model. This emerging animal model simulates inflammation-induced preterm birth, a significant cause of premature delivery in humans, offering a valuable platform for preclinical evaluation of tocolytic agents.
Comparative Efficacy of Tocolytics in the LPS-Induced Preterm Labor Mouse Model
The following table summarizes the quantitative data on the efficacy of this compound and its alternatives in delaying preterm delivery in the LPS-induced mouse model.
| Tocolytic Agent | Dosage | Efficacy in Delaying Delivery | Maternal/Fetal Side Effects in Animal Models |
| This compound | 1, 3, or 10 mg/kg, p.o. | Dose-dependent decrease in the incidence of preterm delivery. At 10 mg/kg, a significant delay was observed.[1] | Data on specific side effects in this model is limited, but β-agonists are generally associated with maternal cardiovascular effects. |
| Nifedipine | 1 mg/kg or 10 mg/kg, i.p. | Inconsistent delay in delivery; not statistically significant overall. Prolonged pregnancy by 12-24 hours in a subset of mice.[2][3] | No significant adverse effects reported in the mouse model at the tested doses.[2][3] |
| Atosiban | Not directly compared with this compound in the same LPS-induced mouse model study. | In a cynomolgus monkey model of oxytocin-induced preterm labor, atosiban demonstrated >95% efficacy in inhibiting uterine contractions. | Fewer maternal side effects compared to β-agonists in clinical studies. No adverse fetal effects noted. |
| Indomethacin | 2 mg/kg, i.p. | Delayed preterm labor by at least 5 hours in 66% of LPS-treated mice. | Potential for constriction of the fetal ductus arteriosus and oligohydramnios with prolonged use. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Lipopolysaccharide (LPS)-Induced Preterm Labor Mouse Model
This protocol is adapted from studies investigating inflammation-induced preterm birth.
1. Animal Model:
-
Species: Time-mated pregnant CD-1 or C57BL/6 mice.
-
Gestational Day: Experiments are typically initiated on gestational day 16.5 or 17. The day a vaginal plug is observed is designated as gestational day 0.5.
2. Induction of Preterm Labor:
-
Agent: Lipopolysaccharide (LPS) from Escherichia coli.
-
Administration: A single intraperitoneal (i.p.) injection of LPS (e.g., 100 µ g/animal ) or two i.p. injections of a lower dose (e.g., 50 µg/kg) at a 3-hour interval. The chosen dose should reliably induce preterm delivery within a defined timeframe (e.g., 24-48 hours).
-
Control Group: Administered with sterile phosphate-buffered saline (PBS).
3. Tocolytic Treatment:
-
Administration: The tocolytic agent (e.g., this compound, nifedipine, indomethacin) or vehicle is administered at a predetermined time relative to the LPS injection (e.g., immediately after or at set intervals).
-
Dosage and Route: Dosages and routes of administration should be based on previous studies or dose-ranging experiments (see table above for examples).
4. Efficacy Assessment:
-
Primary Endpoint: Time to delivery of the first pup. Preterm birth is defined as delivery before a specific gestational day (e.g., 18.5 dpc).
-
Secondary Endpoints:
-
Incidence of preterm delivery (% of mice delivering prematurely).
-
Number of live and dead pups.
-
Maternal and fetal well-being (monitoring for signs of distress).
-
Ex Vivo Uterine Tissue Contraction Assay
This protocol is used to assess the direct effect of tocolytics on uterine muscle contractility.
1. Tissue Preparation:
-
Uterine horns are excised from pregnant rats (e.g., gestational day 18-21) and placed in physiological salt solution.
-
Myometrial strips of a standardized size are dissected.
2. Organ Bath Setup:
-
Uterine strips are mounted in organ baths containing a physiological salt solution, maintained at 37°C, and bubbled with a gas mixture (e.g., 95% O2, 5% CO2).
-
One end of the strip is attached to a fixed point, and the other to an isometric force transducer to record contractions.
3. Experimental Procedure:
-
Strips are allowed to equilibrate and establish spontaneous contractions.
-
A contractile agent (e.g., oxytocin or high potassium solution) can be added to induce stable contractions.
-
The tocolytic agent is added to the bath in a cumulative or single-dose manner.
-
The frequency and amplitude of uterine contractions are recorded and analyzed.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathways through which this compound and its alternatives exert their tocolytic effects.
Experimental Workflow for Tocolytic Validation
The following diagram outlines a typical experimental workflow for validating the tocolytic effects of a compound in the LPS-induced preterm labor mouse model.
References
- 1. Intra-amniotic administration of lipopolysaccharide induces spontaneous preterm labor and birth in the absence of a body temperature change - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for cytokine and uterine immune cell characterization in a mouse model of LPS-induced preterm birth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atosiban - Wikipedia [en.wikipedia.org]
Comparative Analysis of Ritodrine Cross-reactivity with Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of ritodrine's interaction with various adrenergic receptor subtypes. This compound is clinically recognized as a selective β2-adrenergic receptor agonist, primarily utilized for its tocolytic properties in preventing premature labor. However, its therapeutic application is often accompanied by cardiovascular side effects, such as tachycardia, indicating a degree of cross-reactivity with other adrenergic receptors, particularly the β1 subtype.[1] This document synthesizes available experimental data to objectively assess the selectivity profile of this compound.
Quantitative Analysis of this compound's Adrenergic Receptor Activity
The following table summarizes the known binding affinities of this compound for human β1 and β2-adrenergic receptors. Extensive literature searches did not yield specific quantitative data (K_i or EC_50 values) for the cross-reactivity of this compound with α1 and α2-adrenergic receptors, suggesting that its affinity for these subtypes is likely low and not a primary focus of existing research.
| Receptor Subtype | Ligand | Parameter | Value | Selectivity (β2 vs. β1) | Reference |
| β1-adrenergic | This compound | pK_i | -4.48 ± 0.02 | \multirow{2}{*}{~21-fold} | [2] |
| β2-adrenergic | This compound | pK_i | -5.81 ± 0.07 | [2] |
Note: pK_i is the negative logarithm of the inhibition constant (K_i). A higher pK_i value indicates a higher binding affinity. The selectivity is calculated from the ratio of the K_i values.
While direct quantitative comparisons for α-adrenergic receptors are unavailable, a study in an animal model reported that this compound was 40-fold more selective for β2-adrenergic receptors than for β1-adrenergic receptors.[1] However, it has also been suggested that at clinical doses, this selectivity may be diminished.[1]
Adrenergic Receptor Signaling Pathways
Adrenergic receptors are G protein-coupled receptors that mediate the physiological effects of the catecholamines, epinephrine and norepinephrine. Their activation triggers distinct intracellular signaling cascades.
Experimental Protocols
The determination of a drug's binding affinity for different receptor subtypes is a critical step in understanding its selectivity profile. Radioligand binding assays are the gold standard for this purpose.
Radioligand Competition Binding Assay
This assay measures the affinity of a test compound (e.g., this compound) by its ability to compete with a radiolabeled ligand that has a known high affinity and selectivity for the receptor of interest.
1. Membrane Preparation:
-
Tissues or cells expressing the target adrenergic receptor subtype (α1, α2, β1, or β2) are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Competition Binding Reaction:
-
A constant concentration of a subtype-selective radioligand (e.g., [³H]-prazosin for α1, [³H]-yohimbine for α2, [³H]-CGP 12177 for β1/β2) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete for binding to the receptor.
-
The reaction is incubated at a specific temperature for a set time to reach equilibrium.
3. Separation and Detection:
-
The reaction mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity trapped on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competing ligand (this compound).
-
The IC_50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined from the resulting competition curve.
-
The inhibition constant (K_i) is then calculated from the IC_50 value using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
Conclusion
The available quantitative data confirms that this compound has a higher affinity for the β2-adrenergic receptor compared to the β1-adrenergic receptor, with a selectivity of approximately 21-fold. This aligns with its primary clinical use as a β2 agonist. The clinically observed cardiovascular side effects are likely attributable to its cross-reactivity with β1-adrenergic receptors. There is a notable absence of published quantitative data on the interaction of this compound with α1 and α2-adrenergic receptors, suggesting that its activity at these subtypes is not considered significant. Further research, specifically conducting binding and functional assays for this compound against α-adrenergic receptor subtypes, would be necessary to provide a more complete cross-reactivity profile.
References
- 1. Association between ß2-adrenergic receptor gene polymorphisms and adverse events of this compound in the treatment of preterm labor: a prospective observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ritodrine and Other Beta-2 Agonists in Tocolysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ritodrine and other prominent beta-2 adrenergic agonists, primarily Terbutaline and Salbutamol, used in the management of preterm labor. The following sections detail their mechanism of action, comparative clinical efficacy, side effect profiles, and pharmacokinetic properties, supported by data from clinical studies.
Mechanism of Action: The Beta-2 Adrenergic Pathway
This compound, Terbutaline, and Salbutamol are all beta-2 adrenergic receptor agonists. Their primary therapeutic effect in tocolysis (the inhibition of uterine contractions) is achieved through the stimulation of beta-2 adrenergic receptors on the smooth muscle cells of the uterus (myometrium). This interaction initiates a signaling cascade that leads to muscle relaxation.
The binding of a beta-2 agonist to its receptor activates the enzyme adenylyl cyclase. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA). PKA then phosphorylates various intracellular proteins, leading to a decrease in the concentration of intracellular calcium ions (Ca2+). This reduction in free calcium inhibits the activity of myosin light-chain kinase, an enzyme crucial for the interaction of actin and myosin filaments, which is the molecular basis of muscle contraction. The net result is the relaxation of the uterine smooth muscle, leading to the cessation of preterm labor contractions.
Statistical analysis of Ritodrine's effectiveness in delaying labor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical analysis of Ritodrine's effectiveness in delaying preterm labor, juxtaposed with other commonly used tocolytic agents. The following sections present a detailed comparison of their performance based on experimental data, elucidation of their molecular mechanisms, and an overview of the methodologies employed in key clinical trials.
Comparative Efficacy and Safety of Tocolytic Agents
The clinical utility of a tocolytic agent is determined by its ability to prolong gestation, thereby allowing for fetal maturation and the administration of antenatal corticosteroids, balanced against the risk of maternal and fetal side effects. The following tables summarize the comparative efficacy and safety profiles of this compound against Nifedipine, Atosiban, Indomethacin, and Magnesium Sulfate.
Table 1: Efficacy of this compound vs. Alternative Tocolytics in Delaying Labor
| Outcome Measure | This compound | Nifedipine | Atosiban | Indomethacin | Magnesium Sulfate | Citation |
| Delivery delayed ≥ 48 hours | 66% - 83% | 60% - 90% | 84.9% | 94% | 88% | [1][2][3][4][5] |
| Delivery delayed ≥ 7 days | 45% - 70% | 47% | 73.0% - 76.0% | 75% | 72% - 75% | |
| Prolongation of pregnancy (mean days) | Variable | Generally longer than this compound | Comparable to this compound | Comparable to this compound | Comparable to this compound | |
| Delivery at ≥ 34 weeks | 23% | 38% | Not specified | Not specified | Not specified |
Table 2: Maternal and Neonatal Side Effects of this compound vs. Alternative Tocolytics
| Side Effect Profile | This compound | Nifedipine | Atosiban | Indomethacin | Magnesium Sulfate | Citation |
| Maternal Cardiovascular Events | High (e.g., tachycardia, palpitations, hypotension) | Moderate (e.g., flushing, headache, tachycardia) | Low (e.g., nausea) | Minimal | Moderate (e.g., flushing, warmth) | |
| Discontinuation due to side effects | High (up to 29.8%) | Low | Very Low (0.8%) | Minimal | Low to moderate | |
| Neonatal Morbidity | Similar to alternatives | Similar to this compound | Similar to this compound | Potential for ductus arteriosus constriction, oligohydramnios | Similar to this compound | |
| Neonatal Intensive Care Unit (NICU) Admissions | Higher than Nifedipine | Lower than this compound | Similar to this compound | Similar to this compound | Similar to this compound |
Signaling Pathways of Tocolytic Agents
The divergent mechanisms of action of these drugs at the molecular level explain their differing efficacy and side-effect profiles. The following diagrams illustrate the signaling pathways for this compound and its principal alternatives.
Figure 1. this compound Signaling Pathway.
Figure 2. Signaling Pathways of Alternative Tocolytics.
Experimental Protocols
The data presented in this guide are derived from randomized controlled trials (RCTs) with specific and rigorous methodologies. Understanding these protocols is crucial for interpreting the results.
Key Experiment: this compound vs. Nifedipine
-
Study Design: A non-blind, randomized controlled trial was conducted to compare the efficacy and safety of nifedipine and this compound in preventing preterm labor.
-
Patient Population: The trial included 102 pregnant women with gestational ages under 34 weeks who had regular uterine contractions with either observed cervical changes or preterm rupture of membranes.
-
Intervention:
-
Nifedipine Group (n=55): Received oral nifedipine.
-
This compound Group (n=47): Received intravenous this compound.
-
-
Primary Endpoints:
-
Delay of delivery for 48 hours, 7 days, and until 34 weeks gestation.
-
-
Secondary Endpoints:
-
Maternal side effects.
-
Neonatal outcome.
-
Key Experiment: this compound vs. Atosiban
-
Study Design: A double-blind, randomized, controlled multicenter study was performed to compare the efficacy and safety of intravenous atosiban versus this compound.
-
Patient Population: The study enrolled 247 women with preterm labor and intact membranes diagnosed at 23 to 33 gestational weeks.
-
Intervention:
-
Atosiban Group: Received a 6.75 mg intravenous bolus, followed by an infusion of 300 µ g/min for 3 hours, then 100 µ g/min intravenously for up to 18 hours.
-
This compound Group: Received an intravenous infusion of 0.10-0.35 mg/min for up to 18 hours.
-
-
Primary Endpoints:
-
Proportion of women who had not delivered after 48 hours and after 7 days.
-
-
Secondary Endpoints:
-
Maternal side effects and neonatal morbidity.
-
Mean gestational age at delivery and mean birth weight.
-
Key Experiment: this compound vs. Indomethacin
-
Study Design: A randomized prospective trial was conducted to compare the efficacy and safety of long-term treatment with this compound versus indomethacin.
-
Patient Population: The study included 40 patients with intact membranes in preterm labor at 23 to 34 weeks' gestation.
-
Intervention:
-
This compound Group: Received intravenous this compound followed by oral terbutaline.
-
Indomethacin Group: Received oral indomethacin.
-
-
Primary Endpoints:
-
Delay in delivery (interval to delivery, gestational age at delivery, delivery delayed > 7 days, attainment of 35 weeks).
-
-
Secondary Endpoints:
-
Patient intolerance and side effects.
-
Neonatal outcomes (Apgar scores, umbilical cord pH, intensive care days, ventilator days, neonatal deaths).
-
Comparative Experimental Workflow
The general workflow for clinical trials assessing tocolytic agents follows a structured approach to ensure patient safety and data integrity.
Figure 3. Generalized Tocolytic Clinical Trial Workflow.
References
- 1. A randomized comparison of nifedipine and this compound for suppression of preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Double-blind, randomized, controlled trial of atosiban and this compound in the treatment of preterm labor: a multicenter effectiveness and safety study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nifedipine Versus this compound for Suppression of Preterm Labor and Analysis of Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Magnesium sulfate and this compound hydrochloride: a randomized comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of indomethacin versus this compound in the management of preterm labor: a randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
Ritodrine vs. Placebo for Preterm Labor: A Comparative Analysis of Perinatal Outcomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the perinatal outcomes associated with the use of ritodrine versus a placebo for the management of preterm labor. The information presented is based on data from randomized controlled trials (RCTs) and systematic reviews, offering a comprehensive overview for researchers, scientists, and professionals in drug development.
Efficacy in Prolonging Gestation
This compound, a beta-2 adrenergic agonist, has been evaluated for its efficacy in delaying delivery in women presenting with preterm labor. Multiple studies have demonstrated its ability to prolong pregnancy for a short duration.
A systematic review of 17 RCTs found that parenteral this compound hydrochloride was effective in reducing the proportion of births within 48 hours and 7 days of treatment initiation compared to placebo.[1][2] Specifically, the pooled relative risk (RR) for delivery within 48 hours was 0.74 (95% CI: 0.56, 0.97) and for delivery within 7 days was 0.85 (95% CI: 0.74, 0.97).[1] Another meta-analysis of 10 RCTs reported a significant delay in delivery by at least one day (Odds Ratio [OR] 2.95, 95% CI: 2.15, 4.04) and at least two days (OR 1.91, 95% CI: 1.49, 2.45) with this compound treatment compared to placebo.[3][4]
However, the effectiveness of this compound in prolonging gestation to term is not well-supported by evidence. The aforementioned meta-analysis found no significant difference in the odds of delivering at or after 37 weeks. Furthermore, the effectiveness of oral this compound as a maintenance therapy to prevent the recurrence of preterm labor after successful initial tocolysis has not been proven.
Perinatal and Neonatal Outcomes
While this compound can delay delivery, its impact on improving key perinatal and neonatal health outcomes is not significant according to several meta-analyses.
| Outcome | This compound vs. Placebo | Key Findings | Citations |
| Perinatal Mortality | No significant difference | Pooled data from multiple RCTs show no statistically significant reduction in perinatal deaths with this compound treatment. | |
| Neonatal Respiratory Distress Syndrome (RDS) | No significant difference | The incidence of RDS in neonates was not significantly reduced in the this compound group compared to the placebo group. | |
| Birth Weight ≥ 2500g | No significant difference | This compound treatment did not lead to a statistically significant increase in the proportion of infants born with a weight of 2500g or more. | |
| Low Birth Weight (<2500g) | No significant decrease | While one analysis showed a decrease in low birth weight infants, others found no significant reduction. |
Maternal and Fetal Side Effects
The use of this compound is associated with a significant increase in maternal side effects. As a beta-adrenergic agonist, this compound can cause cardiovascular and other systemic effects.
| Side Effect | This compound vs. Placebo | Key Findings | Citations |
| Palpitations | Significantly increased | A meta-analysis reported a pooled RR of 8.28 (95% CI: 5.70, 12.02) for palpitations in patients receiving this compound. | |
| Chest Pain | Significantly increased | The risk of chest pain was also notably higher with this compound, with a pooled RR of 10.55 (95% CI: 3.55, 31.38). | |
| Maternal Tachycardia | Frequent | Increased maternal heart rate is a common side effect. | |
| Tremor | Frequent | Tremor is another commonly reported side effect. | |
| Fetal Tachycardia | Can occur | An increase in fetal heart rate has been observed with this compound use. |
Experimental Protocols
The clinical trials assessing this compound for preterm labor have generally followed a similar methodology. Below is a summary of a typical experimental protocol.
1. Patient Selection:
-
Inclusion Criteria: Pregnant women with a singleton or twin pregnancy between 20 and 36 weeks of gestation, experiencing regular uterine contractions with documented cervical changes (effacement or dilation).
-
Exclusion Criteria: Conditions where prolongation of pregnancy is contraindicated, such as severe preeclampsia, eclampsia, chorioamnionitis, fetal distress, or known hypersensitivity to beta-adrenergic agonists.
2. Randomization and Blinding:
-
Participants are randomly assigned to receive either this compound or a placebo (e.g., saline solution).
-
Studies are typically double-blinded, where neither the patient nor the clinical staff is aware of the treatment allocation.
3. Drug Administration:
-
Intravenous (IV) Tocolysis: An initial IV infusion of this compound or placebo is administered. The dosage of this compound is often started at a low rate (e.g., 50-100 µ g/min ) and gradually increased until uterine contractions cease or maternal side effects become limiting.
-
Intramuscular (IM) and Oral Maintenance (in some studies): Following successful IV tocolysis for a specified period (e.g., 12-24 hours), some protocols involve transitioning to IM injections or oral this compound or placebo for maintenance therapy.
4. Outcome Measures:
-
Primary Outcomes: The primary efficacy endpoint is often the delay in delivery, measured as the proportion of patients remaining undelivered at 48 hours and 7 days after initiating treatment.
-
Secondary Outcomes: These include perinatal mortality, incidence of neonatal RDS, birth weight, gestational age at delivery, and the incidence of maternal and fetal side effects.
Visualizing the Experimental Workflow and Signaling Pathway
To better understand the research process and the mechanism of action of this compound, the following diagrams are provided.
References
- 1. Treatment of premature labor with this compound: a randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound hydrochloride: a betamimetic agent for use in preterm labor. II. Evidence of efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effectiveness and safety of this compound hydrochloride for the treatment of preterm labour: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug treatment of premature labour - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Ritodrine and Alternative Tocolytics for Preterm Labor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trials involving Ritodrine for tocolysis in the management of preterm labor. It offers an objective comparison of this compound's performance against key alternatives—Atosiban, Nifedipine, and Magnesium Sulfate—supported by experimental data from pivotal studies. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development to inform further investigation and clinical decision-making in obstetrics.
Executive Summary
This compound, a β2-adrenergic agonist, was once a frontline tocolytic agent for the management of preterm labor. However, its use has been largely supplanted by other agents due to a significant side-effect profile. This guide synthesizes data from numerous meta-analyses and randomized controlled trials to compare the efficacy and safety of this compound with currently preferred tocolytics. The evidence indicates that while this compound can prolong pregnancy, alternative agents such as Atosiban and Nifedipine offer comparable or superior efficacy with a more favorable safety profile for both mother and neonate.
Data Presentation: Efficacy and Safety of Tocolytic Agents
The following tables summarize the quantitative data from meta-analyses comparing this compound with Atosiban, Nifedipine, and Magnesium Sulfate on key efficacy and safety outcomes.
Table 1: Efficacy of Tocolytics in Prolonging Pregnancy (Relative Risk/Odds Ratio vs. Comparator)
| Outcome | This compound vs. Atosiban | This compound vs. Nifedipine | This compound vs. Magnesium Sulfate |
| Prolongation of Pregnancy by 48 Hours | Atosiban may be more effective or comparable[1] | Nifedipine may be more effective or comparable | Comparable efficacy[2][3] |
| Prolongation of Pregnancy by 7 Days | Atosiban may be more effective[1][4] | Nifedipine may be more effective | Comparable efficacy |
Data synthesized from multiple meta-analyses. Specific values can vary between studies.
Table 2: Maternal and Neonatal Safety Profile (Adverse Events)
| Adverse Event | This compound vs. Atosiban | This compound vs. Nifedipine | This compound vs. Magnesium Sulfate |
| Maternal Cardiovascular Side Effects (e.g., tachycardia, palpitations) | Significantly higher with this compound | Higher with this compound | Higher with this compound |
| Maternal Hypotension | Less frequent with this compound | More frequent with Nifedipine | Less frequent with this compound |
| Maternal Dyspnea/Pulmonary Edema | Higher risk with this compound | Lower risk with Nifedipine | Can occur with both |
| Neonatal Morbidity (e.g., RDS, IVH) | No significant difference | No significant difference | No significant difference |
| Discontinuation due to Adverse Events | Significantly higher with this compound | Higher with this compound | Higher with this compound |
Data synthesized from multiple meta-analyses. RDS: Respiratory Distress Syndrome; IVH: Intraventricular Hemorrhage.
Experimental Protocols
Detailed methodologies from key clinical trials are crucial for interpreting the comparative data. Below are representative protocols for studies involving this compound and its alternatives.
This compound Administration Protocol
A common protocol for intravenous this compound administration in clinical trials involved an initial loading dose followed by a maintenance infusion.
-
Inclusion Criteria: Pregnant women between 24 and 34 weeks of gestation with regular uterine contractions and documented cervical changes.
-
Exclusion Criteria: Contraindications to beta-agonist therapy (e.g., cardiac disease, uncontrolled hyperthyroidism, chorioamnionitis).
-
Dosage and Administration: An initial intravenous infusion of 0.05 mg/min, with the rate increased by 0.05 mg/min every 10-20 minutes until uterine contractions ceased or maternal heart rate exceeded 130-140 beats per minute. The maximum dose was typically capped at 0.35 mg/min. Once tocolysis was achieved for 12-24 hours, some protocols transitioned to oral maintenance therapy.
-
Primary Outcome Measures: Prolongation of pregnancy for at least 48 hours.
-
Secondary Outcome Measures: Maternal and fetal heart rate, maternal blood pressure, maternal side effects (e.g., palpitations, tremor, hyperglycemia), and neonatal outcomes (e.g., respiratory distress syndrome, intraventricular hemorrhage).
Atosiban Administration Protocol
Atosiban, an oxytocin receptor antagonist, is administered intravenously in a three-step regimen.
-
Inclusion Criteria: Pregnant women between 24 and 33 completed weeks of gestation with regular uterine contractions and cervical dilation/effacement.
-
Exclusion Criteria: Known hypersensitivity to Atosiban, intrauterine fetal death, eclampsia, or conditions where prolongation of pregnancy is hazardous.
-
Dosage and Administration:
-
Initial bolus injection of 6.75 mg over one minute.
-
Continuous intravenous infusion of a high dose (18 mg/hour) for three hours.
-
Continuous intravenous infusion of a lower maintenance dose (6 mg/hour) for up to 45 hours.
-
-
Primary Outcome Measures: Proportion of women undelivered at 48 hours.
-
Secondary Outcome Measures: Maternal side effects (e.g., nausea, headache), need for alternative tocolytics, and neonatal outcomes.
Nifedipine Administration Protocol
Nifedipine, a calcium channel blocker, is typically administered orally.
-
Inclusion Criteria: Pregnant women with preterm labor, often between 24 and 34 weeks of gestation.
-
Exclusion Criteria: Maternal hypotension, cardiac disease, and concomitant use of magnesium sulfate (due to risk of profound hypotension).
-
Dosage and Administration: An initial oral loading dose of 20-30 mg of immediate-release nifedipine, followed by 10-20 mg every 4-6 hours.
-
Primary Outcome Measures: Delay of delivery for at least 48 hours.
-
Secondary Outcome Measures: Maternal blood pressure, heart rate, side effects (e.g., headache, flushing, dizziness), and neonatal outcomes.
Magnesium Sulfate Administration Protocol
Magnesium sulfate is administered intravenously as a tocolytic and for fetal neuroprotection.
-
Inclusion Criteria: Pregnant women with preterm labor, typically before 32 weeks of gestation.
-
Exclusion Criteria: Myasthenia gravis, impaired renal function.
-
Dosage and Administration: A loading dose of 4-6 g administered intravenously over 20-30 minutes, followed by a continuous infusion of 1-2 g/hour . The infusion rate is adjusted based on uterine activity and maternal signs of toxicity (e.g., loss of deep tendon reflexes, respiratory depression).
-
Primary Outcome Measures: Cessation of uterine contractions.
-
Secondary Outcome Measures: Maternal serum magnesium levels, deep tendon reflexes, respiratory rate, urine output, and neonatal outcomes.
Mandatory Visualization
Signaling Pathways of Tocolytic Agents
The following diagrams illustrate the cellular mechanisms of action for this compound and its alternatives.
Caption: this compound Signaling Pathway.
Caption: Atosiban Signaling Pathway.
Caption: Nifedipine Signaling Pathway.
References
- 1. obgproject.com [obgproject.com]
- 2. This compound in Oral Maintenance of Tocolysis after Active Preterm Labor: Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment of Preterm Labor: Calcium Channel Blockers | Healthline [healthline.com]
- 4. Maintenance oral nifedipine for preterm labor: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Safety Profile of Ritodrine in Comparison to Other Tocolytics: A Guide for Researchers
For Immediate Release
A Comprehensive Analysis of Tocolytic Safety Profiles to Inform Clinical Research and Drug Development
This guide provides a detailed comparison of the safety profiles of ritodrine and other tocolytic agents used in the management of preterm labor. Designed for researchers, scientists, and drug development professionals, this document synthesizes data from numerous clinical trials and meta-analyses to offer an objective evaluation of maternal and fetal/neonatal adverse effects associated with these drugs. The information is presented through structured data tables, detailed experimental methodologies, and visualizations of key signaling pathways to facilitate a comprehensive understanding of the comparative risks.
Introduction
Preterm birth remains a significant challenge in obstetrics, contributing substantially to neonatal morbidity and mortality. Tocolytic agents are administered to suppress uterine contractions, aiming to delay delivery and allow for interventions such as corticosteroid administration to improve fetal lung maturity. This compound, a beta-2 adrenergic agonist, was one of the first drugs specifically approved for this indication. However, its use has been largely superseded by other tocolytics due to concerns about its safety profile. This guide provides a comparative safety evaluation of this compound against other commonly used tocolytic classes, including calcium channel blockers (nifedipine), oxytocin receptor antagonists (atosiban), and other beta-adrenergic agonists (terbutaline).
Mechanism of Action and Associated Signaling Pathways
The therapeutic and adverse effects of tocolytic agents are intrinsically linked to their mechanisms of action. Understanding these signaling pathways is crucial for evaluating their safety profiles.
This compound and other Beta-Adrenergic Agonists
This compound and terbutaline are beta-2 adrenergic receptor agonists.[1][2] They stimulate these receptors on myometrial cells, leading to a cascade of intracellular events that result in uterine muscle relaxation.[1][3][4]
Nifedipine (Calcium Channel Blocker)
Nifedipine is a dihydropyridine calcium channel blocker that inhibits the influx of calcium ions into myometrial cells, thereby preventing the activation of contractile proteins.
Atosiban (Oxytocin Receptor Antagonist)
Atosiban is a competitive antagonist of the oxytocin receptor. By blocking the action of oxytocin, it prevents the signaling cascade that leads to uterine contractions.
Comparative Safety Profile: Maternal Adverse Effects
The following table summarizes the incidence of common maternal adverse effects associated with various tocolytic agents, based on data from comparative clinical trials and meta-analyses.
| Adverse Effect | This compound | Nifedipine | Atosiban | Terbutaline |
| Cardiovascular | ||||
| Tachycardia | High | Moderate | Low | High |
| Palpitations | High | Moderate | Low | High |
| Hypotension | Moderate | High | Low | Moderate |
| Chest Pain/Tightness | Moderate | Low | Low | Moderate |
| Pulmonary Edema | Low but serious | Rare | None reported | Low but serious |
| Neurological | ||||
| Headache | Moderate | High | Low | Moderate |
| Tremor | High | Low | Low | High |
| Dizziness | Moderate | High | Low | High |
| Gastrointestinal | ||||
| Nausea/Vomiting | Moderate | Low | Low | Moderate |
| Metabolic | ||||
| Hyperglycemia | High | Low | Low | High |
| Hypokalemia | High | Low | Low | High |
Comparative Safety Profile: Fetal and Neonatal Adverse Effects
This table outlines the reported fetal and neonatal adverse effects for each tocolytic class.
| Adverse Effect | This compound | Nifedipine | Atosiban | Terbutaline |
| Cardiovascular | ||||
| Fetal Tachycardia | Common | Infrequent | Rare | Common |
| Metabolic | ||||
| Neonatal Hypoglycemia | Possible | Rare | Rare | Possible |
| Other | ||||
| Intraventricular Hemorrhage | No clear association | Reduced risk compared to betamimetics | No clear association | No clear association |
| Necrotizing Enterocolitis | No clear association | Reduced risk compared to betamimetics | No clear association | No clear association |
Experimental Protocols: An Overview
The data presented in this guide are derived from numerous randomized controlled trials (RCTs) and systematic reviews with meta-analyses. A general experimental workflow for a comparative tocolytic safety trial is illustrated below.
Key Methodological Considerations from Cited Studies:
-
Study Design: The majority of robust evidence comes from prospective, randomized, controlled trials, often with a double-blind design to minimize bias.
-
Inclusion Criteria: Typically include pregnant women with a singleton pregnancy between 24 and 34 weeks of gestation, with regular uterine contractions and documented cervical changes.
-
Exclusion Criteria: Often include contraindications to tocolysis such as fetal distress, chorioamnionitis, severe preeclampsia, and known lethal fetal anomalies.
-
Intervention: Standardized dosing regimens for each tocolytic agent are administered, often with protocols for dose titration and duration of treatment.
-
Outcome Measures: Primary outcomes frequently focus on the delay of delivery for 48 hours and 7 days. Secondary outcomes include the incidence of maternal and fetal/neonatal adverse effects, gestational age at delivery, and neonatal morbidity and mortality.
Discussion and Conclusion
The available evidence strongly indicates that while this compound and other beta-adrenergic agonists can be effective in delaying preterm labor, they are associated with a significantly higher incidence of maternal cardiovascular and metabolic side effects compared to nifedipine and atosiban. Nifedipine, a calcium channel blocker, generally demonstrates a more favorable maternal safety profile than beta-agonists, though it can be associated with headache and hypotension. Atosiban, an oxytocin receptor antagonist, consistently shows the most favorable safety profile with the lowest incidence of maternal side effects.
From a fetal and neonatal perspective, nifedipine has been associated with a reduced risk of certain morbidities compared to beta-mimetics. The safety profiles of atosiban and nifedipine appear to be broadly comparable and superior to that of this compound.
References
Safety Operating Guide
Proper Disposal Procedures for Ritodrine
This document provides essential safety and logistical information for the proper disposal of Ritodrine, intended for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safe handling and compliance with standard laboratory safety protocols.
Safety and Handling
Before disposal, it is crucial to handle this compound with appropriate care. Adherence to the following safety protocols will minimize risks of exposure and contamination.
Personal Protective Equipment (PPE) and Handling:
-
Always wear appropriate personal protective equipment, including safety goggles with side-shields, protective gloves, and a suitable respirator.[1][2]
-
Handle this compound in a well-ventilated area, preferably within an exhaust ventilation system, to avoid the formation and inhalation of dust or aerosols.[1]
-
Avoid direct contact with the skin and eyes.[1] In case of contact, flush the affected area with copious amounts of water and seek medical attention.[1]
-
Refrain from eating, drinking, or smoking in areas where this compound is handled.
-
Wash hands thoroughly after handling the compound.
Disposal of this compound Waste
The primary method for disposing of this compound is through a licensed professional waste disposal service. All disposal actions must be in accordance with local, state, and federal regulations.
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Identify all materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., vials, pipette tips, gloves).
-
Segregate this compound waste from other chemical waste streams unless otherwise directed by your institution's environmental health and safety (EHS) office.
-
-
Packaging and Labeling:
-
Place this compound waste in a designated, sealed, and leak-proof container.
-
Clearly label the container as "Hazardous Waste" and identify the contents (i.e., "this compound Waste"). Include any other information required by your institution.
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated area away from incompatible materials such as strong acids, alkalis, and oxidizing agents.
-
-
Arranging for Pickup:
-
Contact your institution's EHS office or a certified hazardous waste contractor to arrange for the collection and disposal of the this compound waste.
-
Chemical and Safety Data Summary
The following table summarizes key data for this compound Hydrochloride, which informs its handling and disposal procedures.
| Property | Data | Citation |
| GHS Classification | Acute toxicity, Oral (Category 4) | |
| Hazard Statement | H302: Harmful if swallowed | |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents | |
| Hazardous Decomposition | Under fire conditions, may decompose and emit toxic fumes. | |
| Transport Information | Not classified as dangerous goods for transport (DOT, IMDG, IATA). |
Accidental Release and Spill Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Methodology for Spill Cleanup:
-
Evacuate and Secure: Immediately evacuate non-essential personnel from the spill area and ensure the area is well-ventilated.
-
Don PPE: Before addressing the spill, put on the appropriate personal protective equipment, including a respirator, chemical-resistant gloves, and safety goggles.
-
Containment: Prevent the spill from spreading and keep it away from drains and water courses.
-
Absorption:
-
For liquid spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or a universal binder.
-
For solid spills, carefully sweep the material to collect it in an airtight container, avoiding dust dispersion.
-
-
Decontamination: Scrub the contaminated surfaces and any equipment used for cleanup with alcohol.
-
Disposal: Collect all contaminated materials (absorbent, PPE, etc.) in a sealed, labeled container and dispose of it as hazardous waste according to the procedures outlined above.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
